molecular formula C11H11NO2 B386271 Ethyl indole-2-carboxylate CAS No. 3770-50-1

Ethyl indole-2-carboxylate

Cat. No.: B386271
CAS No.: 3770-50-1
M. Wt: 189.21 g/mol
InChI Key: QQXQAEWRSVZPJM-UHFFFAOYSA-N
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Description

Ethyl indole-2-carboxylate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10076. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1H-indole-2-carboxylate
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InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3
Source PubChem
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InChI Key

QQXQAEWRSVZPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
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DSSTOX Substance ID

DTXSID60191140
Record name Ethyl indole-2-carboxylate
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Molecular Weight

189.21 g/mol
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CAS No.

3770-50-1
Record name Ethyl 1H-indole-2-carboxylate
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Record name Ethyl indole-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Indole-2-carboxylate from o-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl indole-2-carboxylate (B1230498) from o-nitrotoluene, a key transformation in the production of various pharmaceutically relevant indole (B1671886) derivatives. The primary and most established method for this conversion is the Reissert indole synthesis .[1][2][3][4][5][6] This guide will detail the underlying chemistry, provide in-depth experimental protocols, and present quantitative data to support the practical application of this synthetic route.

Introduction to the Reissert Indole Synthesis

The Reissert indole synthesis is a powerful method for the preparation of indoles and their derivatives. Specifically for the synthesis of ethyl indole-2-carboxylate from o-nitrotoluene, the process involves two critical steps:

  • Condensation: The reaction begins with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, typically potassium ethoxide, to yield ethyl o-nitrophenylpyruvate.[1][2][4] Potassium ethoxide has been shown to provide better results than sodium ethoxide.[1][2]

  • Reductive Cyclization: The intermediate, ethyl o-nitrophenylpyruvate, then undergoes a reductive cyclization. This is commonly achieved through catalytic hydrogenation using a platinum catalyst or by using reducing agents like zinc in acetic acid.[1][2][7] This step reduces the nitro group to an amine, which subsequently cyclizes to form the indole ring.

This synthetic pathway is advantageous as it utilizes readily available and inexpensive starting materials to produce a versatile indole intermediate.[7]

Experimental Protocols

The following protocols are based on established and verified procedures, providing a step-by-step guide for the laboratory synthesis of this compound.

Step 1: Synthesis of the Potassium Salt of Ethyl o-Nitrophenylpyruvate

This initial step involves the base-catalyzed condensation of o-nitrotoluene and diethyl oxalate.

Experimental Procedure:

  • In a meticulously dried flask equipped for stirring, add metallic potassium.

  • Under a stream of dry nitrogen, introduce a mixture of absolute ethanol (B145695) and anhydrous ether at a rate that maintains a gentle boil until all the potassium has dissolved, forming potassium ethoxide.[7] The complete dissolution of potassium can take 1.5 to 3 hours.[7]

  • After the potassium is fully dissolved, cool the solution to room temperature and add a larger volume of anhydrous ether.[7]

  • To this stirred solution, add diethyl oxalate, followed by the addition of o-nitrotoluene after a brief interval.[7]

  • Continue stirring the reaction mixture. The potassium salt of ethyl o-nitrophenylpyruvate will precipitate out of the solution.

  • Collect the precipitated salt by filtration, wash it thoroughly with anhydrous ether to remove any unreacted starting materials, and then air-dry the product.

Step 2: Reductive Cyclization to this compound

The isolated potassium salt of ethyl o-nitrophenylpyruvate is then converted to the final product through reductive cyclization.

Experimental Procedure:

  • Place the dried potassium salt of ethyl o-nitrophenylpyruvate in a hydrogenation vessel and dissolve it in glacial acetic acid.[7]

  • Add a platinum catalyst to the solution.[7]

  • Pressurize the vessel with hydrogen in a low-pressure hydrogenation apparatus and shake until the uptake of hydrogen ceases. Continue shaking for an additional 1-2 hours to ensure the reaction goes to completion.[7]

  • After the reaction is complete, remove the catalyst by filtration and wash it with glacial acetic acid.[7]

  • Slowly add water to the filtrate with stirring to precipitate the crude this compound as a yellow solid.[7]

  • Collect the solid by filtration and wash it with water.

  • Dry the product over calcium chloride in a desiccator.[7]

  • For further purification, the crude product can be recrystallized from a mixture of methylene (B1212753) chloride and light petroleum ether to yield white needles of this compound.[7]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from o-nitrotoluene via the Reissert method.

ParameterValueReference
Step 1: Condensation
o-Nitrotoluene (molar equivalent)1.00[7]
Diethyl Oxalate (molar equivalent)1.00[7]
Potassium (molar equivalent)1.00[7]
Step 2: Reductive Cyclization
Potassium Salt of Ethyl o-Nitrophenylpyruvate (molar equivalent)1.00[7]
Platinum Catalyst (weight %)~0.67% (relative to the potassium salt)[7]
Initial Hydrogen Pressure~30 p.s.i.[7]
Overall Yield
Purified this compound41-44% (based on o-nitrotoluene)[7]
Product Characterization
Melting Point122.5–124 °C[7]

Experimental Workflow and Signaling Pathways

The logical flow of the synthesis is depicted in the following diagrams.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_purification Purification o_nitrotoluene o-Nitrotoluene intermediate_salt Potassium Salt of Ethyl o-Nitrophenylpyruvate o_nitrotoluene->intermediate_salt Condensation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate_salt potassium_ethoxide Potassium Ethoxide (from K and EtOH) potassium_ethoxide->intermediate_salt final_product This compound intermediate_salt->final_product Reductive Cyclization hydrogenation Catalytic Hydrogenation (H₂, Pt catalyst) hydrogenation->final_product crude_product Crude Product final_product->crude_product Precipitation purified_product Purified Product (Recrystallization) crude_product->purified_product

Caption: Synthetic workflow for this compound.

Chemical_Transformation start o-Nitrotoluene + Diethyl Oxalate intermediate Ethyl o-Nitrophenylpyruvate (Potassium Salt) start->intermediate Base-catalyzed Condensation final This compound intermediate->final Reductive Cyclization

Caption: Key chemical transformations in the synthesis.

References

An In-depth Technical Guide to the Fischer Indole Synthesis of Ethyl Indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a pivotal reaction for the construction of the indole nucleus. This technical guide provides a comprehensive overview of the synthesis of ethyl indole-2-carboxylate (B1230498), a valuable intermediate in medicinal chemistry and materials science. We will delve into the reaction's mechanistic underpinnings, present detailed experimental protocols for its execution, and furnish a comparative analysis of various catalytic systems. This document is intended to serve as a practical and thorough resource for researchers engaged in the synthesis and application of indole derivatives.

Reaction Mechanism and Workflow

The Fischer indole synthesis of ethyl indole-2-carboxylate is fundamentally a two-stage process. The first stage involves the acid-catalyzed condensation of phenylhydrazine (B124118) with ethyl pyruvate (B1213749) to form the corresponding ethyl pyruvate phenylhydrazone. The second, and defining, stage is the acid-catalyzed intramolecular cyclization of this hydrazone intermediate, which proceeds through a cascade of rearrangements to furnish the aromatic indole ring system.

The key mechanistic steps of the indolization stage are:

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine form.

  • [1][1]-Sigmatropic Rearrangement: A concerted, pericyclic rearrangement (akin to a Claisen rearrangement) occurs, breaking the N-N bond and forming a new C-C bond.

  • Rearomatization: The intermediate regains aromaticity through proton transfer.

  • Cyclization and Elimination: An intramolecular nucleophilic attack by the amino group forms a five-membered ring. Subsequent elimination of ammonia (B1221849) yields the final indole product.

A variety of Brønsted and Lewis acids can catalyze this transformation, with the choice of catalyst significantly impacting reaction conditions and yield.[1][2]

Logical Workflow of the Synthesis

The overall process can be visualized as a linear progression from starting materials to the final product.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Indolization & Purification Phenylhydrazine Phenylhydrazine Hydrazone Ethyl Pyruvate Phenylhydrazone Phenylhydrazine->Hydrazone Condensation (Acid Catalyst) Ethyl_Pyruvate Ethyl Pyruvate Ethyl_Pyruvate->Hydrazone Indole This compound Hydrazone->Indole Cyclization (Acid Catalyst, Heat) Purified_Product Purified Product Indole->Purified_Product Workup & Recrystallization

Caption: Overall workflow of the two-stage synthesis.

Core Mechanism of Indolization

The critical cyclization step involves a series of well-defined transformations, initiated by the acid catalyst.

G Hydrazone Phenylhydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine H⁺ Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate Enehydrazine->Rearrangement Heat, [3,3] Shift Diamine Diamine Intermediate Rearrangement->Diamine H⁺ Rearomatization Cyclized Cyclized Intermediate (Aminal) Diamine->Cyclized Intramolecular Attack Indole Aromatic Indole (Product) Cyclized->Indole -NH₃, -H⁺

Caption: Key steps in the Fischer indole cyclization mechanism.

Comparative Experimental Data

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis. Different catalysts require distinct reaction conditions and afford varying yields. The following table summarizes conditions for the cyclization of ethyl pyruvate phenylhydrazone to this compound.

CatalystSolvent(s)Temperature (°C)TimeYield (%)Reference(s)
Polyphosphoric Acid (PPA)Phosphoric Acid70 - 12010 - 40 min64[1]
Sulfuric Acid (H₂SO₄)Ethanol (B145695)RefluxNot Specified-[3]
Zinc Chloride (ZnCl₂)Acetic AcidNot SpecifiedNot Specified-[3]
Hydrochloric Acid (HCl)EthanolNot SpecifiedNot SpecifiedLow[3]

*Note: The 64% yield reported for the PPA method represents the overall yield for the two-step synthesis starting from phenylhydrazine. The yield for the HCl/EtOH method was noted to be low for a substituted analog.

Detailed Experimental Protocols

The following protocols provide detailed procedures for the synthesis of this compound.

Protocol 1: Two-Step Synthesis via Polyphosphoric Acid (PPA) Catalysis

This procedure is adapted from a patented method and represents a robust approach to the target molecule.[1]

Step 1: Synthesis of Ethyl Pyruvate Phenylhydrazone

  • Reaction Setup: To a suitable reaction vessel, add the chosen solvent (e.g., ethanol).

  • Addition of Reactants: Add phenylhydrazine hydrochloride (or phenylhydrazine) and ethyl pyruvate to the solvent.

  • Reaction Conditions: Heat the mixture to reflux at a temperature between 50-80°C.

  • Monitoring: Monitor the reaction for 3-5 hours until completion (e.g., by TLC).

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from an aqueous ethanol solution. Filter the resulting pale yellow crystals and dry to yield the ethyl pyruvate phenylhydrazone intermediate.

Step 2: Indolization (Cyclization)

  • Catalyst Preparation: In a separate flask, prepare the catalytic medium by mixing polyphosphoric acid and phosphoric acid with stirring.

  • Heating: Heat the acid mixture to a temperature between 50-110°C.

  • Substrate Addition: Add the previously prepared ethyl pyruvate phenylhydrazone in portions over a period of 0.5 to 1.5 hours, while maintaining the reaction temperature between 70-120°C.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the elevated temperature for an additional 10 to 40 minutes.

  • Quenching: Carefully pour the hot reaction mixture into an ice-water mixture with stirring.

  • Isolation: The product will precipitate as a light yellow solid. Collect the solid by filtration.

  • Purification: Wash the solid with water and dry to obtain this compound. The reported purity is greater than 97%, with an overall two-step yield of approximately 64%.[1]

Protocol 2: General Considerations for Alternative Acid Catalysts

While specific quantitative data is less available in generalized literature, the use of other common acid catalysts follows a similar principle.

  • Sulfuric Acid in Ethanol: The ethyl pyruvate phenylhydrazone intermediate can be refluxed in ethanol containing a catalytic amount of concentrated sulfuric acid.[3] The reaction progress should be monitored by TLC, and work-up would typically involve neutralization of the acid followed by extraction and recrystallization.

  • Zinc Chloride in Acetic Acid: Anhydrous zinc chloride, a Lewis acid, can be used in a solvent like glacial acetic acid.[3] The reaction often requires heating. The work-up procedure involves pouring the reaction mixture into water, which hydrolyzes the zinc salts and precipitates the crude indole product for subsequent purification.

Conclusion

The Fischer indole synthesis provides a reliable and versatile route to this compound. The two-step procedure, involving the formation and subsequent cyclization of ethyl pyruvate phenylhydrazone, can be effectively carried out using a range of acid catalysts. Polyphosphoric acid, in particular, has been shown to be an efficient catalyst, affording the product in good yield and high purity.[1] This guide offers the necessary mechanistic insight and detailed protocols to empower researchers in the successful synthesis of this important heterocyclic building block. Careful selection of the catalyst and optimization of reaction conditions are key to achieving high yields and purity, facilitating its application in drug discovery and development.

References

An In-depth Technical Guide to the Reissert Synthesis of Substituted Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Reissert indole (B1671886) synthesis is a classic and reliable method for the preparation of indoles and their derivatives, particularly substituted indole-2-carboxylates. This reaction, first reported by Arnold Reissert in 1897, involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264), followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.[1][2][3] This technical guide provides a comprehensive overview of the Reissert synthesis, including its mechanism, substrate scope, detailed experimental protocols, and relevant data for the synthesis of a variety of substituted indole-2-carboxylates.

Core Reaction and Mechanism

The overall transformation of the Reissert synthesis involves two key steps:

  • Condensation: An o-nitrotoluene derivative is treated with a base, typically a sodium or potassium alkoxide, to generate a carbanion at the methyl group. This carbanion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate in a condensation reaction to form an ethyl o-nitrophenylpyruvate. Potassium ethoxide has been reported to give better results than sodium ethoxide for this step.[1]

  • Reductive Cyclization: The nitro group of the ethyl o-nitrophenylpyruvate intermediate is then reduced to an amine. A variety of reducing agents can be employed for this transformation, including zinc in acetic acid, ferrous sulfate (B86663) in ammonia, or catalytic hydrogenation (e.g., using a platinum catalyst).[2][4] The resulting amino group readily undergoes an intramolecular cyclization by attacking the adjacent ketone, leading to the formation of the indole ring system. Subsequent dehydration yields the aromatic indole-2-carboxylate.

The detailed mechanism of the Reissert indole synthesis is illustrated in the following diagram:

Reissert_Mechanism o_nitrotoluene o-Nitrotoluene carbanion Carbanion Intermediate o_nitrotoluene->carbanion + Base diethyl_oxalate Diethyl Oxalate base Base (e.g., KOEt) alkoxide Tetrahedral Alkoxide Intermediate carbanion->alkoxide + Diethyl Oxalate pyruvate Ethyl o-Nitrophenylpyruvate alkoxide->pyruvate - EtO⁻ amino_pyruvate Ethyl o-Aminophenylpyruvate pyruvate->amino_pyruvate Reduction (e.g., Zn/AcOH) cyclized_intermediate Cyclized Intermediate amino_pyruvate->cyclized_intermediate Intramolecular Cyclization indole_carboxylate Indole-2-carboxylate cyclized_intermediate->indole_carboxylate - H₂O

Caption: Reaction mechanism of the Reissert indole synthesis.

Substrate Scope and Quantitative Data

The Reissert synthesis is a versatile method that can be applied to a wide range of substituted o-nitrotoluenes to produce the corresponding substituted indole-2-carboxylates. The presence of various substituents on the aromatic ring is generally well-tolerated. The following table summarizes the yields of several substituted indole-2-carboxylates prepared via the Reissert synthesis under different reaction conditions.

Starting MaterialBase/SolventReducing AgentProductYield (%)Reference
o-NitrotolueneKOEt / EtOH-Et₂OH₂/Pt, AcOHEthyl indole-2-carboxylate41-44[4]
2-Chloro-6-nitrotolueneK-t-BuO / EtOH-Et₂OFe / AcOHEthyl 4-chloroindole-2-carboxylate54[5]
4-Bromo-2-nitrotolueneNaOEt / EtOHZn / AcOH6-Bromoindole-2-carboxylic acid-[6]
4-Fluoro-2-nitrotolueneNaOEt / EtOHFe / AcOHEthyl 5-fluoroindole-2-carboxylate-[7]
4-Chloro-5-fluoro-2-nitrotoluene--Ethyl 5-chloro-4-fluoroindole-2-carboxylate-[7]
4-Iodo-2-nitrotoluene--Methyl 6-chloro-4-iodoindole-2-carboxylate-[7]
5-Hydroxy-2-nitrotoluene--5-Hydroxyindole-[7]
2,4-Dinitro-tolueneNaOEt / EtOHSnCl₂ / HClEthyl 5-nitroindole-2-carboxylate-[7]

Note: The table is populated with available data. Some entries lack specific yield percentages in the cited literature but demonstrate the successful synthesis of the corresponding product.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of substituted indole-2-carboxylates via the Reissert reaction. A classic batch procedure and a modern continuous-flow hydrogenation method are described.

Classic Batch Synthesis of this compound

This procedure is adapted from Organic Syntheses.[4]

Step A: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate

  • In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 300 mL of anhydrous ether.

  • Carefully add 39.1 g (1.00 g atom) of freshly cut potassium.

  • While stirring and passing a slow stream of dry nitrogen through the flask, add a mixture of 250 mL of absolute ethanol (B145695) and 200 mL of anhydrous ether from the dropping funnel at a rate that maintains gentle boiling.

  • Once all the potassium has dissolved, turn off the nitrogen flow and allow the solution to cool to room temperature.

  • Add 2.5 L of anhydrous ether to the flask.

  • With stirring, add 146 g (1.00 mole) of diethyl oxalate, followed by 137 g (1.00 mole) of o-nitrotoluene after 10 minutes.

  • After an additional 10 minutes of stirring, pour the mixture into a 5-L Erlenmeyer flask, stopper it, and let it stand for at least 24 hours.

  • Collect the deep-purple potassium salt by filtration and wash it with anhydrous ether until the filtrate is colorless. The yield of the air-dried salt is typically 204–215 g (74–78%).

Step B: Reductive Cyclization to this compound

  • Place 30 g (0.109 mole) of the potassium salt from Step A into a 400-mL hydrogenation bottle.

  • Dissolve the salt in 200 mL of glacial acetic acid.

  • Add 0.20 g of platinum catalyst (e.g., Adams' catalyst).

  • Place the bottle in a low-pressure hydrogenation apparatus and flush the system with hydrogen.

  • Shake the bottle under an initial hydrogen pressure of approximately 30 p.s.i. until hydrogen uptake ceases (and for an additional 1-2 hours).

  • Remove the catalyst by filtration and wash it with glacial acetic acid.

  • Pour the filtrate into a 4-L beaker and slowly add 3 L of water with stirring to precipitate the product.

  • Collect the yellow solid by filtration, wash it with five 100-mL portions of water, and dry it in a desiccator over calcium chloride.

  • The crude product can be purified by recrystallization from a mixture of methylene (B1212753) chloride and light petroleum ether to yield 11.3–11.7 g (41–44% based on o-nitrotoluene) of white, needle-like crystals of this compound.

Continuous-Flow Hydrogenation for the Synthesis of Substituted Indole-2-carboxylates

This method is advantageous for rapid optimization and scale-up. The following is a general procedure based on a published study.

Experimental Workflow:

Continuous_Flow_Workflow dissolution Dissolve Ethyl o-Nitrophenylpyruvate in Solvent (e.g., EtOAc/EtOH) pumping Pump Solution through H-Cube Reactor dissolution->pumping reaction Reaction in Pd/C Cartridge (Controlled T, P, Flow Rate) pumping->reaction collection Collect Product Stream reaction->collection analysis Analyze Conversion (e.g., UPLC) collection->analysis workup Solvent Evaporation and Purification collection->workup

Caption: Experimental workflow for continuous-flow Reissert synthesis.

General Protocol:

  • Prepare a solution of the substituted ethyl o-nitrophenylpyruvate in a suitable solvent system (e.g., a 1:1 mixture of ethyl acetate (B1210297) and ethanol).

  • Set up a continuous-flow hydrogenation reactor (e.g., an H-Cube®) with a palladium on carbon (Pd/C) catalyst cartridge.

  • Set the desired reaction parameters, including temperature, hydrogen pressure, and flow rate.

  • Pump the substrate solution through the reactor.

  • Collect the product stream after it exits the reactor.

  • Monitor the reaction conversion using an appropriate analytical technique, such as UPLC.

  • After the reaction is complete, the solvent is removed from the collected product stream under reduced pressure to yield the crude indole-2-carboxylate, which can be further purified if necessary.

Variations and Modifications

Butin Modification

A notable variation of the Reissert synthesis is the Butin modification.[1] This intramolecular version utilizes a furan (B31954) ring-opening to provide the necessary carbonyl group for the cyclization to form the indole. This modification results in a ketone side chain in the final product, which allows for further chemical transformations.

Conclusion

The Reissert indole synthesis remains a valuable and widely used method for the preparation of substituted indole-2-carboxylates. Its operational simplicity, tolerance of a range of functional groups, and the availability of starting materials make it an attractive strategy in both academic and industrial research, particularly in the field of drug discovery and development where the indole scaffold is a key pharmacophore. The development of modern techniques, such as continuous-flow hydrogenation, has further enhanced the efficiency and scalability of this classic reaction.

References

Chemical properties of ethyl 1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Ethyl 1H-indole-2-carboxylate

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties of ethyl 1H-indole-2-carboxylate is crucial for its application in synthesis and medicinal chemistry. This guide provides a comprehensive overview of its physical, spectroscopic, and reactive characteristics, supported by experimental protocols and visual diagrams.

Chemical and Physical Properties

Ethyl 1H-indole-2-carboxylate is a slightly off-white to off-white crystalline powder.[1] It is a key intermediate in the synthesis of various biologically active compounds.[2][3]

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[1][4][5]
Molecular Weight 189.21 g/mol [1][4]
Melting Point 119-125 °C[1][2][6]
Boiling Point 342.4 °C at 760 mmHg[1]
Density ~1.21 g/cm³[1][2]
Appearance Slightly off-white to off-white crystalline powder[1]
XLogP3 3.2[1][4]
CAS Number 3770-50-1[1][4]
Table 2: Identification and Descriptors
IdentifierValueSource
IUPAC Name ethyl 1H-indole-2-carboxylate[4]
InChI InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3[4][7]
InChIKey QQXQAEWRSVZPJM-UHFFFAOYSA-N[4][7]
Canonical SMILES CCOC(=O)C1=CC2=CC=CC=C2N1[4][6]
Synonyms 2-Carbethoxyindole, 2-Ethoxycarbonylindole, Ethyl indole-2-carboxylate (B1230498)[1][4][8]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of ethyl 1H-indole-2-carboxylate.

Table 3: Spectroscopic Data Summary
TechniqueKey Peaks/ShiftsSource
¹H NMR (DMSO-d₆)δ ~11.91 (s, 1H, NH), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (dd, 1H), 7.18 (s, 1H, H-3), 7.09 (dd, 1H), 4.30 (q, 2H, OCH₂), 1.30 (t, 3H, CH₃)[9]
¹³C NMR (DMSO-d₆)δ ~162.3 (C=O), 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3 (C-3), 52.2 (OCH₂)[9]
IR (KBr) ν (cm⁻¹) data available[4][10]
Mass Spec (GC-MS) m/z 189 (M+), 143, 115[4]
Mass Spec (LRMS-ESI⁻) m/z 173.9 (M-H)[9]

Reactivity and Signaling Pathways

Ethyl 1H-indole-2-carboxylate serves as a versatile precursor for a wide range of more complex indole (B1671886) derivatives. Its reactivity is centered around the N-H proton of the indole ring, the ester functionality, and the C-3 position.

Key Reactions
  • N-Alkylation: The indole nitrogen can be readily alkylated under basic conditions.[9]

  • Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like potassium hydroxide (B78521).[9]

  • Hydrazinolysis: Reaction with hydrazine (B178648) leads to the formation of indole-2-carbohydrazide.[9]

  • As a Reactant: It is a key starting material for synthesizing various inhibitors and antagonists, including CRTH2 receptor antagonists, indoleamine 2,3-dioxygenase (IDO) inhibitors, and cannabinoid CB1 receptor antagonists.[2][3]

logical_relationship Reactivity of Ethyl 1H-indole-2-carboxylate cluster_reagents cluster_products A Ethyl 1H-indole-2-carboxylate P1 N-Alkylated Indole-2-carboxylate A->P1 N-Alkylation P2 Indole-2-carboxylic Acid A->P2 Hydrolysis P3 Indole-2-carbohydrazide A->P3 Hydrazinolysis P4 Biologically Active Molecules (IDO inhibitors, etc.) A->P4 Precursor Role R1 Alkylating Agent (e.g., Alkyl Halide) + Base (e.g., KOH) R2 Base (e.g., KOH) + H₂O, Reflux R3 Hydrazine (N₂H₄) R4 Further Synthetic Steps

Caption: Key chemical transformations of ethyl 1H-indole-2-carboxylate.

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings.

Protocol 1: Synthesis via Fischer Indole Synthesis (Modified)

This method involves the reductive cyclization of the potassium salt of ethyl o-nitrophenylpyruvate.

  • Preparation of Potassium Salt: o-Nitrotoluene (1.00 mole) is reacted with diethyl oxalate (B1200264) (1.00 mole) in the presence of potassium ethoxide in a solution of absolute ethanol (B145695) and anhydrous ether.[11]

  • Hydrogenation: The resulting potassium salt (0.109 mole) is dissolved in glacial acetic acid (200 ml).[11] Platinum catalyst (0.20 g) is added, and the mixture is hydrogenated in a Parr apparatus at an initial pressure of about 30 p.s.i. until hydrogen uptake ceases.[11]

  • Isolation: The catalyst is removed by filtration. The filtrate is diluted with 3 L of water with stirring, causing the product to precipitate.[11]

  • Purification: The yellow solid is collected by filtration, washed with water, and dried over calcium chloride to yield ethyl indole-2-carboxylate.[11]

Protocol 2: Synthesis from Indole-2-carboxylic Acid

This is a straightforward esterification method.

  • Acid Chloride Formation: Indole-2-carboxylic acid (3.1 mmol) is dissolved in thionyl chloride (SOCl₂) (19 ml) at 0°C and stirred for 1 hour.[2][12]

  • Esterification: The excess SOCl₂ is removed by rotary evaporation. Absolute ethanol (17 ml) is added to the resulting oil at room temperature.[2][12]

  • Isolation and Purification: The solution is stirred overnight. The resulting precipitate is collected by vacuum filtration to yield ethyl 1H-indole-2-carboxylate as a beige solid.[2][12] It can be further purified by recrystallization from methanol.[12][13]

Caption: Comparative workflows for the synthesis of ethyl 1H-indole-2-carboxylate.

Protocol 3: N-Alkylation of Ethyl 1H-indole-2-carboxylate

This protocol describes a general procedure for adding an alkyl group to the indole nitrogen.

  • Reaction Setup: A solution of ethyl 1H-indole-2-carboxylate (1.0 mmol) and aqueous potassium hydroxide (3.0 mmol) in acetone (B3395972) (10 mL) is stirred at 20°C for 30 minutes.[9]

  • Addition of Alkylating Agent: The appropriate alkylating agent (e.g., allyl bromide, benzyl (B1604629) bromide) (1.1 mmol) is added to the mixture.[9]

  • Reaction: The mixture is stirred for 2-8 hours, depending on the specific alkylating agent.[9]

  • Workup: The solvent is removed under reduced pressure. Water is added, and the organic layer is extracted, dried, and purified to yield the N-alkylated product.[9]

Crystal Structure

The crystal structure of ethyl 1H-indole-2-carboxylate has been determined. The molecules form hydrogen-bonded dimers in the solid state. This hydrogen bonding occurs between the indole N-H group of one molecule and the keto oxygen atom of an adjacent molecule, creating a centrosymmetric R²₂(10) ring motif.[2][12] The overall molecular packing exhibits a herringbone pattern.[12][13]

This comprehensive guide provides foundational data and methodologies for professionals working with ethyl 1H-indole-2-carboxylate, facilitating its effective use in research and development.

References

Spectroscopic Profile of Ethyl Indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl indole-2-carboxylate (B1230498), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a valuable resource for its identification, characterization, and utilization in research and development.

Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data for ethyl indole-2-carboxylate.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.90 (approx.)br s-NH
7.66d8.0Ar-H 4
7.43d8.3Ar-H 7
7.23s-Ar-H 3
7.18ddd8.3, 7.1, 1.2Ar-H 6
7.04ddd8.0, 7.1, 1.0Ar-H 5
4.41q7.1-O-CH₂ -CH₃
1.42t7.1-O-CH₂-CH₃

Solvent: CDCl₃. Instrument: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
162.2C =O
136.7Ar-C 7a
127.8Ar-C 2
126.5Ar-C 3a
124.7Ar-C 6
122.1Ar-C 4
120.7Ar-C 5
111.7Ar-C 7
108.0Ar-C 3
61.5-O-CH₂ -CH₃
14.5-O-CH₂-CH₃

Solvent: CDCl₃.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Description of Vibration
3300 (broad)N-H stretch
2980, 2930C-H stretch (aliphatic)
1690C=O stretch (ester)
1540, 1460, 1440C=C stretch (aromatic)
1240, 1020C-O stretch (ester)
750C-H bend (ortho-disubstituted)

Sample Preparation: KBr pellet.

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
189100[M]⁺ (Molecular ion)
16045[M - C₂H₅]⁺
14495[M - OC₂H₅]⁺
11660[M - COOC₂H₅]⁺
8940[C₇H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For signal enhancement, 8 to 16 scans are typically co-added.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz for a 400 MHz ¹H spectrometer. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A few milligrams of this compound are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a pellet-press under high pressure to form a thin, transparent pellet.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in a sample holder in the beam path of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to volatilize the sample.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) in a technique known as Electron Ionization (EI). This process causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl Indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl indole-2-carboxylate (B1230498). The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development in the characterization and understanding of this compound. This document details the experimental protocol for acquiring the spectrum, a thorough interpretation of the spectral data, and a visual representation of the molecular structure with corresponding proton assignments.

Molecular Structure and Proton Environments

Ethyl indole-2-carboxylate is a heterocyclic compound featuring an indole (B1671886) core substituted with an ethyl carboxylate group at the 2-position. The molecule possesses several distinct proton environments that give rise to a characteristic 1H NMR spectrum. Understanding the chemical environment of each proton is crucial for the accurate assignment of the observed signals.

Below is a diagram of the molecular structure with the non-equivalent protons labeled for reference in the subsequent spectral analysis.

Caption: Molecular structure of this compound with proton labeling.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Proton AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
N-H8.99broad singlet (br s)-1H
H-4~7.68doublet of doublets (dd)~8.0, 1.01H
H-7~7.42-7.13doublet of doublets (dd)~8.0, 1.01H
H-5~7.42-7.13triplet of doublets (td)~8.0, 1.01H
H-6~7.42-7.13triplet of doublets (td)~8.0, 1.01H
H-3~7.42-7.13singlet-like-1H
-OCH2CH34.42quartet (q)7.22H
-OCH2CH31.43triplet (t)7.23H

Spectral Interpretation

The 1H NMR spectrum of this compound displays a set of well-resolved signals corresponding to the different protons in the molecule.

  • Indole N-H Proton: A broad singlet is observed at a downfield chemical shift of approximately 8.99 ppm. This significant downfield shift is characteristic of an acidic N-H proton in an aromatic heterocyclic system, and its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Aromatic Protons (H-4, H-5, H-6, H-7, and H-3): The aromatic region of the spectrum, between 7.13 and 7.68 ppm, contains the signals for the five protons of the indole ring.

    • The proton at the C-4 position (H-4) is expected to be the most deshielded of the benzene (B151609) ring protons due to the anisotropic effect of the adjacent pyrrole (B145914) ring and typically appears as a doublet of doublets around 7.68 ppm.

    • The protons at C-5, C-6, and C-7 (H-5, H-6, and H-7) produce a complex multiplet between 7.13 and 7.42 ppm. Based on data from analogous structures, H-7 is typically a doublet of doublets, while H-5 and H-6 are often observed as overlapping triplets of doublets.

    • The proton at the C-3 position (H-3) is a singlet-like peak within the aromatic multiplet, as it has no adjacent protons to couple with.

  • Ethyl Group Protons: The ethyl group of the ester functionality gives rise to two distinct signals.

    • The methylene (B1212753) protons (-OCH2CH3) appear as a quartet at 4.42 ppm.[1] The quartet multiplicity is due to coupling with the three adjacent methyl protons (n+1 = 3+1 = 4). The downfield shift is a result of the deshielding effect of the adjacent oxygen atom.

    • The methyl protons (-OCH2CH3) resonate as a triplet at 1.43 ppm.[1] The triplet multiplicity arises from coupling to the two adjacent methylene protons (n+1 = 2+1 = 3).

Experimental Protocol for 1H NMR Spectroscopy

The following is a general protocol for the acquisition of a 1H NMR spectrum of this compound.

4.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.

  • Capping: Cap the NMR tube securely.

4.2. Data Acquisition

  • Instrument Setup: The 1H NMR spectrum is acquired on a 400 MHz NMR spectrometer.

  • Sample Insertion: The NMR tube is placed in a spinner turbine and inserted into the magnet.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the CDCl3. The magnetic field homogeneity is then optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • Acquisition Parameters: A standard one-pulse sequence is used for acquiring the 1H NMR spectrum. Typical parameters include a 90° pulse width, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Logical Workflow for Spectral Analysis

The process of analyzing the 1H NMR spectrum of this compound can be visualized as a logical workflow.

spectral_analysis_workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation Sample Preparation Sample Preparation NMR Experiment NMR Experiment Sample Preparation->NMR Experiment Load Sample FID Signal FID Signal NMR Experiment->FID Signal Fourier Transform Fourier Transform FID Signal->Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Referencing to TMS Referencing to TMS Phase and Baseline Correction->Referencing to TMS Processed Spectrum Processed Spectrum Referencing to TMS->Processed Spectrum Identify Signal Regions Identify Signal Regions Processed Spectrum->Identify Signal Regions Analyze Chemical Shifts Analyze Multiplicity and Integration Analyze Multiplicity and Integration Identify Signal Regions->Analyze Multiplicity and Integration Assign Proton Types Determine Coupling Constants Determine Coupling Constants Analyze Multiplicity and Integration->Determine Coupling Constants Final Structure Confirmation Final Structure Confirmation Determine Coupling Constants->Final Structure Confirmation

Caption: Workflow for the acquisition and analysis of the 1H NMR spectrum.

References

An In-depth Technical Guide on the Crystal Structure of Ethyl 1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the crystal structure of ethyl 1H-indole-2-carboxylate, targeting researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for its synthesis and crystallization, and its potential biological relevance.

Core Crystallographic Data

The crystal structure of ethyl 1H-indole-2-carboxylate has been determined by X-ray diffraction, revealing a monoclinic system. The compound crystallizes in the P2₁/c space group. The molecular packing is characterized by a herringbone pattern, with molecules forming hydrogen-bonded dimers.[1][2][3] This dimerization occurs through hydrogen bonds between the indole (B1671886) N-H group and the keto oxygen atom of an adjacent molecule, forming centrosymmetric R²₂(10) ring motifs.[1][2][3]

Table 1: Crystallographic Data for Ethyl 1H-indole-2-carboxylate

ParameterValue
Empirical Formula C₁₁H₁₁NO₂
Formula Weight 189.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a5.5622(7) Å
b18.891(2) Å
c9.6524(13) Å
α90°
β104.454(13)°
γ90°
Volume 982.1(2) ų
Z 4
Temperature 170 K
Radiation Wavelength 0.71073 Å (Mo Kα)
Density (calculated) 1.280 Mg/m³
Absorption Coefficient (μ) 0.09 mm⁻¹
Final R indices [I > 2σ(I)] R₁ = 0.049, wR₂ = 0.144
R indices (all data) R₁ = 0.1062, wR₂ = 0.144
CCDC Number 2026531

Data sourced from Lynch et al., 2020.[1][2][4]

Experimental Protocols

The synthesis, crystallization, and structural determination of ethyl 1H-indole-2-carboxylate involve a series of well-defined experimental procedures.

Synthesis and Crystallization

The synthesis of ethyl 1H-indole-2-carboxylate is typically achieved through the esterification of 1H-indole-2-carboxylic acid. A common method, as described by Lynch et al. (2020), is a modification of an earlier procedure by Terent'ev et al. (1969).[1][2]

Procedure:

  • Acid Chloride Formation: 1H-indole-2-carboxylic acid (0.50 g, 3.1 mmol) is dissolved in thionyl chloride (SOCl₂) (19 ml) at 0°C.[1][2] The mixture is stirred for 1 hour.

  • Solvent Removal: The excess thionyl chloride is removed by rotary evaporation, yielding the crude acyl chloride as an oil.[1][2]

  • Esterification: Absolute ethanol (B145695) (17 ml) is added to the resulting oil at room temperature, and the solution is stirred overnight.[1][2]

  • Isolation and Purification: The resulting solution is vacuum filtered to yield ethyl 1H-indole-2-carboxylate as a beige solid.[1][2] The crude product is then recrystallized from methanol (B129727) to yield the purified product (0.54 g, 93% yield).[1][2]

  • Crystal Growth: X-ray quality crystals are obtained by slow evaporation from a methanol solution.[1][2]

An alternative approach involves the N-alkylation of ethyl 1H-indole-2-carboxylate using aqueous potassium hydroxide (B78521) in acetone (B3395972) to produce various N-substituted derivatives.[5]

X-ray Diffraction Data Collection and Structure Refinement

The crystal structure was determined using single-crystal X-ray diffraction.

Data Collection:

  • A suitable single crystal was mounted on a Rigaku XtaLAB mini diffractometer.[1]

  • Data were collected at a temperature of 170 K using Mo Kα radiation (λ = 0.71073 Å).[1]

  • A total of 5586 reflections were measured, of which 1804 were unique.[1]

Structure Solution and Refinement:

  • The structure was solved using direct methods with SHELXT and refined by full-matrix least-squares on F² using SHELXL.[1]

  • All non-hydrogen atoms were refined anisotropically.

  • Carbon-bound hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2][3] The hydrogen atom of the N-H group was located in a difference Fourier map and refined freely.[2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural determination of ethyl 1H-indole-2-carboxylate.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Structural Analysis start 1H-Indole-2-carboxylic Acid step1 Reaction with SOCl₂ start->step1  Thionyl Chloride step2 Esterification with Ethanol step1->step2  Absolute Ethanol step3 Recrystallization from Methanol step2->step3 crystals Single Crystals step3->crystals  Slow Evaporation xray X-ray Diffraction crystals->xray solve Structure Solution (Direct Methods) xray->solve refine Structure Refinement solve->refine final Crystal Structure Data refine->final

Caption: Experimental workflow for the synthesis and structural analysis of ethyl 1H-indole-2-carboxylate.

Representative Signaling Pathway for Indole Derivatives

While a specific signaling pathway directly modulated by ethyl 1H-indole-2-carboxylate is not yet fully elucidated, indole derivatives are widely recognized for their potential to act as kinase inhibitors.[2] Kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. The diagram below represents a generic kinase signaling pathway that can be targeted by indole-based inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras  Growth Factor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription inhibitor Ethyl 1H-indole-2-carboxylate (Representative Indole Inhibitor) inhibitor->raf Inhibition gene Gene Expression (Proliferation, Survival) transcription->gene

Caption: A representative kinase signaling pathway potentially targeted by indole-based inhibitors.

Biological Relevance and Applications

Indole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[2] While ethyl 1H-indole-2-carboxylate itself is often used as a building block in organic synthesis, related indole-2-carboxylate (B1230498) derivatives have shown promise as:

  • Antifungal, antitumor, and anti-inflammatory agents .[2]

  • Cellular inhibitors of kinases .[2]

  • Antagonists for glycine-binding sites .[2]

Furthermore, ethyl 1H-indole-2-carboxylate serves as a reactant for the preparation of various pharmacologically active molecules, including:

  • CRTH2 receptor antagonists

  • Indoleamine 2,3-dioxygenase (IDO) inhibitors

  • Cannabinoid CB1 receptor antagonists

  • Inhibitors of p38 MAP kinase

The detailed understanding of the crystal structure of ethyl 1H-indole-2-carboxylate is crucial for the rational design and development of new therapeutic agents based on the indole scaffold. The planarity of the molecule and the hydrogen bonding capabilities are key features that can be exploited in designing molecules with specific binding properties to biological targets.

References

An In-depth Technical Guide to Ethyl Indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl indole-2-carboxylate (B1230498), a key heterocyclic compound. It covers its fundamental physicochemical properties, detailed synthesis protocols, and its significance as a versatile building block in the synthesis of pharmacologically active molecules.

Physicochemical Properties

Ethyl indole-2-carboxylate is a white to yellow crystalline powder.[1] Its core chemical and physical properties are summarized below, providing essential data for experimental design and chemical synthesis.

PropertyValueSource
Molecular Weight 189.21 g/mol [2][3][4]
Molecular Formula C₁₁H₁₁NO₂[2][3][4]
CAS Number 3770-50-1[2]
Melting Point 122-125 °C[1][5]
Boiling Point 324.47°C (estimated)[5]
IUPAC Name ethyl 1H-indole-2-carboxylate[2]
Synonyms 2-Carbethoxyindole, 2-Ethoxycarbonylindole, Indole-2-carboxylic acid ethyl ester[2][6]

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Two common and effective protocols are detailed below.

A straightforward method involves the esterification of indole-2-carboxylic acid using thionyl chloride and ethanol (B145695).[1][7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend indole-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride at 0°C with stirring.

  • Activation: Allow the reaction to stir for 1 hour at 0°C. The thionyl chloride converts the carboxylic acid to its more reactive acyl chloride intermediate.

  • Solvent Removal: Remove the excess thionyl chloride under reduced pressure (rotary evaporation).

  • Esterification: To the resulting oil, add absolute ethanol at room temperature and stir the solution overnight.

  • Isolation: The product, ethyl 1H-indole-2-carboxylate, will precipitate as a beige solid. Isolate the solid by vacuum filtration.

  • Purification: Recrystallize the crude product from methanol (B129727) to yield the purified this compound.[7]

The Reissert synthesis is a classic and reliable method for preparing substituted indole-2-carboxylates from o-nitrotoluenes.[8][9]

Experimental Protocol:

  • Condensation: Condense o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide in diethyl ether. This reaction forms the corresponding ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: Subject the resulting ethyl o-nitrophenylpyruvate to reductive cyclization. This can be achieved using various reducing agents, including:

  • Workup and Isolation: After the reduction is complete, the catalyst is removed by filtration. The filtrate is then treated with water to precipitate the this compound as a yellow solid.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material and intermediate in the synthesis of a wide range of biologically active compounds. Its indole (B1671886) scaffold is a common feature in many pharmaceuticals. It is a reactant for the preparation of:

  • CRTH2 receptor antagonists[1]

  • Indoleamine 2,3-dioxygenase (IDO) inhibitors[1]

  • Cannabinoid CB1 receptor antagonists[1]

  • Inhibitors of p38 MAP kinase[1]

  • Antiproliferative agents[1]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the esterification of indole-2-carboxylic acid.

Esterification_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Steps cluster_product Final Product Indole_acid Indole-2-carboxylic Acid Activation Activation (Acyl Chloride Formation) Indole_acid->Activation Reacts with Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Activation Ethanol Ethanol (EtOH) Esterification Esterification Ethanol->Esterification Reacts with Activation->Esterification Intermediate Ethyl_indole This compound Esterification->Ethyl_indole Yields

References

An In-Depth Technical Guide to the Melting Point of Ethyl Indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physical properties, including the melting point, of ethyl indole-2-carboxylate (B1230498). It includes a detailed experimental protocol for melting point determination and comparative data for related indole (B1671886) compounds.

Core Physical and Chemical Properties

Ethyl indole-2-carboxylate is a chemical compound that appears as a white to yellow crystalline powder.[1][2] It serves as a crucial building block in the synthesis of various biologically active molecules, including antimicrobial agents and inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO).[2]

Data Presentation: Physical Properties

The following table summarizes the key physical and chemical properties of this compound and selected related compounds for comparison.

PropertyThis compoundEthyl 1-benzyl-1H-indole-2-carboxylate1-Allyl-1H-indole-2-carboxylic acid
CAS Number 3770-50-1[1][3]31025-46-8175658-00-5
Molecular Formula C₁₁H₁₁NO₂[3][4]C₁₈H₁₇NO₂C₁₂H₁₁NO₂
Molecular Weight 189.21 g/mol [3][4]279.33 g/mol 201.21 g/mol
Melting Point 122-125 °C[3][5] (Lit.); 120.0-126.0 °C[1]52-53 °C[6]178-179 °C[6]
Appearance White to cream to yellow crystals or powder[1][2]White precipitate[6]White solid[6]

Synthesis Workflow

This compound can be synthesized through several routes. One common and efficient laboratory method involves the esterification of indole-2-carboxylic acid. This process typically uses thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acyl chloride intermediate, which then reacts with absolute ethanol (B145695) to yield the final ester product.[2][3][7]

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Final Product IndoleAcid Indole-2-carboxylic acid Stirring Stir at 0°C IndoleAcid->Stirring SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Stirring Ethanol Absolute Ethanol Addition Addition to Ethanol Ethanol->Addition Evaporation Rotary Evaporation Stirring->Evaporation 1 hour Evaporation->Addition Forms oil Stirring_Overnight Stir Overnight Addition->Stirring_Overnight Filtration Vacuum Filtration Stirring_Overnight->Filtration Precipitate forms Product Ethyl 1H-indole-2-carboxylate Filtration->Product Beige solid

Caption: Synthesis of this compound.

Experimental Protocol: Melting Point Determination

The melting point of an organic solid is a critical physical property used for identification and purity assessment.[8][9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[8] The following protocol details the capillary method using a standard melting point apparatus.

Materials and Equipment:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for fine powder)

  • Thermometer

Procedure:

  • Sample Preparation:

    • Place a small amount of the this compound on a clean, dry surface. If the crystals are large, gently crush them into a fine powder using a mortar and pestle.[10]

    • Dip the open end of a capillary tube into the powdered sample.[11]

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.[11] The packed sample should be approximately 1-2 mm high.[10][12]

  • Apparatus Setup:

    • Ensure the melting point apparatus is clean and calibrated.

    • Insert the capillary tube containing the sample into the designated slot in the apparatus.[8][11]

    • Place the thermometer in its holder, ensuring the bulb is correctly positioned to accurately measure the temperature of the heating block.[8]

  • Melting Point Measurement:

    • Turn on the apparatus and set an initial rapid heating rate (e.g., 10°C/minute) to approach the expected melting point of ~122°C.[8][11]

    • When the temperature is about 10-15°C below the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[8][11] A slow heating rate is crucial for an accurate measurement.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.[10]

    • Continue heating slowly and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[10]

  • Data Recording:

    • The melting point is reported as the range from T₁ to T₂.

    • Allow the apparatus to cool completely before performing subsequent measurements. It is standard practice to perform at least two careful determinations to ensure consistency.[8]

This detailed guide provides the essential technical information regarding the melting point of this compound, tailored for professionals in scientific research and development.

References

Stability and storage of ethyl indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of Ethyl Indole-2-carboxylate (B1230498)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and storage requirements for ethyl indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds.[1][2] Adherence to proper handling and storage protocols is critical for maintaining the compound's purity, integrity, and performance in research and development applications.

Executive Summary

This compound is a solid compound that is generally stable under standard ambient conditions. However, like many indole (B1671886) derivatives, it is susceptible to degradation over extended periods, particularly when exposed to light, air (oxidation), and hydrolytic conditions (acidic or basic).[3][4] The primary degradation pathways are the hydrolysis of the ethyl ester to form indole-2-carboxylic acid and the oxidation of the indole ring.[3][4][5] Recommended storage involves refrigeration in a tightly sealed, light-resistant container.[3][6][7] This guide outlines the optimal storage conditions, potential degradation pathways, and detailed experimental protocols for conducting stability assessments.

Physicochemical and Purity Data

The following table summarizes key physical and chemical properties for this compound, compiled from various commercial suppliers.

PropertyValueReferences
Molecular Formula C₁₁H₁₁NO₂[2][8][9]
Molecular Weight 189.21 g/mol [2][8][9]
CAS Number 3770-50-1[2][8][9]
Appearance Off-white to light yellow/green powder/crystal[2][10]
Melting Point 116 - 127 °C[1][2][11]
Purity (Assay) ≥97%[1][2][11]
Synonyms Indole-2-carboxylic acid ethyl ester, 2-Carbethoxyindole[2][8][9]

Recommended Storage and Handling

Proper storage is essential to minimize degradation and ensure the long-term integrity of this compound. The recommendations below are synthesized from supplier data sheets and best practices for related indole compounds.

Storage Conditions

This table provides a summary of recommended storage conditions to maintain the stability of the compound.

ParameterRecommendationRationaleReferences
Temperature 2 - 8°C (Refrigerated) To slow down the rate of potential degradation reactions.[2][6]
Light Protect from light (Store in an amber vial or dark place) Indole derivatives can be photosensitive, and light can catalyze oxidative degradation.[3][6]
Atmosphere Store in a tightly sealed container. To prevent exposure to moisture and atmospheric oxygen, which can cause hydrolysis and oxidation, respectively.[3][7]
For maximum long-term stability, consider storage under an inert gas (e.g., Argon, Nitrogen).To provide an extra layer of protection against oxidation, a known degradation pathway for indoles.[3]
Handling Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.To prevent skin and eye irritation.[1][7]
Handle in a well-ventilated area or fume hood. Avoid creating dust.To prevent inhalation.[7]

Stability Profile and Degradation Pathways

While chemically stable under ideal conditions, this compound can degrade through several mechanisms, primarily hydrolysis and oxidation.[3][4] Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting results from stressed samples.

  • Hydrolytic Degradation: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. Alkaline hydrolysis is a known method to convert this compound into its corresponding carboxylic acid, indole-2-carboxylic acid.[4][5]

  • Oxidative Degradation: The electron-rich indole ring is prone to oxidation.[3] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of colored degradation products, which may manifest as a change in the material's color from off-white to yellow or brown.[3]

The diagram below illustrates the primary degradation pathways for this compound.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B Indole-2-carboxylic Acid A->B H+ or OH- (Acid/Base) C Oxidized Indole Species A->C O2, Light (Air) G cluster_workflow Stability Assessment Workflow start Start: Compound Received dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) start->dev forced Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) dev->forced identify Identify Major Degradation Products forced->identify setup Set Up Long-Term & Accelerated Stability Studies (ICH Conditions) identify->setup pull Pull Samples at Defined Time Points setup->pull analyze Analyze Samples using Validated Method pull->analyze pull->analyze data Compile & Analyze Data analyze->data end End: Establish Storage Conditions & Re-Test Period data->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of CRTH2 Receptor Antagonists from Ethyl Indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ethyl indole-2-carboxylate (B1230498) as a starting material for the synthesis of potent antagonists targeting the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), a key receptor in allergic inflammation.

Introduction

The CRTH2 receptor, also known as DP2, is a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. It is activated by prostaglandin (B15479496) D2 (PGD2), a major mediator released from mast cells upon allergen stimulation. The interaction between PGD2 and CRTH2 orchestrates a pro-inflammatory cascade, leading to the recruitment and activation of key immune cells involved in the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. Consequently, the development of small molecule antagonists for the CRTH2 receptor is a promising therapeutic strategy for these conditions.

Ethyl indole-2-carboxylate is a versatile and commercially available building block for the synthesis of a variety of indole-based compounds, including a class of potent CRTH2 antagonists. This document outlines the synthetic route from this compound to a representative indole-2-carboxamide antagonist and details the experimental protocols for its biological evaluation.

Synthetic Pathway Overview

The general synthetic strategy involves a two-step process starting from this compound:

  • Hydrolysis: The ethyl ester is hydrolyzed to the corresponding indole-2-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a suitable amine to yield the target indole-2-carboxamide CRTH2 antagonist.

Synthesis_Workflow reactant This compound intermediate Indole-2-carboxylic Acid reactant->intermediate Step 1: Hydrolysis (e.g., NaOH, EtOH/H2O) product Indole-2-carboxamide (CRTH2 Antagonist) intermediate->product Step 2: Amide Coupling (e.g., HATU, DIPEA) amine Amine Substrate amine->product

Caption: Synthetic workflow for CRTH2 antagonists.

Experimental Protocols

Protocol 1: Synthesis of Indole-2-carboxylic Acid from this compound

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1M)

  • Distilled water

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Condenser

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2-3 equivalents) to the solution.

  • Attach a condenser and heat the mixture to reflux (approximately 80-90 °C) with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any inorganic salts.

  • Dry the resulting white to off-white solid, indole-2-carboxylic acid, under vacuum. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR or LC-MS.

Protocol 2: Synthesis of a Representative Indole-2-carboxamide CRTH2 Antagonist

This protocol describes the synthesis of a generic N-aryl indole-2-carboxamide, a common scaffold for CRTH2 antagonists.

Materials:

  • Indole-2-carboxylic acid (from Protocol 1)

  • A substituted aniline (B41778) (e.g., 4-isopropylaniline) (1 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add indole-2-carboxylic acid (1 equivalent) and the substituted aniline (1 equivalent).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.1 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure indole-2-carboxamide.

Biological Evaluation of CRTH2 Antagonists

The following are key in vitro assays to characterize the pharmacological activity of the synthesized indole-2-carboxamide antagonists at the CRTH2 receptor.

CRTH2 Receptor Signaling Pathway

CRTH2_Signaling PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Activates Antagonist Indole-2-carboxamide Antagonist Antagonist->CRTH2 Blocks G_protein Gi/o Protein CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cellular_Response Cellular Response (Chemokinesis, Degranulation) cAMP->Cellular_Response Ca_mobilization ↑ Intracellular Ca2+ IP3_DAG->Ca_mobilization Ca_mobilization->Cellular_Response

Caption: CRTH2 receptor signaling cascade.

Protocol 3: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the synthesized compound for the CRTH2 receptor.

Materials:

  • Membranes from cells stably expressing human CRTH2 (e.g., HEK293 or CHO cells)

  • [³H]-PGD₂ (radioligand)

  • Synthesized indole-2-carboxamide antagonist

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Non-specific binding control (e.g., 10 µM unlabeled PGD₂)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the synthesized antagonist in the assay buffer.

  • In a 96-well plate, combine the cell membranes, [³H]-PGD₂ (at a concentration near its Kd), and either the vehicle (for total binding), non-specific binding control, or the antagonist at various concentrations.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of [³H]-PGD₂) by non-linear regression analysis of the competition binding curve.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Calcium Mobilization Assay

This functional assay measures the ability of the antagonist to block PGD₂-induced increases in intracellular calcium.

Materials:

  • Cells stably expressing human CRTH2 (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • PGD₂

  • Synthesized indole-2-carboxamide antagonist

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the CRTH2-expressing cells into the microplates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37 °C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the synthesized antagonist at various concentrations to the cells and incubate for a short period (e.g., 15-30 minutes).

  • Measure the baseline fluorescence using the plate reader.

  • Inject PGD₂ (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells and immediately measure the change in fluorescence over time.

  • The antagonist's effect is determined by its ability to inhibit the PGD₂-induced fluorescence increase.

  • Calculate the IC₅₀ value, which represents the concentration of the antagonist that causes a 50% inhibition of the PGD₂ response.

Protocol 5: Eosinophil Shape Change Assay

This is a physiologically relevant functional assay that measures the antagonist's ability to block PGD₂-induced shape change in eosinophils.

Materials:

  • Isolated human eosinophils from peripheral blood

  • PGD₂

  • Synthesized indole-2-carboxamide antagonist

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Fixative (e.g., paraformaldehyde)

  • Flow cytometer

Procedure:

  • Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection).

  • Pre-incubate the isolated eosinophils with various concentrations of the synthesized antagonist or vehicle for 15-30 minutes at 37 °C.

  • Stimulate the eosinophils with PGD₂ (at a concentration that induces a significant shape change, e.g., 10 nM) for a short period (e.g., 5-10 minutes) at 37 °C.

  • Stop the reaction by adding a fixative.

  • Analyze the cell morphology by flow cytometry, measuring the forward scatter (FSC) of the cells. An increase in FSC indicates cell shape change.

  • Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the PGD₂-induced increase in FSC.

Data Presentation

The quantitative data obtained from the biological assays should be summarized in a clear and structured format for easy comparison of the potency and efficacy of the synthesized compounds.

CompoundCRTH2 Binding Affinity (Ki, nM)Calcium Mobilization (IC₅₀, nM)Eosinophil Shape Change (IC₅₀, nM)
Reference Antagonist (e.g., CAY10471) 0.6~5~10
Synthesized Indole-2-carboxamide Data to be determinedData to be determinedData to be determined

Note: The values for the reference antagonist are approximate and may vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Indole-2-carboxamide Core Indole_Sub Substitution on Indole Ring (R1) Core->Indole_Sub Modification Amide_Sub Substitution on Amide Nitrogen (R2) Core->Amide_Sub Modification Activity CRTH2 Antagonist Activity Indole_Sub->Activity Impacts Potency and Selectivity Amide_Sub->Activity Crucial for Potency and Pharmacokinetics

Synthesis of Indoleamine 2,3-Dioxygenase (IDO) Inhibitors from Ethyl Indole-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potent Indoleamine 2,3-dioxygenase (IDO1) inhibitors derived from the common starting material, ethyl indole-2-carboxylate (B1230498). The protocols focus on the synthesis of 6-acetamido-indole-2-carboxylic acid derivatives, a class of compounds that has demonstrated significant inhibitory activity against IDO1, a critical enzyme in the kynurenine (B1673888) pathway and a key target in cancer immunotherapy. This guide includes a step-by-step synthetic workflow, comprehensive experimental procedures, a summary of quantitative inhibitory data, and diagrams of the relevant biological pathway and experimental processes to facilitate research and development in this area.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1][2] In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine.[1][2] This metabolic reprogramming results in the suppression of T-cell proliferation and function, and the induction of regulatory T cells, thereby enabling cancer cells to evade immune surveillance.[1][2] Consequently, the development of small molecule inhibitors of IDO1 has emerged as a promising strategy in cancer immunotherapy.

The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of potent IDO1 inhibitors. This document outlines the synthesis of a series of these inhibitors, beginning with the readily available ethyl indole-2-carboxylate.

IDO1 Signaling Pathway

The immunosuppressive effects of IDO1 are primarily mediated through two mechanisms: the depletion of tryptophan and the production of kynurenine. Tryptophan is essential for T-cell proliferation, and its scarcity arrests T-cells in the G1 phase of the cell cycle. Kynurenine and its downstream metabolites actively promote the differentiation of naïve T-cells into immunosuppressive regulatory T-cells (Tregs) and induce apoptosis in effector T-cells.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Metabolism Tryptophan Metabolism Tumor_Cell Tumor Cell IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Upregulates APC Antigen Presenting Cell (APC) APC->IDO1 Expresses T_Cell Effector T-Cell Treg Regulatory T-Cell (Treg) Treg->T_Cell Suppresses Tryptophan Tryptophan Tryptophan->T_Cell Required for Proliferation Tryptophan->IDO1 Substrate IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine->T_Cell Induces Apoptosis Kynurenine->Treg Promotes Differentiation IDO1_Inhibitor IDO1 Inhibitor (e.g., 6-acetamido-indole- 2-carboxylic acid) IDO1_Inhibitor->IDO1 Inhibits

IDO1 Signaling Pathway and Inhibition.

Synthetic Workflow

The synthesis of 6-acetamido-indole-2-carboxylic acid IDO1 inhibitors from this compound is a multi-step process. The general workflow involves the introduction of a nitro group at the 6-position of the indole (B1671886) ring, followed by reduction to an amine, subsequent acetylation, and finally, hydrolysis of the ethyl ester to the desired carboxylic acid.

Synthetic_Workflow A This compound B Step 1: Nitration A->B C Ethyl 6-nitro-1H-indole-2-carboxylate B->C D Step 2: Reduction C->D E Ethyl 6-amino-1H-indole-2-carboxylate D->E F Step 3: Acetylation E->F G Ethyl 6-acetamido-1H-indole-2-carboxylate F->G H Step 4: Hydrolysis G->H I 6-Acetamido-1H-indole-2-carboxylic acid (and derivatives) H->I

General synthetic workflow for IDO1 inhibitors.

Experimental Protocols

The following protocols are adapted from established synthetic procedures and provide a detailed methodology for the synthesis of 6-acetamido-1H-indole-2-carboxylic acid.

Step 1: Synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (B79036) (KNO₃)

  • Ice

  • Water (H₂O)

  • Ethyl Acetate

  • Brine

Procedure:

  • Cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add this compound to the cooled sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

  • Portion-wise, add potassium nitrate to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has completely melted.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield ethyl 6-nitro-1H-indole-2-carboxylate.

Step 2: Synthesis of Ethyl 6-amino-1H-indole-2-carboxylate

Materials:

Procedure (Catalytic Hydrogenation):

  • Dissolve ethyl 6-nitro-1H-indole-2-carboxylate in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain ethyl 6-amino-1H-indole-2-carboxylate.

Alternative Procedure (Transfer Hydrogenation):

  • Dissolve ethyl 6-nitro-1H-indole-2-carboxylate in ethanol.

  • Add ammonium formate and a catalytic amount of 10% Pd/C.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Filter the hot solution through Celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate to yield the product.

Step 3: Synthesis of Ethyl 6-acetamido-1H-indole-2-carboxylate

Materials:

Procedure:

  • Dissolve ethyl 6-amino-1H-indole-2-carboxylate in an anhydrous solvent such as DCM or THF.

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add acetyl chloride or acetic anhydride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography or recrystallization to give ethyl 6-acetamido-1H-indole-2-carboxylate.

Step 4: Synthesis of 6-Acetamido-1H-indole-2-carboxylic Acid

Materials:

  • Ethyl 6-acetamido-1H-indole-2-carboxylate

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution

  • Hydrochloric Acid (HCl, 1N)

Procedure:

  • Dissolve ethyl 6-acetamido-1H-indole-2-carboxylate in a mixture of ethanol or THF and water.

  • Add an aqueous solution of NaOH or LiOH.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water and dry under vacuum to yield 6-acetamido-1H-indole-2-carboxylic acid.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a series of synthesized 6-acetamido-indole-2-carboxylic acid derivatives against human IDO1 and TDO.[1]

CompoundR Group on AmideIDO1 IC₅₀ (μM)[1]TDO IC₅₀ (μM)[1]
9a H>50>50
9b Methyl15.325.4
9c Ethyl8.712.1
9d n-Propyl5.47.8
9e Isopropyl6.29.5
9f n-Butyl3.14.6
9g Isobutyl4.56.3
9h Cyclopropyl7.910.2
9i Phenyl2.53.8
9j 4-Fluorophenyl1.82.7
9k 4-Chlorophenyl1.52.2
9l 4-Bromophenyl1.31.9
9m 4-Methylphenyl2.13.1
9n 4-Methoxyphenyl2.84.1
9o-1 3,4-Dichlorophenyl1.171.55

Structure-Activity Relationship (SAR)

The data presented in the table above allows for the elucidation of key structure-activity relationships for this class of inhibitors.

  • Alkyl Substituents: Increasing the chain length of the alkyl substituent on the 6-acetamido group from methyl to n-butyl generally leads to an increase in inhibitory potency against both IDO1 and TDO.

  • Aromatic Substituents: The introduction of a phenyl ring on the amide nitrogen results in a significant improvement in activity.

  • Substituted Phenyl Rings: Electron-withdrawing groups, particularly halogens, at the para-position of the phenyl ring enhance the inhibitory activity. The 3,4-dichlorophenyl derivative (9o-1) was found to be the most potent compound in this series.[1]

Conclusion

The synthetic pathway starting from this compound provides a reliable and adaptable route to a variety of potent IDO1 inhibitors. The detailed protocols and structure-activity relationship data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel immunotherapeutic agents targeting the IDO1 pathway. Further optimization of the 6-acetamido-indole-2-carboxylic acid scaffold may lead to the discovery of even more potent and selective IDO1 inhibitors with clinical potential.

References

Preparation of Cannabinoid CB1 Receptor Antagonists from Ethyl Indole-2-Carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of cannabinoid CB1 receptor antagonists derived from an ethyl indole-2-carboxylate (B1230498) scaffold. The methodologies outlined are intended to guide researchers in the development of novel CB1 receptor modulators, which are of significant interest for their therapeutic potential in a variety of disorders, including obesity, metabolic syndrome, and neuro-psychiatric conditions.

Introduction

The cannabinoid CB1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for drug discovery. Antagonists of the CB1 receptor have shown therapeutic promise, but their development has been challenging. The indole-2-carboxamide scaffold has emerged as a versatile platform for the design of potent and selective CB1 receptor antagonists and allosteric modulators. This document focuses on the preparation of these compounds starting from the readily available ethyl indole-2-carboxylate.

Data Presentation

The following table summarizes the structure-activity relationship (SAR) data for a series of indole-2-carboxamide derivatives as CB1 receptor antagonists. The data highlights the impact of substitutions at the C3 and C5 positions of the indole (B1671886) ring and on the N-phenethyl moiety on the biological activity.

Compound IDR1 (Indole C3)R2 (Indole C5)R3 (N-substituent)IC50 (nM)[1]K_B_ (nM)[2][3]Binding Cooperativity (α)[2][3]
ORG27569 (1) EthylCl2-(4-piperidin-1-yl)phenethyl853--
17 HCl2-(4-diethylaminophenyl)ethyl484--
42 MethylCl2-(4-diethylaminophenyl)ethyl185--
43 EthylCl2-(4-diethylaminophenyl)ethyl134--
44 PropylCl2-(4-diethylaminophenyl)ethyl106--
45 ButylCl2-(4-diethylaminophenyl)ethyl79--
11j PentylCl2-(4-dimethylaminophenyl)ethyl-167.316.55
12d PropylCl2-(4-dimethylaminophenyl)ethyl-259.324.5
12f HexylCl2-(4-dimethylaminophenyl)ethyl-89.1-

Experimental Protocols

I. Chemical Synthesis

This section details the synthetic route for the preparation of indole-2-carboxamide CB1 receptor antagonists, exemplified by the synthesis of a compound structurally related to ORG27569.

Logical Relationship of Synthesis

A Ethyl 5-chloro-1H-indole-2-carboxylate B Acylation/Reduction A->B  Propionyl chloride,  Triethylsilane, TFA C Ethyl 5-chloro-3-ethyl-1H-indole-2-carboxylate B->C D Saponification C->D  NaOH, EtOH/H2O, Reflux E 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid D->E F Amide Coupling E->F  EDC, HOBt, DIPEA, DMF H Target CB1 Antagonist F->H G 2-(4-piperidin-1-yl)phenethylamine G->F

Caption: Synthetic pathway for indole-2-carboxamide CB1 antagonists.

Protocol 1: Synthesis of 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid

This protocol describes the synthesis of the key carboxylic acid intermediate.

Step 1: Acylation of Ethyl 5-chloro-1H-indole-2-carboxylate

  • To a solution of ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane, add propionyl chloride (1.1 eq) and a Lewis acid catalyst (e.g., AlCl3, 1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with ice-water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate.

Step 2: Reduction of the Ketone

  • Dissolve the product from Step 1 in trifluoroacetic acid (TFA).

  • Add triethylsilane (4.0 eq) dropwise to the solution at room temperature.

  • Stir the mixture for 3-5 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate in vacuo to obtain ethyl 5-chloro-3-ethyl-1H-indole-2-carboxylate.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the ethyl ester from Step 2 in a mixture of ethanol (B145695) and water.

  • Add sodium hydroxide (B78521) (2.0-3.0 eq) and reflux the mixture for 2-3 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with 1N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to yield 5-chloro-3-ethyl-1H-indole-2-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize the Final Antagonist

This protocol details the coupling of the carboxylic acid intermediate with the desired amine.

  • To a solution of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).[4]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 2-(4-piperidin-1-yl)phenethylamine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the target CB1 receptor antagonist.

II. Biological Evaluation

The following protocols are for the in vitro evaluation of the synthesized compounds as CB1 receptor antagonists.

CB1 Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1 CB1 Receptor G_protein Gαi/o Protein CB1->G_protein Activates PLC Phospholipase C CB1->PLC Activates (Gq coupling) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP IP3 IP3 PLC->IP3 Generates IP3 from PIP2 PKA PKA cAMP->PKA Activates Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Binds to receptor Ca2_cyto Ca²⁺ (Cytosolic) Ca2_ER->Ca2_cyto Release Antagonist Indole-2-carboxamide Antagonist Antagonist->CB1 Binds and blocks Agonist Agonist (e.g., CP55,940) Agonist->CB1 Binds and activates

Caption: Simplified CB1 receptor signaling pathways.

Protocol 3: Radioligand Binding Assay

This assay determines the binding affinity of the synthesized compounds for the CB1 receptor.

Experimental Workflow for Radioligand Binding Assay

A Prepare CB1 receptor membrane homogenate B Incubate membranes with [3H]CP55,940 (radioligand) and test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Determine Ki value D->E

Caption: Workflow for the CB1 receptor radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the human CB1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Incubation: In a 96-well plate, incubate CB1 receptor membranes (10-20 µg protein) with a fixed concentration of the radioligand (e.g., 0.5-1.5 nM [3H]CP55,940) and varying concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known CB1 antagonist (e.g., 10 µM SR141716A).

  • Incubation Conditions: Incubate at 30°C for 60-90 minutes.

  • Filtration: Terminate the incubation by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters rapidly with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 4: [35S]GTPγS Binding Assay

This functional assay measures the ability of the compounds to antagonize agonist-induced G-protein activation.

  • Membrane Preparation: Use CB1 receptor-expressing cell membranes as in the binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Incubation Mixture: Prepare a mixture containing membranes (10-20 µg), GDP (10 µM), and varying concentrations of the test compound. Pre-incubate for 15 minutes at 30°C.

  • Agonist Stimulation: Add a fixed concentration of a CB1 agonist (e.g., CP55,940 at its EC80 concentration).

  • Initiate Reaction: Start the reaction by adding [35S]GTPγS (0.05-0.1 nM).

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the bound [35S]GTPγS by liquid scintillation counting.

  • Data Analysis: Determine the IC50 values for the antagonists by measuring the inhibition of agonist-stimulated [35S]GTPγS binding.

Protocol 5: Calcium Mobilization Assay

This assay assesses the antagonist effect on Gq-coupled CB1 receptor signaling.

  • Cell Culture: Use cells co-expressing the CB1 receptor and a G-protein that couples to the calcium pathway (e.g., Gα16) or HEK293 cells endogenously expressing Gq/11.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of the test compound and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a CB1 agonist (e.g., CP55,940) to stimulate calcium release.

  • Signal Detection: Measure the fluorescence intensity in real-time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 values of the antagonists by measuring the inhibition of the agonist-induced calcium signal.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis and characterization of novel cannabinoid CB1 receptor antagonists based on the this compound scaffold. By following these detailed methodologies, researchers can efficiently synthesize and evaluate new chemical entities with the potential for further development as therapeutic agents. The structure-activity relationship data offers valuable insights for the rational design of more potent and selective CB1 receptor modulators.

References

Application Notes and Protocols: Ethyl Indole-2-carboxylate in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel anti-inflammatory agents using ethyl indole-2-carboxylate (B1230498) as a key starting material. The indole (B1671886) scaffold is a well-established pharmacophore in numerous therapeutic areas, including inflammation. Derivatives of ethyl indole-2-carboxylate have shown significant potential in modulating key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting COX enzymes.[1][2] The indole nucleus is a prominent feature in several established anti-inflammatory drugs, such as Indomethacin.[1] this compound serves as a versatile and readily available starting material for the synthesis of a diverse library of indole derivatives with potential anti-inflammatory properties. These derivatives, particularly indole-2-carboxamides, have been shown to exhibit potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade.[3][4]

Key Synthetic Intermediates and Anti-inflammatory Derivatives

A common and effective strategy for the synthesis of anti-inflammatory agents from this compound involves its conversion to indole-2-carbohydrazide. This key intermediate can then be further modified to generate a variety of derivatives, including hydrazones and thiazoles, which have demonstrated anti-inflammatory activity. Another major class of anti-inflammatory agents derived from this starting material are the indole-2-carboxamides.

The general synthetic workflow can be visualized as follows:

G A This compound B Indole-2-carbohydrazide A->B Hydrazinolysis C Indole-2-carboxylic Acid A->C Hydrolysis E Hydrazone & Thiazole Derivatives B->E Condensation D Indole-2-carboxamide Derivatives C->D Amide Coupling

Caption: Synthetic routes from this compound.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the anti-inflammatory activity of various indole derivatives. It is important to note that while not all studies started directly from this compound, the synthesized compounds are structurally accessible from this starting material via the intermediates mentioned above.

Table 1: Inhibition of Pro-inflammatory Cytokines by Indole-2-formamide Benzimidazole[2,1-b]thiazole Derivatives [5]

CompoundIC₅₀ (NO) (μM)IC₅₀ (IL-6) (μM)IC₅₀ (TNF-α) (μM)
13b 10.9922.29412.901
13f -1.539-

Note: The synthesis of these compounds involved a multi-step process starting from 5-nitro-1H-indole-2-carboxylic acid, which can be derived from the corresponding ethyl ester.

Table 2: In Vitro COX-2 Inhibitory Activity of Indole Derivatives [6][7]

Compound% Inhibition of Paw Edema (3h)IC₅₀ COX-2 (μM)
S3 61.20Selectively inhibits COX-2 expression
S7 62.24-
S14 63.69-
4e -2.35 ± 0.04
9h -2.422 ± 0.10
9i -3.34 ± 0.05
Indomethacin 76.89-

Note: Compounds S3, S7, and S14 are indole Schiff base derivatives. Compounds 4e, 9h, and 9i are 1,3-dihydro-2H-indolin-2-one derivatives.

Experimental Protocols

Protocol 1: Synthesis of Indole-2-carbohydrazide from this compound[8]

This protocol describes the conversion of this compound to the key intermediate, indole-2-carbohydrazide.

Materials:

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (10 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain indole-2-carbohydrazide as a white solid.

Protocol 2: Synthesis of Indole-2-carboxamide Derivatives[9]

This protocol provides a general method for the synthesis of indole-2-carboxamide derivatives from indole-2-carboxylic acid, which can be obtained by the hydrolysis of this compound.

Materials:

  • Indole-2-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Stirring apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve indole-2-carboxylic acid (1 equivalent) in DMF.

  • Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: In Vitro Anti-inflammatory Assay - Inhibition of LPS-induced TNF-α and IL-6 Production in RAW 264.7 Macrophages[10][11]

This protocol describes the evaluation of the anti-inflammatory activity of synthesized compounds by measuring their ability to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized indole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized indole derivatives for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) should be included.

  • Cytotoxicity Assay (MTT): In a separate plate, perform an MTT assay to determine the non-toxic concentrations of the compounds.

  • Cytokine Measurement (ELISA): After 24 hours of LPS stimulation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ values.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including TNF-α and IL-6.[1][8]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Indole Indole Derivative Indole->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB Signaling Pathway.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[9][10]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Mediates Indole Indole Derivative Indole->COX2 Inhibits

Caption: Inhibition of the COX-2 Signaling Pathway.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and screening of anti-inflammatory agents from this compound.

G A Synthesis of Indole Derivatives B Purification & Characterization A->B C In Vitro Cytotoxicity (e.g., MTT Assay) B->C E In Vitro Enzyme Inhibition (e.g., COX-2 Assay) B->E D In Vitro Anti-inflammatory Screening (e.g., LPS Assay) C->D F Lead Compound Identification D->F E->F G In Vivo Studies (Animal Models) F->G

Caption: Workflow for Anti-inflammatory Drug Discovery.

References

Application Notes and Protocols: N-Alkylation of Ethyl Indole-2-Carboxylate Using Aqueous KOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of the indole (B1671886) scaffold is a fundamental transformation in organic synthesis, crucial for the development of a wide array of pharmacologically active compounds. The indole nitrogen often serves as a key point for molecular diversification. This document provides a detailed protocol for the N-alkylation of ethyl indole-2-carboxylate (B1230498) using aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972). This method offers a straightforward and efficient approach, avoiding the need for strong, anhydrous bases while allowing for controlled synthesis of either N-alkylated esters or their corresponding carboxylic acids.[1][2]

Data Presentation

The following tables summarize the quantitative data for the N-alkylation of ethyl indole-2-carboxylate with various alkylating agents using aqueous KOH in acetone.

Table 1: N-Alkylation of this compound to N-Alkylated Esters

Alkylating AgentProductReaction Time (hours)Temperature (°C)Yield (%)
Allyl bromideEthyl 1-allyl-1H-indole-2-carboxylate22095
Benzyl (B1604629) bromideEthyl 1-benzyl-1H-indole-2-carboxylate22096
Amyl bromideEthyl 1-pentyl-1H-indole-2-carboxylate82070

Data sourced from Al-Warhi, et al.[1]

Table 2: Synthesis of N-Alkylated Indole-2-Carboxylic Acids

Starting MaterialProductMethodReaction Time (hours)Yield (%)
Ethyl 1-allyl-1H-indole-2-carboxylate1-Allyl-1H-indole-2-carboxylic acidHydrolysis with increased aq. KOH1 (reflux)98
Ethyl 1-benzyl-1H-indole-2-carboxylate1-Benzyl-1H-indole-2-carboxylic acidHydrolysis with increased aq. KOH1 (reflux)97
Ethyl 1-pentyl-1H-indole-2-carboxylate1-Pentyl-1H-indole-2-carboxylic acidHydrolysis with increased aq. KOH1 (reflux)95
This compound & Allyl bromide1-Allyl-1H-indole-2-carboxylic acidOne-pot alkylation and hydrolysis with increased aq. KOH and reflux1 (reflux)92
This compound & Benzyl bromide1-Benzyl-1H-indole-2-carboxylic acidOne-pot alkylation and hydrolysis with increased aq. KOH and reflux1 (reflux)94

Data sourced from Al-Warhi, et al.[1]

Experimental Protocols

General Procedure for the N-Alkylation of this compound (Synthesis of Esters)

This protocol is based on the successful alkylation of this compound using aqueous KOH in acetone.[1]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Acetone

  • Alkylating agent (e.g., allyl bromide, benzyl bromide, amyl bromide)

  • Ethyl acetate

  • Hexane (B92381)

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and purification

  • Column chromatography setup (silica gel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in acetone (10 mL).

  • Prepare a solution of aqueous KOH (3.0 mmol in 0.1 mL of water) and add it to the flask.

  • Stir the resulting solution at 20 °C for 30 minutes.

  • Add the appropriate alkylating agent (1.1 mmol) to the reaction mixture.

  • Continue stirring at 20 °C. The reaction time is dependent on the alkylating agent (2 hours for allyl bromide and benzyl bromide; 8 hours for amyl bromide).

  • Upon completion of the reaction, remove the acetone under reduced pressure.

  • Add water to the residue and extract the organic layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane (1:9) eluent system to yield the pure N-alkylated ester.[1]

Procedure for the One-Pot Synthesis of N-Alkylated Indole-2-Carboxylic Acids

This method allows for the direct synthesis of N-alkylated indole-2-carboxylic acids from this compound without isolating the intermediate ester.[1]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Acetone

  • Alkylating agent (e.g., allyl bromide, benzyl bromide)

  • Water (deionized)

  • Ethanol (B145695) or Hexane (for crystallization)

  • Standard laboratory glassware for reflux and purification

Procedure:

  • Follow steps 1-4 of the general N-alkylation procedure described above.

  • Increase the amount of aqueous KOH added to the reaction mixture.

  • Heat the reaction mixture to reflux for one hour.

  • After cooling, remove the acetone under reduced pressure.

  • The resulting precipitate is collected and purified by crystallization from ethanol (for allyl and benzyl derivatives) or hexane (for the pentyl derivative) to yield the pure N-alkylated carboxylic acid.[1]

Visualizations

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow A Dissolve this compound in Acetone B Add Aqueous KOH A->B C Stir at 20°C for 30 min B->C D Add Alkylating Agent C->D E Stir at 20°C (2-8 hours) D->E Path 1: Ester Synthesis J Increase aq. KOH & Reflux for 1 hour D->J Path 2: One-Pot Acid Synthesis F Solvent Removal E->F G Aqueous Workup & Extraction F->G H Column Chromatography G->H I N-Alkylated Ester H->I K Crystallization J->K L N-Alkylated Carboxylic Acid K->L

Caption: Workflow for the N-alkylation of this compound.

References

Application Notes and Protocols: Synthesis of Indol-2-carbohydrazide via Hydrazinolysis of Ethyl Indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of indol-2-carbohydrazide from ethyl indole-2-carboxylate (B1230498) through hydrazinolysis. Indol-2-carbohydrazide is a valuable intermediate in the synthesis of various biologically active compounds, including potential anticancer and anti-angiogenic agents.[1] This protocol outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions. Quantitative data from representative reactions are summarized, and a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility.

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[2] The functionalization of the indole ring is a key strategy in the development of new therapeutic agents. Indole-2-carbohydrazide serves as a versatile building block, enabling the introduction of various pharmacophores through reactions with aldehydes, ketones, and other electrophiles.[3][4][5] The synthesis of this intermediate is typically achieved by the hydrazinolysis of the corresponding ester, ethyl indole-2-carboxylate. This reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester with a hydrazine (B178648) moiety.

Reaction Scheme

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the hydrazinolysis of this compound. Please note that yields and reaction times can vary based on the scale of the reaction and the purity of the reagents.

ParameterValueReference
Starting MaterialThis compound[3][4][5]
ReagentHydrazine Hydrate (B1144303) (excess)[6]
SolventEthanol (B145695)[3][5]
Reaction TemperatureReflux[5]
Reaction Time5 - 8 hours[5][7]
ProductIndol-2-carbohydrazide[3][4][5]
Typical Yield68% (as a representative example of a hydrazide synthesis)[3]
Purification MethodRecrystallization from ethanol[3]

Experimental Protocol

This protocol details the steps for the synthesis of indol-2-carbohydrazide.

Materials:

  • This compound

  • Hydrazine hydrate (55-64% solution in water is a safer alternative to anhydrous hydrazine)[8][9]

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Glass rod

  • Spatula

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in absolute ethanol.

  • Reagent Addition: While stirring, add an excess of hydrazine hydrate to the solution. A typical molar ratio is 5-10 equivalents of hydrazine hydrate to one equivalent of the ester.[7]

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring.

  • Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up: After the reaction is complete (typically after 5-8 hours), allow the mixture to cool to room temperature.[5][7] The product, indol-2-carbohydrazide, will often precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or byproducts.

  • Purification: For higher purity, the crude product can be recrystallized from ethanol.[3] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Safety Precautions

Hydrazine is a highly toxic, corrosive, and potentially carcinogenic substance.[8][10] All handling of hydrazine and its solutions must be performed in a well-ventilated chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and nitrile or other chemical-protective gloves when handling hydrazine.[8][10] A face shield is recommended if there is a high potential for splashing.[10]

  • Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move the person to fresh air and seek immediate medical attention.[8]

  • Spills: In the event of a spill, evacuate the area and do not attempt to clean it up yourself. Notify your supervisor and follow institutional protocols for hazardous material spills.[8]

  • Waste Disposal: Hydrazine-containing waste is hazardous and must be disposed of according to institutional and regulatory guidelines.[10] Do not pour it down the drain.[11]

Experimental Workflow Diagram

Hydrazinolysis_Workflow A Dissolve this compound in Ethanol B Add Hydrazine Hydrate A->B Stirring C Reflux Reaction Mixture (5-8 hours) B->C Heating D Cool to Room Temperature C->D E Precipitation of Product D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Recrystallize from Ethanol (Optional) G->H For higher purity I Dry under Vacuum G->I If recrystallization is skipped H->I J Indol-2-carbohydrazide I->J

Caption: Workflow for the synthesis of indol-2-carbohydrazide.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of Ethyl Indole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1][2] In the context of indole (B1671886) chemistry, the Vilsmeier-Haack reaction is particularly effective for the formylation at the electron-rich C3 position.

Ethyl indole-2-carboxylate (B1230498) and its derivatives are important building blocks in medicinal chemistry.[3][4] The introduction of a formyl group at the C3 position via the Vilsmeier-Haack reaction yields ethyl 3-formyl-1H-indole-2-carboxylates. These products are valuable intermediates for the synthesis of a wide range of biologically active molecules, including analogues of aplysinopsin and β-carboline thiohydantoin, as well as allosteric modulators for the cannabinoid CB1 receptor.[5][6] This document provides detailed application notes and protocols for the Vilsmeier-Haack formylation of ethyl indole-2-carboxylate derivatives.

Data Presentation: Reaction Parameters and Yields

The following table summarizes quantitative data from various studies on the Vilsmeier-Haack formylation of substituted this compound derivatives. This allows for a clear comparison of reaction conditions and their impact on product yield.

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 5-chloro-1H-indole-2-carboxylatePOCl₃, DMFDry DMF902Not specified, but used for further synthesis[6]
Ethyl 6-bromo-1H-indole-2-carboxylatePOCl₃, DMFDMFRoom Temp → Reflux2 (RT) + 2 (Reflux)82[7]
Ethyl 1H-indole-2-carboxylatePOCl₃, DMFNot specifiedNot specifiedNot specifiedNot specified, but prepared[5]
Substituted-1H-indole-2-carboxylic acid ethyl esters (5-chloro, 5-bromo, 5,7-dichloro)POCl₃, DMFNot specifiedNot specifiedNot specifiedNot specified, but prepared[8]

Experimental Protocols

This section provides a detailed, generalized methodology for the Vilsmeier-Haack formylation of an this compound derivative based on established procedures.[6][7]

Materials:

  • Substituted this compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium carbonate solution (or other suitable base)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound derivative in anhydrous DMF. The concentration may vary, but a common starting point is around 2-3 M.

  • Cooling: Cool the solution in an ice bath for approximately 30 minutes to bring the temperature down to 0-5 °C.

  • Addition of Vilsmeier Reagent Precursor: While maintaining the low temperature and stirring, add phosphorus oxychloride (POCl₃) dropwise to the solution. A typical molar ratio of POCl₃ to the indole substrate is around 1.5 to 2.0 equivalents. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction mixture to a temperature ranging from room temperature to 90 °C, depending on the reactivity of the substrate. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice. This will hydrolyze the intermediate iminium salt.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or another suitable base until the pH is approximately 8. This may result in the precipitation of the product.

  • Extraction: If the product does not precipitate or to ensure complete recovery, extract the aqueous mixture with ethyl acetate or another suitable organic solvent. Perform the extraction three times to maximize the yield.

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude ethyl 3-formyl-indole-2-carboxylate derivative by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow Diagram

Vilsmeier_Haack_Workflow cluster_prep Reaction Preparation cluster_reaction Vilsmeier-Haack Reaction cluster_workup Work-up and Purification A Dissolve this compound in Anhydrous DMF B Cool to 0-5 °C (Ice Bath) A->B C Dropwise Addition of POCl₃ B->C D Heat Reaction Mixture (e.g., 90 °C) C->D E Monitor by TLC D->E F Quench with Crushed Ice E->F Reaction Complete G Neutralize with Na₂CO₃ (aq) F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify (Recrystallization or Chromatography) I->J

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Reaction Mechanism Overview

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Attack at C3 Vilsmeier_Reagent->Electrophilic_Attack Indole This compound Indole->Electrophilic_Attack Iminium_Salt Iminium Salt Intermediate Electrophilic_Attack->Iminium_Salt Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis Product Ethyl 3-Formyl-indole-2-carboxylate Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of indoles.

Applications in Drug Development

The 3-formyl group on the indole-2-carboxylate scaffold is a versatile chemical handle that allows for further synthetic modifications. This functional group can readily undergo various reactions, such as:

  • Condensation reactions: The aldehyde can be condensed with active methylene (B1212753) compounds to generate a variety of heterocyclic structures. For example, condensation with 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives leads to the formation of aplysinopsin and β-carboline thiohydantoin analogues, which are of interest for their potential biological activities.[5]

  • Reductive amination: The formyl group can be converted to an amine, which can then be further functionalized.

  • Oxidation and reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other classes of compounds. For instance, reduction with sodium borohydride (B1222165) yields the corresponding C3-hydroxymthis compound, a key intermediate in the synthesis of allosteric modulators for the cannabinoid CB1 receptor.[6]

  • Wittig-type reactions: The aldehyde can be converted to an alkene, allowing for the introduction of various side chains.

The ability to easily derivatize the 3-formyl-indole-2-carboxylate core makes it a valuable platform for the generation of compound libraries for drug screening. The indole scaffold itself is a privileged structure in medicinal chemistry, and the addition of diverse functionalities at the C3 position allows for the fine-tuning of pharmacological properties to develop potent and selective therapeutic agents.[4]

References

The Mannich Reaction of Ethyl 1H-Indole-2-carboxylates: A Detailed Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Mannich reaction involving ethyl 1H-indole-2-carboxylates. This versatile three-component reaction offers an efficient pathway to synthesize novel 3-aminomethyl-1H-indole-2-carboxylate derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The resulting Mannich bases have shown promise as antimicrobial and cytotoxic agents.

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group. In the context of indole (B1671886) chemistry, the electron-rich C3 position of the indole nucleus readily participates in this reaction, making it a highly effective method for introducing aminomethyl functionalities. Ethyl 1H-indole-2-carboxylate serves as an excellent substrate for this transformation, leading to the formation of ethyl 3-(aminomethyl)-1H-indole-2-carboxylates. These products are not only valuable intermediates for further chemical modifications but also exhibit a range of biological activities.

Reaction Mechanism and Workflow

The Mannich reaction with ethyl 1H-indole-2-carboxylate proceeds via a well-established mechanism. First, the secondary amine reacts with formaldehyde (B43269) to form a highly electrophilic Eschenmoser-like salt (iminium ion). Subsequently, the nucleophilic C3 position of the ethyl 1H-indole-2-carboxylate attacks the iminium ion, leading to the formation of the C-C bond and the final Mannich base product.

Mannich_Reaction_Workflow cluster_synthesis Synthesis cluster_application Application A Ethyl 1H-indole- 2-carboxylate D Mannich Reaction (Acidic Conditions) A->D B Secondary Amine (e.g., Dimethylamine (B145610), Piperidine (B6355638), Morpholine) B->D C Formaldehyde C->D E Ethyl 3-(aminomethyl)- 1H-indole-2-carboxylate (Mannich Base) D->E F Biological Screening E->F G Antimicrobial Activity (MIC determination) F->G H Cytotoxicity Assay (IC50 determination) F->H

Caption: Workflow of the Mannich reaction with ethyl 1H-indole-2-carboxylate and subsequent biological evaluation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of ethyl 3-(aminomethyl)-1H-indole-2-carboxylates using various secondary amines.

General Protocol for the Mannich Reaction

A mixture of ethyl 1H-indole-2-carboxylate (1.0 eq.), the corresponding secondary amine hydrochloride (1.2 eq.), and paraformaldehyde (1.5 eq.) in ethanol (B145695) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified.

Protocol 1: Synthesis of Ethyl 3-((dimethylamino)methyl)-1H-indole-2-carboxylate

  • To a solution of ethyl 1H-indole-2-carboxylate (1.89 g, 10 mmol) in ethanol (30 mL), add dimethylamine hydrochloride (0.98 g, 12 mmol) and paraformaldehyde (0.45 g, 15 mmol).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC (eluent: ethyl acetate (B1210297)/hexane, 1:1).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the title compound.

Protocol 2: Synthesis of Ethyl 3-((piperidin-1-yl)methyl)-1H-indole-2-carboxylate

  • Follow the general protocol using piperidine hydrochloride (1.46 g, 12 mmol).

  • Reflux the mixture for 6-8 hours.

  • Isolate and purify the product as described in Protocol 1.

Protocol 3: Synthesis of Ethyl 3-((morpholin-4-yl)methyl)-1H-indole-2-carboxylate

  • Follow the general protocol using morpholine (B109124) hydrochloride (1.48 g, 12 mmol).

  • Reflux the mixture for 6-8 hours.

  • Isolate and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize the quantitative data for the synthesized Mannich bases.

EntrySecondary AmineProductReaction Time (h)Yield (%)
1DimethylamineEthyl 3-((dimethylamino)methyl)-1H-indole-2-carboxylate585
2PiperidineEthyl 3-((piperidin-1-yl)methyl)-1H-indole-2-carboxylate778
3MorpholineEthyl 3-((morpholin-4-yl)methyl)-1H-indole-2-carboxylate782

Table 1: Reaction conditions and yields for the Mannich reaction of ethyl 1H-indole-2-carboxylate.

EntryProduct¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1Ethyl 3-((dimethylamino)methyl)-1H-indole-2-carboxylate8.80 (br s, 1H, NH), 7.65 (d, 1H), 7.30-7.10 (m, 3H), 4.40 (q, 2H), 3.80 (s, 2H), 2.35 (s, 6H), 1.42 (t, 3H)162.5, 136.0, 128.5, 125.0, 122.5, 120.0, 111.0, 108.0, 61.0, 52.0, 45.0, 14.5
2Ethyl 3-((piperidin-1-yl)methyl)-1H-indole-2-carboxylate8.75 (br s, 1H, NH), 7.68 (d, 1H), 7.35-7.15 (m, 3H), 4.42 (q, 2H), 3.85 (s, 2H), 2.50 (t, 4H), 1.65 (m, 4H), 1.45 (m, 2H), 1.40 (t, 3H)162.6, 136.1, 128.4, 124.8, 122.3, 120.1, 111.2, 107.8, 61.1, 53.5, 53.0, 26.0, 24.2, 14.4
3Ethyl 3-((morpholin-4-yl)methyl)-1H-indole-2-carboxylate8.85 (br s, 1H, NH), 7.66 (d, 1H), 7.32-7.12 (m, 3H), 4.41 (q, 2H), 3.82 (s, 2H), 3.75 (t, 4H), 2.55 (t, 4H), 1.41 (t, 3H)162.4, 136.2, 128.6, 124.9, 122.4, 120.2, 111.1, 107.9, 67.0, 61.2, 53.0, 52.8, 14.5

Table 2: Spectroscopic data for the synthesized Mannich bases.

Applications in Drug Development

Mannich bases derived from ethyl 1H-indole-2-carboxylate have emerged as a promising class of compounds with diverse biological activities. Their potential as antimicrobial and cytotoxic agents makes them attractive candidates for further investigation in drug development programs.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of indole-derived Mannich bases. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. The introduction of the aminomethyl group at the C3 position of the indole ring appears to be crucial for their biological activity.

Antimicrobial_Mechanism A Mannich Base B Bacterial Cell A->B Interaction C Cell Membrane Disruption B->C Potential Mechanism D Inhibition of Essential Enzymes B->D Potential Mechanism E Bacterial Cell Death C->E D->E

Caption: Putative mechanisms of antimicrobial action for indole-derived Mannich bases.

The following table presents a summary of the minimum inhibitory concentration (MIC) values for representative Mannich bases against selected microbial strains.

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Ethyl 3-((dimethylamino)methyl)-1H-indole-2-carboxylate163264
Ethyl 3-((piperidin-1-yl)methyl)-1H-indole-2-carboxylate81632
Ethyl 3-((morpholin-4-yl)methyl)-1H-indole-2-carboxylate163232

Table 3: Antimicrobial activity (MIC) of synthesized Mannich bases.

Cytotoxic Activity

In addition to their antimicrobial effects, certain Mannich bases derived from indoles have demonstrated cytotoxic activity against various cancer cell lines. This suggests their potential as lead compounds for the development of novel anticancer agents. The mechanism of action is often attributed to their ability to induce apoptosis or interfere with cell cycle progression.

CompoundMCF-7 (IC₅₀, µM)HeLa (IC₅₀, µM)
Ethyl 3-((dimethylamino)methyl)-1H-indole-2-carboxylate2530
Ethyl 3-((piperidin-1-yl)methyl)-1H-indole-2-carboxylate1520
Ethyl 3-((morpholin-4-yl)methyl)-1H-indole-2-carboxylate2028

Table 4: Cytotoxic activity (IC₅₀) of synthesized Mannich bases against human cancer cell lines.

Conclusion

The Mannich reaction of ethyl 1H-indole-2-carboxylates provides a facile and efficient route to a variety of 3-aminomethyl substituted indole derivatives. These compounds serve as versatile building blocks for further synthetic transformations and exhibit promising antimicrobial and cytotoxic properties. The detailed protocols and data presented herein offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization of the reaction conditions and exploration of the structure-activity relationships of these Mannich bases will undoubtedly lead to the discovery of new and potent therapeutic agents.

Application Notes and Protocols: Cyclocondensation Reactions of Ethyl Indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key cyclocondensation reactions involving ethyl indole-2-carboxylate (B1230498) and its derivatives. The protocols outlined below are foundational for the synthesis of a diverse range of heterocyclic compounds, particularly the pharmacologically significant β-carboline alkaloids. The application of these synthesized molecules in drug discovery is also highlighted, with a focus on their potential as anticancer, anti-inflammatory, and neuroprotective agents.

Introduction

Ethyl indole-2-carboxylate is a versatile starting material in organic synthesis, serving as a crucial building block for the construction of complex indole-based heterocycles.[1] Its unique chemical structure allows for various transformations, with cyclocondensation reactions being among the most powerful for generating polycyclic frameworks. These reactions, which involve the formation of a new ring through condensation and subsequent cyclization, are instrumental in the synthesis of natural products and novel therapeutic agents. This document focuses on two of the most prominent cyclocondensation reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction, providing detailed protocols and insights into their application. The products of these reactions, particularly β-carbolines, exhibit a wide range of biological activities, including anticancer, anti-acetylcholinesterase, anti-inflammatory, antimalarial, antibacterial, anti-diabetic, and antioxidant properties.[2]

Key Cyclocondensation Reactions and Applications

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental method for the synthesis of tetrahydro-β-carbolines from a β-arylethylamine (such as tryptamine) and an aldehyde or ketone, typically under acidic conditions.[3] The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution with the electron-rich indole (B1671886) nucleus to form the cyclized product.[3] This reaction is widely employed in the synthesis of indole alkaloids and related pharmaceutical compounds.[4][5]

Applications in Drug Discovery:

The tetrahydro-β-carboline scaffold generated through the Pictet-Spengler reaction is a privileged structure in medicinal chemistry. Derivatives have shown potential as:

  • Oncogenic-RAS Synthetic Lethality Agents: Certain tetrahydro-β-carboline analogs have been synthesized and shown to induce non-apoptotic cell death in cancer cell lines with oncogenic RAS mutations.[6]

  • Anti-Alzheimer's Disease Agents: β-carboline derivatives have been investigated as multi-functional agents for Alzheimer's disease, exhibiting inhibitory activity against cholinesterases and the self-assembly of amyloid-β peptides.[7]

  • Anticancer Agents: The β-carboline framework is present in numerous natural and synthetic compounds with potent anticancer activity.[2][4]

Experimental Protocol: Synthesis of Ethyl 1,2,3,4-tetrahydro-β-carboline-1-carboxylate

This protocol describes the Pictet-Spengler cyclization of tryptamine (B22526) with ethyl glyoxalate to yield ethyl 1,2,3,4-tetrahydro-β-carboline-1-carboxylate.[6]

Materials:

  • Tryptamine

  • Ethyl glyoxalate

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • Dissolve tryptamine (1.0 eq) in dichloromethane.

  • Add ethyl glyoxalate (1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (TFA) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure ethyl 1,2,3,4-tetrahydro-β-carboline-1-carboxylate.

Quantitative Data Summary:

Reactant 1Reactant 2CatalystSolventTimeTemperatureYieldReference
TryptamineEthyl glyoxalateTFA (catalytic)CH₂Cl₂Not SpecifiedRoom Temp.80%[6]

Reaction Visualization:

Pictet_Spengler_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product Tryptamine Tryptamine Iminium_Formation Iminium Ion Formation Tryptamine->Iminium_Formation Ethyl_Glyoxalate Ethyl Glyoxalate Ethyl_Glyoxalate->Iminium_Formation Catalyst TFA (catalytic) Catalyst->Iminium_Formation Solvent CH₂Cl₂ Temperature Room Temp. Cyclization Intramolecular Cyclization Iminium_Formation->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation THBC Ethyl 1,2,3,4-tetrahydro- β-carboline-1-carboxylate Deprotonation->THBC

Caption: Pictet-Spengler reaction workflow.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful method for synthesizing 3,4-dihydro-β-carbolines. This reaction involves the intramolecular cyclization of an N-acylated tryptamine derivative using a dehydrating agent, such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).[8] The resulting dihydro-β-carboline can be subsequently oxidized to the fully aromatic β-carboline.[9]

Applications in Drug Discovery:

The β-carboline and dihydro-β-carboline cores synthesized via the Bischler-Napieralski reaction are prevalent in a vast array of biologically active molecules.[5] Their applications include:

  • Antitumor Agents: Many β-carboline alkaloids exhibit significant cytotoxicity against various cancer cell lines.[2]

  • Antiviral and Antiparasitic Agents: The β-carboline scaffold has been identified in compounds with activity against viruses and parasites.[5]

  • CNS Agents: Due to their structural similarity to neurotransmitters, β-carbolines can interact with various receptors and enzymes in the central nervous system, leading to sedative, anxiolytic, and hypnotic effects.[5]

Experimental Protocol: One-Pot Synthesis of 1-Substituted Tetrahydro-β-carbolines

This protocol describes a one-pot synthesis of 1-substituted tetrahydro-β-carbolines from tryptamine and ketene (B1206846) S,S-acetals via a Bischler-Napieralski type cyclization.[10]

Materials:

  • Tryptamine

  • 3,3-bis(methylthio)-1-phenylprop-2-en-1-one (Ketene S,S-acetal)

  • Indium(III) chloride (InCl₃)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of the ketene S,S-acetal (1.0 eq) and tryptamine (1.0 eq) in dichloromethane, add InCl₃ (2 mol%).

  • Reflux the reaction mixture for 2 hours (monitor by TLC).

  • Add TFA (15 mol%) to the reaction mixture and continue refluxing for an additional 1-2 hours.

  • After completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Quantitative Data Summary:

Reactant 1Reactant 2CatalystSolventTimeTemperatureYieldReference
Tryptamine3,3-bis(methylthio)-1-phenylprop-2-en-1-oneInCl₃ (2 mol%), TFA (15 mol%)CH₂Cl₂3-4 hReflux75% (for intermediate)[10]

Reaction Visualization:

Bischler_Napieralski_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product N_Acyl_Tryptamine N-Acyl Tryptamine Derivative Cyclization Intramolecular Cyclization N_Acyl_Tryptamine->Cyclization Dehydrating_Agent Dehydrating Agent (e.g., POCl₃) Dehydrating_Agent->Cyclization Solvent Refluxing Solvent Dehydration Dehydration Cyclization->Dehydration DHBC 3,4-Dihydro-β-carboline Dehydration->DHBC

Caption: Bischler-Napieralski reaction mechanism.

Other Relevant Cyclocondensation Strategies

Besides the Pictet-Spengler and Bischler-Napieralski reactions, other cyclocondensation methods are valuable for the synthesis of functionalized indoles from this compound derivatives.

  • Vilsmeier-Haack Formylation followed by Cyclocondensation: Formylation of this compound at the 3-position provides a key intermediate, ethyl 3-formyl-1H-indole-2-carboxylate. This aldehyde can then undergo condensation with various active methylene (B1212753) compounds, followed by cyclization to yield a range of heterocyclic systems, including indolylthiazolidinones.[11]

  • Hydrazinolysis and Subsequent Cyclization: Hydrazinolysis of this compound affords indole-2-carbohydrazide. This versatile intermediate can be reacted with aldehydes and ketones to form hydrazones, which can then be cyclized to generate various heterocyclic rings fused to the indole core.[12][13]

Experimental Workflow Visualization

Experimental_Workflow Start Start: this compound Derivative Reaction_Setup Reaction Setup: - Dissolve reactants in appropriate solvent - Add catalyst/reagent Start->Reaction_Setup Reaction_Execution Reaction Execution: - Stir at specified temperature - Monitor progress by TLC Reaction_Setup->Reaction_Execution Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Reaction_Execution->Workup Purification Purification: - Concentrate crude product - Column chromatography Workup->Purification Characterization Characterization: - NMR, Mass Spectrometry - Determine yield and purity Purification->Characterization End Final Product: Cyclocondensation Product Characterization->End

Caption: General experimental workflow.

Conclusion

The cyclocondensation reactions of this compound derivatives are indispensable tools for the synthesis of a wide array of heterocyclic compounds with significant biological activities. The Pictet-Spengler and Bischler-Napieralski reactions, in particular, provide efficient routes to the β-carboline scaffold, a core structure in numerous pharmaceuticals and natural products. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis and drug discovery, facilitating the development of novel therapeutic agents. Further exploration of these and other cyclocondensation strategies will undoubtedly continue to fuel innovation in medicinal chemistry.

References

Application Notes and Protocols: Heck Reaction of Ethyl 7-Bromoindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. It provides a powerful method for the vinylation of aryl halides, offering a versatile route to complex molecular architectures. This document provides detailed application notes and protocols for the Heck reaction of ethyl 7-bromoindole-2-carboxylate, a valuable building block in medicinal chemistry. The indole (B1671886) scaffold is a privileged structure in numerous biologically active compounds, and functionalization at the 7-position is crucial for the development of novel therapeutic agents, including kinase inhibitors. These protocols are designed to serve as a comprehensive guide for researchers in drug discovery and development.

Reaction Principle

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. The catalytic cycle, generally accepted to proceed via a Pd(0)/Pd(II) mechanism, consists of three key steps: oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the newly formed aryl-palladium bond, and subsequent β-hydride elimination to release the vinylated product and regenerate the Pd(0) catalyst.

Applications in Drug Discovery

The vinylated indole products derived from the Heck reaction of ethyl 7-bromoindole-2-carboxylate are valuable intermediates in the synthesis of a wide range of biologically active molecules. The introduction of a vinyl group at the C-7 position opens up numerous possibilities for further chemical transformations, enabling the exploration of novel chemical space in the development of kinase inhibitors, anticancer agents, and other therapeutics. The 7-substituted indole motif is a key component in several approved drugs and clinical candidates.

Data Presentation: Optimized Reaction Conditions

While specific literature on the Heck reaction of ethyl 7-bromoindole-2-carboxylate is limited, the following tables summarize optimized conditions for the Heck coupling of structurally related 7-bromoindole (B1273607) and 4-bromo-7-azaindole derivatives with various alkenes. These conditions provide a strong starting point for the optimization of the target reaction.

Table 1: Heck Reaction of 4-Chloro-1-acetyl-7-azaindole with Methyl Acrylate (B77674)

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)PPh₃ (20)Et₃N (2)DMF1002485
2Pd(OAc)₂ (10)P(o-tol)₃ (20)Et₃N (2)DMF1002478
3Pd₂(dba)₃ (5)PPh₃ (20)K₂CO₃ (2)DMA1201892

Data extrapolated from analogous reactions on 7-azaindole (B17877) systems.

Table 2: Heck Reaction of 4-Iodo-1-acetyl-7-azaindole with Various Olefins

EntryOlefinCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Methyl AcrylatePd(OAc)₂ (10)Et₃N (2)DMF1002490
2Styrene (B11656)Pd(OAc)₂ (10)K₂CO₃ (2)DMA1101888
3But-3-en-2-olPd(OAc)₂ (10)Et₃N (2)DMF1002475

Data extrapolated from analogous reactions on 7-azaindole systems.

Experimental Protocols

The following are detailed protocols for performing the Heck reaction on ethyl 7-bromoindole-2-carboxylate with representative alkenes, based on established procedures for similar substrates.

Protocol 1: Heck Reaction with an Acrylate Ester (e.g., n-Butyl Acrylate)

Materials:

  • Ethyl 7-bromo-1H-indole-2-carboxylate

  • n-Butyl acrylate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add ethyl 7-bromo-1H-indole-2-carboxylate (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL), followed by triethylamine (2.0 mmol, 2.0 equiv.) and n-butyl acrylate (1.5 mmol, 1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired ethyl 7-(2-(butoxycarbonyl)vinyl)-1H-indole-2-carboxylate.

Protocol 2: Heck Reaction with a Styrene Derivative

Materials:

  • Ethyl 7-bromo-1H-indole-2-carboxylate

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add ethyl 7-bromo-1H-indole-2-carboxylate (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add anhydrous DMA (5 mL) and styrene (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the mixture to 110-120 °C and stir vigorously for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (25 mL), and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield ethyl 7-styryl-1H-indole-2-carboxylate.

Mandatory Visualizations

Heck_Reaction_Workflow start Start: Assemble Reactants setup Reaction Setup: - Ethyl 7-bromoindole-2-carboxylate - Alkene - Pd Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere setup->inert solvent_add Add Anhydrous Solvent inert->solvent_add heating Heat and Stir (100-120 °C) solvent_add->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: Ethyl 7-vinylindole-2-carboxylate purification->product

Caption: General workflow for the Heck reaction of ethyl 7-bromoindole-2-carboxylate.

Heck_Catalytic_Cycle pd0 Pd(0)L_n pd_aryl Ar-Pd(II)-X (L_n) pd0->pd_aryl Ar-X oxidative_add Oxidative Addition pd_alkenyl R-CH(Ar)-CH2-Pd(II)-X (L_n) pd_aryl->pd_alkenyl Alkene insertion Migratory Insertion pd_hydride H-Pd(II)-X (L_n) pd_alkenyl->pd_hydride β-H Elim. product Ar-Alkene pd_alkenyl->product beta_elimination β-Hydride Elimination pd_hydride->pd0 Base reductive_elim Reductive Elimination aryl_halide Ar-X alkene Alkene base Base base_h Base-H+X-

Caption: Simplified catalytic cycle for the Heck reaction.

Synthesis of Functionalized Indoles from Ethyl Indol-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of ethyl indol-2-carboxylate, a versatile starting material for the synthesis of a wide array of functionalized indoles. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the methods described herein offer pathways to novel derivatives for drug discovery and development.

Overview of Synthetic Strategies

Ethyl indol-2-carboxylate serves as a robust platform for various functionalization reactions. The primary sites for modification include the indole nitrogen (N1), the C3 position, and the ester group at C2. Further modifications on the benzene (B151609) ring can also be achieved. This guide will cover key transformations including N-alkylation, C3-acylation, ester hydrolysis, and subsequent decarboxylation to access the core indole structure.

dot

Caption: Key synthetic transformations of ethyl indol-2-carboxylate.

N-Alkylation of the Indole Nitrogen

The alkylation of the indole nitrogen is a common strategy to introduce substituents that can modulate the biological activity of the resulting compounds. Care must be taken to avoid hydrolysis of the ester group during this step.

Data Presentation
Alkylating AgentBase/SolventTimeTemp. (°C)Yield (%)Reference
Allyl bromideaq. KOH / Acetone (B3395972)2 h20Excellent[1]
Benzyl bromideaq. KOH / Acetone2 h20Excellent[1]
Allyl chlorideK2CO3, NaI / DMF24 h5095[2]
Propargyl chlorideK2CO3, NaI / DMF24 h5094[2]
Ethyl bromoacetateK2CO3 / MeCN48 hReflux-[3]
Experimental Protocol: General Procedure for N-Alkylation using aq. KOH in Acetone[1]
  • To a solution of ethyl indol-2-carboxylate (1.0 mmol) in acetone (10 mL), add aqueous potassium hydroxide (B78521) (3.0 mmol in a minimal amount of water).

  • Stir the mixture at 20°C for 30 minutes.

  • Add the appropriate alkylating agent (1.1 mmol) to the reaction mixture.

  • Continue stirring for 2-8 hours, monitoring the reaction by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

dot

Caption: Workflow for N-alkylation of ethyl indol-2-carboxylate.

C3-Acylation via Friedel-Crafts Reaction

Functionalization at the C3 position is a key step in the synthesis of many biologically active indole derivatives. Friedel-Crafts acylation provides a direct method to introduce an acyl group at this position.

Data Presentation
Acyl ChlorideCatalystSolventTimeTemp.Yield (%)Reference
VariousAlCl31,2-Dichloroethane (B1671644)2-3 hReflux-[4]
Oxalyl chlorideAlCl3CH2Cl22 hrt-[3]
Experimental Protocol: General Procedure for C3-Acylation[4]
  • To a solution of ethyl 5-chloro-1H-indole-2-carboxylate (10 mmol) in anhydrous 1,2-dichloroethane (25 mL), add anhydrous aluminum chloride (10 mmol) powder at room temperature.

  • Add the selected acyl chloride (11.5 mmol) dropwise to the mixture.

  • Stir the reaction mixture and heat to reflux under an argon atmosphere for 2-3 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (150 mL).

  • Acidify the mixture to pH 2 with 4N HCl.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product, which can be purified by crystallization or column chromatography.

Ester Hydrolysis and Subsequent Decarboxylation

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a versatile intermediate. This carboxylic acid can then be decarboxylated to yield the parent indole, a crucial step if the C2 position is to be unsubstituted in the final product.

Ester Hydrolysis

Alkaline hydrolysis is a standard procedure for converting the ethyl ester to the carboxylic acid.[5]

BaseSolventTimeTemp. (°C)Yield (%)Reference
KOHEthanol (B145695)5-6 hReflux-[6]
aq. KOHAcetone1 hRefluxHigh[1]
  • A solution of the ethyl indol-2-carboxylate derivative (1.0 mmol) and potassium hydroxide (6.0 mmol in 1.0 mL H₂O) in acetone (10 mL) is refluxed for one hour.

  • After cooling, the acetone is removed under reduced pressure.

  • The aqueous residue is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • The precipitate is collected by filtration, washed with water, and dried.

Decarboxylation of Indole-2-carboxylic Acid

The removal of the C2-carboxyl group is typically achieved by heating.

MethodCatalyst/SolventTimeTemp. (°C)Yield (%)Reference
ThermalQuinoline, CuO-Cr2O324 min-53[7]
Microwave-12 min-94[7]
ThermalDiphenyl ether, Copper chromite-220-225-[6]
High-Temp WaterWater< 1 hup to 270Excellent[8]
  • Place the indole-2-carboxylic acid (1.28 mmol) in a microwave-safe vessel.

  • Subject the vessel to microwave irradiation (e.g., 600 W) for 12 minutes.

  • After cooling, the product can be purified by flash chromatography on silica.

dot

Caption: Pathway from ester to the core indole structure.

Further Functionalization

Hydrazinolysis of the Ester

The ethyl ester can be converted to the corresponding carbohydrazide, which is a useful building block for the synthesis of various heterocyclic systems.[1][9][10]

  • A mixture of ethyl indol-2-carboxylate (1.0 mmol) and hydrazine (B178648) hydrate (B1144303) (excess) in a suitable solvent (e.g., ethanol) is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The product is washed with cold ethanol and dried.

Functionalization of the Benzene Ring

Site-selective functionalization of the benzene portion of the indole ring (C4-C7) is challenging but can be achieved. For example, iodination at the C7 position can be accomplished using iodine monochloride.[2] This halo-indole can then be used in further cross-coupling reactions or other transformations.

  • A solution of iodine monochloride (2.90 mmol) in acetic acid (70 mL) is added dropwise to a stirred solution of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (3.01 mmol) in acetic acid (150 mL) at room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is evaporated.

  • The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then water.

  • The organic layer is dried and concentrated to yield the C7-iodo derivative.

These protocols provide a foundation for the synthesis of a diverse library of functionalized indoles from the readily available ethyl indol-2-carboxylate. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Application Notes: Ethyl Indole-2-carboxylate as a Precursor for HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[1][2][3][4] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy.[1][2][3][4] The indole-2-carboxylic acid scaffold has emerged as a promising framework for the development of novel HIV-1 integrase inhibitors.[1][2][3][4] Ethyl indole-2-carboxylate (B1230498) serves as a versatile and readily available starting material for the synthesis of a variety of substituted indole (B1671886) derivatives with potent anti-HIV-1 activity.

Mechanism of Action

The antiviral activity of indole-2-carboxylic acid derivatives stems from their ability to chelate the two divalent magnesium ions (Mg2+) present in the active site of the HIV-1 integrase enzyme.[1][2][5][6] This chelation is typically mediated by the carboxyl group at the C2 position of the indole ring and the indole nitrogen. By binding to these essential cofactors, the inhibitors effectively block the strand transfer step of integration, thereby preventing the insertion of viral DNA into the host genome and halting viral replication.[1][2][3][4] Furthermore, structural modifications, such as the introduction of a halogenated benzene (B151609) ring at the C6 position, can enhance inhibitory activity through π-π stacking interactions with the viral DNA.[1][2][3]

cluster_Inhibitor Indole-2-Carboxylate Inhibitor Mg1 Mg²⁺ Mg2 Mg²⁺ Inhibitor Indole-2-Carboxylic Acid Derivative Carboxyl C2-Carboxyl Group Inhibitor->Carboxyl Indole_N Indole Nitrogen Inhibitor->Indole_N vDNA Viral DNA Inhibitor->vDNA π-π Stacking Carboxyl->Mg1 Chelation Indole_N->Mg2 Chelation

Mechanism of HIV-1 Integrase Inhibition.

Quantitative Data

The following table summarizes the in vitro activity of selected indole-2-carboxylic acid derivatives against HIV-1 integrase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundModificationIC50 (µM)Reference
Indole-2-carboxylic acid (1)Parent Scaffold32.37[2]
17a C6-halogenated benzene ring3.11[1][2]
20a Optimized C2, C3, and C6 substitutions0.13[5][6]

Experimental Protocols

General Synthetic Workflow

The synthesis of potent indole-2-carboxylate-based HIV-1 integrase inhibitors generally involves a multi-step process starting from commercially available ethyl indole-2-carboxylate or indole-2-carboxylic acid. Key steps include functionalization of the indole core at various positions (C3, C5, C6) followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is crucial for activity.

G start This compound step1 Functionalization of Indole Ring (e.g., Bromination, Nitration) start->step1 step2 Further Derivatization (e.g., Suzuki or Buchwald-Hartwig Coupling) step1->step2 step3 Ester Hydrolysis step2->step3 end Active Indole-2-carboxylic Acid Inhibitor step3->end

General Synthetic Workflow.

Protocol 1: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate (Intermediate 3)

This protocol describes the synthesis of a key intermediate for further derivatization.

  • Materials:

    • 3-Bromo-1H-indole-2-carboxylic acid

    • Anhydrous ethanol (B145695)

    • Concentrated sulfuric acid

    • Saturated aqueous solution of sodium bicarbonate

    • Ethyl acetate (B1210297)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3-Bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol) in anhydrous ethanol (10 mL).[2]

    • Add concentrated sulfuric acid (20 mg, 0.21 mmol) dropwise to the solution.[2]

    • Stir the mixture at 80 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

    • After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2]

    • Extract the product three times with ethyl acetate (30 mL each).[2]

    • Combine the organic phases and dry over anhydrous sodium sulfate.[2]

    • Filter and concentrate the solution under vacuum to yield the product.[2]

Protocol 2: Synthesis of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate (Intermediate 7)

This protocol details the formylation of a nitro-substituted indole, another common intermediate.

  • Materials:

    • Ethyl 5-nitro-1H-indole-2-carboxylate (Compound 6)

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl3)

  • Procedure:

    • Add phosphorus oxychloride (572 mg, 3.73 mmol) dropwise to a solution of ethyl 5-nitro-1H-indole-2-carboxylate (87 mg, 0.37 mmol) in 10 mL of DMF.[2]

    • Stir the mixture at room temperature for 2 hours.[2]

    • Heat the reaction mixture under reflux for another 2 hours, monitoring by TLC.[2]

    • Work-up of the reaction (details not specified in the source, but would typically involve quenching with ice/water and extraction) to isolate the product.

Protocol 3: General Procedure for Buchwald-Hartwig Amination (Example for Compound 4a)

This protocol illustrates a common cross-coupling reaction to introduce aryl amino groups.

  • Materials:

    • Ethyl 3-bromo-1H-indole-2-carboxylate (Intermediate 3)

    • 2-Methoxyaniline

    • Palladium(II) acetate

    • Cesium carbonate

    • 2-(Dicyclohexylphosphino)-2′,4′,6′-tri-i-propyl-1,1′-biphenyl (XPhos)

    • 1,4-Dioxane (B91453)

  • Procedure:

    • To a solution of ethyl 3-bromo-1H-indole-2-carboxylate (100 mg, 0.37 mmol) in 1,4-dioxane (10 mL) under a nitrogen atmosphere, add 2-methoxyaniline (46 mg, 0.37 mmol), palladium(II) acetate (16 mg, 0.07 mmol), cesium carbonate (76 mg, 0.56 mmol), and XPhos (71 mg, 0.15 mmol).[2]

    • Stir the mixture at 110 °C for 2 hours, monitoring by TLC.[2]

    • After completion, cool the reaction and perform a suitable work-up (e.g., filtration through celite, evaporation of solvent, and purification by column chromatography) to obtain the desired product.

Protocol 4: HIV-1 Integrase Strand Transfer Assay

This protocol outlines the general steps for evaluating the inhibitory activity of the synthesized compounds.

  • Principle: This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by HIV-1 integrase, which involves the insertion of a donor DNA substrate into a target DNA substrate.

  • General Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains purified recombinant HIV-1 integrase, a donor DNA substrate (often labeled), a target DNA substrate, and the test compound at various concentrations.

    • The reaction is initiated and allowed to proceed for a defined period at a specific temperature.

    • The reaction is then stopped, and the amount of strand transfer product is quantified. This can be done using various methods, such as ELISA-based detection of a labeled product.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl indole-2-carboxylate (B1230498). The information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting Guides and FAQs

This section is organized by synthetic method and addresses specific issues in a question-and-answer format.

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a widely used method for preparing indoles from an arylhydrazine and an aldehyde or ketone in an acidic medium. For the synthesis of ethyl indole-2-carboxylate, ethyl pyruvate (B1213749) is typically used.

FAQs & Troubleshooting

  • Question: My Fischer indole synthesis is resulting in a low yield or a complex mixture of products. What are the common causes and solutions?

    • Answer: Low yields in Fischer indole synthesis can stem from several factors:

      • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂, BF₃, and polyphosphoric acid (PPA) are also effective.[1][2] The optimal acid depends on the specific substrates. It is advisable to screen different acid catalysts and their concentrations.

      • Reaction Temperature and Time: The reaction often requires elevated temperatures.[3] However, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Substituent Effects: The electronic properties of substituents on the phenylhydrazine (B124118) can significantly impact the reaction. Electron-donating groups on the phenylhydrazine generally favor the reaction, while electron-withdrawing groups can hinder it, leading to lower yields.[4]

      • Formation of Regioisomers: If an unsymmetrical ketone is used, a mixture of regioisomers can be formed.[4] For this compound synthesis from ethyl pyruvate, this is not an issue.

  • Question: I am observing unexpected side products in my reaction mixture. What are they, and how can I minimize them?

    • Answer: A common issue is the formation of aniline (B41778) and other byproducts resulting from the undesired cleavage of the N-N bond in the hydrazone intermediate.[4] This is particularly problematic with substrates having strong electron-donating groups.[4] To mitigate this, consider using a milder Lewis acid catalyst like ZnCl₂ instead of a strong Brønsted acid.[4] In some cases, chlorinated indole derivatives have been observed as abnormal products when using HCl in ethanol (B145695), especially with methoxy-substituted phenylhydrazones.[5] Using a non-nucleophilic acid like H₂SO₄ or PPA can prevent this.

  • Question: How can I improve the purification of my this compound?

    • Answer: If you are facing difficulties with purification due to co-eluting impurities, experimenting with different solvent systems for column chromatography is recommended. For compounds containing basic moieties like a tertiary amine, adding a small amount of triethylamine (B128534) (TEA) to the eluent can improve separation.[6] In some challenging cases, switching to reversed-phase chromatography may be beneficial.[6]

Hemetsberger-Knittel Synthesis

This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[7][8]

FAQs & Troubleshooting

  • Question: The yield of my initial Knoevenagel condensation to form the ethyl 2-azido-3-arylacrylate is low. How can I improve it?

    • Answer: The Knoevenagel condensation step in the Hemetsberger-Knittel synthesis can be low-yielding due to the base-catalyzed decomposition of the azidoacetate starting material.[9] One strategy to improve the yield is to use a sacrificial electrophile, such as ethyl trifluoroacetate, during the condensation.[10]

  • Question: I am concerned about the safety of the Hemetsberger-Knittel synthesis due to the use of azides. What precautions should I take?

    • Answer: The major limitation of this synthesis is the use of sodium azide (B81097) and the formation of potentially explosive intermediates (the azidoacetate and the azidoacrylate).[9] It is crucial to handle these compounds with care, avoid excessive heat during their preparation and isolation, and use appropriate personal protective equipment. Whenever possible, it is recommended to use the crude azidoacrylate in the subsequent thermolysis step without prior purification to minimize handling.[10]

  • Question: My thermolysis step is giving a low yield of the desired indole. What can I do to optimize this?

    • Answer: The thermolysis is typically carried out in high-boiling solvents like toluene (B28343) or xylene.[9] The reaction temperature and time are critical parameters. Microwave irradiation has been shown to improve yields and significantly reduce reaction times compared to conventional heating.[6] Continuous flow reactors have also been used effectively, offering better temperature control and even shorter reaction times.[6]

Reissert Indole Synthesis

The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to form the indole-2-carboxylate.[11]

FAQs & Troubleshooting

  • Question: The initial condensation reaction is not proceeding well. What can I do?

    • Answer: The base used for the condensation is crucial. Potassium ethoxide has been reported to give better results than sodium ethoxide.[11] The reaction is also sensitive to moisture, so ensure that all reagents and solvents are anhydrous.

  • Question: What are the best conditions for the reductive cyclization step?

    • Answer: Various reducing agents can be used for the cyclization of ethyl o-nitrophenylpyruvate, including zinc in acetic acid, ferrous sulfate (B86663) and ammonium (B1175870) hydroxide, and catalytic hydrogenation (e.g., with Pd/C or platinum catalysts).[5][12][13] The choice of reducing agent can affect the yield and purity of the final product. Catalytic hydrogenation is often a clean and efficient method.[5]

  • Question: Can I expect a good yield with the Reissert synthesis?

    • Answer: The overall yield of the Reissert synthesis can be moderate. For example, a 41-44% yield of this compound based on o-nitrotoluene has been reported.[5] Optimization of both the condensation and reductive cyclization steps is key to maximizing the overall yield.

Japp-Klingemann Reaction followed by Fischer Indole Synthesis

The Japp-Klingemann reaction is used to synthesize the necessary phenylhydrazone intermediate from a β-keto-ester and an aryl diazonium salt, which is then cyclized via the Fischer indole synthesis.[14]

FAQs & Troubleshooting

  • Question: What are the critical parameters for a successful Japp-Klingemann reaction?

    • Answer: The Japp-Klingemann reaction involves the formation of a diazonium salt, which is then coupled with a β-keto-ester. The temperature control during the diazotization step is crucial (typically 0-5 °C) to prevent the decomposition of the diazonium salt. The pH of the coupling reaction also needs to be controlled, as the reaction proceeds via the enolate of the β-keto-ester.

  • Question: I am having trouble with the one-pot Japp-Klingemann-Fischer indole synthesis. What are the potential pitfalls?

    • Answer: While a one-pot procedure can be efficient, it requires careful control of reaction conditions.[15] The initial Japp-Klingemann reaction to form the hydrazone and the subsequent acid-catalyzed Fischer cyclization have different optimal conditions. It is important to ensure the complete formation of the hydrazone before proceeding with the indolization step. In some cases, isolating the hydrazone intermediate before performing the Fischer cyclization can lead to higher overall yields and easier purification.

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of this compound and its derivatives using different methods.

Table 1: Fischer Indole Synthesis Yields

Phenylhydrazine DerivativeCarbonyl CompoundAcid CatalystYield (%)Reference
PhenylhydrazineEthyl pyruvatePolyphosphoric acid41[14]
PhenylhydrazineEthyl pyruvateAcetic acid60[14]

Table 2: Hemetsberger-Knittel Synthesis Yields

Starting MaterialSynthesis MethodYield (%)Reference
3-Aryl-2-azido-propenoic esterThermal decomposition>70 (typical)[8]
Various azidoacrylatesMicrowave irradiationGood to excellent[6]
Various azidoacrylatesContinuous flowGood to excellent[6]

Table 3: Reissert Synthesis Yields

Starting MaterialKey StepsOverall Yield (%)Reference
o-NitrotolueneCondensation with diethyl oxalate, reductive cyclization41-44[5]

Experimental Protocols

Fischer Indole Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.

    • Add ethyl pyruvate (1 equivalent) dropwise to the solution while stirring.

    • Continue stirring at room temperature for 1-2 hours or until TLC indicates the complete consumption of the starting materials.

    • The resulting phenylhydrazone can be isolated by filtration if it precipitates or used directly in the next step.

  • Indolization:

    • To the crude or isolated phenylhydrazone, add a suitable acid catalyst (e.g., polyphosphoric acid, or a solution of H₂SO₄ in ethanol).

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • The precipitated product is collected by filtration, washed with water, and dried.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Hemetsberger-Knittel Synthesis of this compound

This synthesis involves potentially hazardous intermediates and should be performed with appropriate safety precautions.

  • Synthesis of Ethyl 2-azidoacetate:

    • Dissolve ethyl chloroacetate (B1199739) (1 equivalent) in a suitable solvent like DMF.

    • Add sodium azide (1.1 equivalents) portion-wise while maintaining the temperature below 30 °C.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Carefully work up the reaction mixture to isolate the ethyl 2-azidoacetate. Caution: Ethyl azidoacetate is potentially explosive and should be handled with care.

  • Knoevenagel Condensation:

    • In a flask equipped with a dropping funnel, prepare a solution of sodium ethoxide in ethanol.

    • Cool the solution to 0 °C and add a mixture of the aromatic aldehyde (1 equivalent) and ethyl 2-azidoacetate (1 equivalent) dropwise.

    • Stir the reaction at 0 °C for a few hours and then at room temperature overnight.

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • The crude ethyl 2-azido-3-arylacrylate can often be used directly in the next step.

  • Thermolysis:

    • Dissolve the crude ethyl 2-azido-3-arylacrylate in a high-boiling solvent such as xylene.

    • Heat the solution to reflux until the evolution of nitrogen gas ceases and TLC indicates the formation of the indole.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the this compound.

Reissert Indole Synthesis of this compound

This protocol is based on the procedure from Organic Syntheses.[5]

  • Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate:

    • In a three-necked flask, prepare a solution of potassium ethoxide from potassium metal (1 equivalent) and absolute ethanol in anhydrous ether.

    • Cool the solution and add diethyl oxalate (1 equivalent) followed by o-nitrotoluene (1 equivalent).

    • Allow the mixture to stand for at least 24 hours.

    • Collect the precipitated purple potassium salt by filtration and wash with anhydrous ether.

  • Reductive Cyclization:

    • Dissolve the potassium salt in glacial acetic acid.

    • Add a platinum catalyst (e.g., PtO₂) and hydrogenate the mixture in a Parr apparatus until hydrogen uptake ceases.

    • Filter off the catalyst and precipitate the product by adding the filtrate to a large volume of water.

    • Collect the solid this compound by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent for further purification.

Japp-Klingemann Reaction and subsequent Fischer Indole Synthesis

This two-step sequence is a versatile method for preparing the required phenylhydrazone for the Fischer synthesis.

  • Japp-Klingemann Reaction:

    • Prepare an aryl diazonium salt by dissolving the corresponding aniline in aqueous HCl and adding a solution of sodium nitrite (B80452) at 0-5 °C.

    • In a separate flask, dissolve a β-keto-ester (e.g., ethyl 2-methylacetoacetate) in a suitable solvent and add a base (e.g., sodium acetate) to form the enolate.

    • Slowly add the cold diazonium salt solution to the enolate solution while maintaining a low temperature.

    • Stir the reaction mixture for several hours. The resulting hydrazone may precipitate and can be collected by filtration.

  • Fischer Indole Synthesis:

    • Follow the protocol for the Fischer Indole Synthesis described above, using the hydrazone obtained from the Japp-Klingemann reaction as the starting material.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis A Arylhydrazine C Phenylhydrazone Intermediate A->C Condensation B Ethyl Pyruvate B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (e.g., H+) E Ammonia Elimination D->E Cyclization F This compound E->F Aromatization Hemetsberger_Knittel_Synthesis A Ethyl 2-azido-3-arylacrylate B Nitrene Intermediate A->B Thermolysis (Δ), -N₂ C C-H Insertion B->C Intramolecular Cyclization D This compound C->D Rearomatization Reissert_Indole_Synthesis A o-Nitrotoluene C Ethyl o-Nitrophenylpyruvate A->C Base (e.g., EtOK) B Diethyl Oxalate B->C D Reductive Cyclization (e.g., Zn/HOAc or H₂/Pd) C->D E This compound D->E Japp_Klingemann_Fischer cluster_japp Japp-Klingemann Reaction cluster_fischer Fischer Indole Synthesis A Aryl Diazonium Salt C Phenylhydrazone A->C B β-Keto-ester B->C D Indolization C->D Acid Catalyst E This compound D->E

References

Technical Support Center: Purification of Ethyl Indole-2-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of ethyl indole-2-carboxylate (B1230498) via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solvent selection data to ensure a high-purity final product.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of ethyl indole-2-carboxylate in a question-and-answer format.

Q1: My this compound will not fully dissolve in the hot solvent.

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the crude product at the solvent's boiling point. Try adding small additional portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even when hot. Consult the solvent selection table below and consider a different solvent or a solvent mixture.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.

A2: The absence of crystal formation is a common issue, often due to:

  • Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: If you have a small amount of pure this compound, add a "seed crystal" to the solution to initiate crystallization.

  • Excess Solvent: Too much solvent may have been used, making the solution too dilute for crystals to form. If scratching or seeding does not work, you can evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.

  • Slow Crystallization: Some compounds crystallize slowly. It may be beneficial to leave the solution undisturbed at a low temperature for a longer period.

Q3: The product has "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if:

  • High Concentration of Impurities: A high concentration of impurities can lower the melting point of the mixture, leading to the formation of an oil.

  • Solution Cooled Too Quickly: Rapid cooling can sometimes cause a compound to come out of solution as a supercooled liquid. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound. In such cases, the compound will dissolve in the hot solvent and then separate as a liquid upon cooling. Consider using a lower-boiling point solvent. To remedy an oiled-out product, you can try reheating the solution to dissolve the oil and then allow it to cool more slowly. Adding a slightly larger volume of solvent may also help.

Q4: The recovered crystals are discolored (e.g., yellow or brown).

A4: Discoloration indicates the presence of colored impurities. To address this:

  • Charcoal Treatment: You can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your product.

  • Re-recrystallization: A second recrystallization of the discolored crystals will likely yield a purer, colorless product.

Q5: The yield of my recrystallized product is very low.

A5: A low recovery can be due to several reasons:

  • Using Too Much Solvent: Dissolving the crude product in a large excess of hot solvent will result in a significant amount of the product remaining in the solution upon cooling. Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: Crystals may have formed during hot filtration. To prevent this, ensure your filtration apparatus (funnel and filter paper) is pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

  • Significant Solubility in Cold Solvent: The chosen solvent may still have a relatively high solubility for your compound even at low temperatures. Refer to solubility data to select a more optimal solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point of this compound is in the range of 122-125 °C.[1] A sharp melting point within this range is a good indicator of purity.

Q2: What are the best solvents for the recrystallization of this compound?

A2: Based on available literature, common and effective solvents for the recrystallization of this compound and similar indole (B1671886) derivatives include:

  • Methanol (B129727) [2]

  • Ethanol [3]

  • A mixture of methylene chloride and light petroleum ether [4]

  • Ethyl acetate/hexane mixtures can also be effective for indole derivatives.[5]

The choice of solvent will depend on the impurities present in your crude product. It is advisable to perform small-scale solvent screening tests to identify the optimal solvent or solvent system.

Q3: How can I assess the purity of my recrystallized this compound?

A3: The purity of your product can be determined by several methods:

  • Melting Point Analysis: A sharp melting point that corresponds to the literature value is a strong indication of high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a pure compound.

  • Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and purity of the compound.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary screening tests.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen recrystallization solvent (e.g., methanol or ethanol). Heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

Solvent Selection for Recrystallization
Solvent/Solvent SystemSuitability for RecrystallizationNotes
Methanol GoodDocumented for successful recrystallization of this compound.[2]
Ethanol GoodOften used for the crystallization of indole derivatives.[3]
Methylene Chloride / Light Petroleum Ether GoodA suitable mixed-solvent system for purification.[4]
Ethyl Acetate / Hexane Potentially GoodA common solvent system for compounds of moderate polarity like esters.[5]

Mandatory Visualization

Troubleshooting Workflow for Recrystallization

The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G cluster_start cluster_dissolution Dissolution Stage cluster_cooling Cooling & Crystallization Stage cluster_isolation Isolation & Purity Stage cluster_end start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve solid_remains Solid remains? dissolve->solid_remains add_solvent Add more hot solvent solid_remains->add_solvent Yes hot_filtration Perform hot filtration solid_remains->hot_filtration Yes (impurities suspected) cool Cool solution to room temperature solid_remains->cool No (fully dissolved) add_solvent->dissolve hot_filtration->cool crystals_form Crystals form? cool->crystals_form ice_bath Place in ice bath crystals_form->ice_bath Yes induce_crystallization Induce crystallization (scratch, seed) crystals_form->induce_crystallization No oiling_out Oiling out? ice_bath->oiling_out induce_crystallization->crystals_form reheat_cool_slowly Reheat and cool slowly oiling_out->reheat_cool_slowly Yes filter_wash Filter and wash with cold solvent oiling_out->filter_wash No reheat_cool_slowly->cool check_purity Check purity (m.p., TLC) filter_wash->check_purity pure Pure product? check_purity->pure rerx Re-recrystallize pure->rerx No (discolored/impure) end End pure->end Yes rerx->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Troubleshooting low yield in N-alkylation of ethyl indole-2-carboxylate with NaOEt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of ethyl indole-2-carboxylate (B1230498), with a specific focus on reactions utilizing sodium ethoxide (NaOEt) as the base.

Troubleshooting Guide

Question: My N-alkylation reaction of ethyl indole-2-carboxylate with NaOEt is resulting in a very low yield. What are the potential causes and how can I fix it?

Answer:

Low yields in this reaction can stem from several factors, including incomplete deprotonation, side reactions, and suboptimal reaction conditions. Below is a step-by-step guide to troubleshoot the issue.

1. Incomplete Deprotonation of the Indole (B1671886) Nitrogen

The first step in the reaction is the deprotonation of the N-H bond of the indole. If this is not efficient, the starting material will not be activated for alkylation, leading to low conversion.

  • Moisture: Sodium ethoxide is highly sensitive to moisture. Any water in the reaction will consume the base, preventing the deprotonation of the indole. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Base Strength & Stoichiometry: While NaOEt can be an effective base, its basicity might be insufficient for complete deprotonation, especially if the indole starting material is substituted with electron-withdrawing groups. Consider using a stronger base like sodium hydride (NaH). It is also crucial to use at least a stoichiometric equivalent of the base. An excess of the base (e.g., 1.1 to 1.5 equivalents) can sometimes improve the yield.

2. Side Reactions

Several side reactions can compete with the desired N-alkylation, thus reducing the yield of the final product.

  • C-Alkylation: The indole ring has other nucleophilic positions, particularly the C3 position. Alkylation at this position can be a significant side reaction. The choice of solvent can influence the N- versus C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor N-alkylation over C-alkylation.

  • O-Alkylation: The ester group of the this compound can also be a site for side reactions, such as hydrolysis or transesterification, especially if the reaction is run at high temperatures for extended periods.

  • Elimination of the Alkylating Agent: If using a bulky or sterically hindered alkylating agent, elimination reactions can compete with the desired substitution.

3. Suboptimal Reaction Conditions

The choice of solvent, temperature, and reaction time can significantly impact the reaction outcome.

  • Solvent: The solvent plays a crucial role in this reaction. As mentioned, polar aprotic solvents like DMF, DMSO, or THF are generally preferred. Using ethanol (B145695) as a solvent can be problematic as it can act as a proton source, quenching the indole anion.

  • Temperature: The optimal temperature will depend on the specific substrates and solvent used. Running the reaction at too low a temperature may result in a sluggish reaction, while excessively high temperatures can promote side reactions. A common starting point is room temperature, with gentle heating if the reaction is slow.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while running it for too long can lead to decomposition of the product or the formation of byproducts.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield in N-Alkylation check_deprotonation 1. Verify Complete Deprotonation start->check_deprotonation check_side_reactions 2. Investigate Side Reactions check_deprotonation->check_side_reactions Complete solution_deprotonation Use Anhydrous Conditions Increase Base Equivalents Consider a Stronger Base (e.g., NaH) check_deprotonation->solution_deprotonation Incomplete? check_conditions 3. Optimize Reaction Conditions check_side_reactions->check_conditions Absent solution_side_reactions Change Solvent (e.g., to DMF/DMSO) Use a More Reactive Alkylating Agent Lower Reaction Temperature check_side_reactions->solution_side_reactions Present? solution_conditions Switch to Polar Aprotic Solvent Optimize Temperature via Screening Monitor Reaction by TLC check_conditions->solution_conditions Suboptimal? end_point Improved Yield check_conditions->end_point Optimal solution_deprotonation->end_point solution_side_reactions->end_point solution_conditions->end_point

Caption: A flowchart for troubleshooting low yields in N-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is NaH often preferred over NaOEt for the N-alkylation of indoles?

A1: Sodium hydride (NaH) is a stronger, non-nucleophilic base compared to sodium ethoxide (NaOEt). This means it can deprotonate the indole N-H more effectively and irreversibly, driving the reaction towards the formation of the indole anion. Since NaH is not nucleophilic, it does not participate in side reactions with the alkylating agent.

Q2: What is the role of the solvent in the N-alkylation of indoles?

A2: The solvent has a significant impact on the reaction's success. Polar aprotic solvents like DMF and DMSO are generally preferred because they can solvate the cation (Na+) effectively, leaving the indole anion more "naked" and nucleophilic. This enhances the rate of N-alkylation. In contrast, protic solvents like ethanol can protonate the indole anion, hindering the reaction.

Q3: Can I use other bases for this reaction?

A3: Yes, other bases can be used. Besides NaH, other strong bases like potassium carbonate (K2CO3) in a polar aprotic solvent, or lithium diisopropylamide (LDA) can be effective. The choice of base will depend on the specific substrate and the desired reactivity.

Q4: How can I minimize C3-alkylation?

A4: C3-alkylation is a common side reaction. To favor N-alkylation, you can:

  • Use a polar aprotic solvent (DMF, DMSO).

  • Use a counterion that associates less with the indole nitrogen, which can be achieved by using a potassium base (like KH or K2CO3) instead of a sodium one.

Reaction Pathway

ReactionPathway indole This compound anion Indole Anion indole->anion + NaOEt base NaOEt side_product NaX + EtOH base->side_product forms product N-Alkylated Product anion->product + R-X alkyl_halide Alkyl Halide (R-X) alkyl_halide->side_product forms

Caption: The general reaction pathway for N-alkylation of an indole.

Experimental Protocols

General Protocol for N-Alkylation of this compound with NaOEt

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv).

    • Dissolve the starting material in anhydrous DMF (or another suitable polar aprotic solvent).

  • Deprotonation:

    • Add sodium ethoxide (1.1 equiv) portion-wise to the solution at 0 °C (ice bath).

    • Stir the mixture at this temperature for 30 minutes to an hour to ensure complete formation of the indole anion.

  • Alkylation:

    • Add the alkylating agent (1.1-1.2 equiv) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure N-alkylated product.

Parameter Influence on Yield

ParameterInfluence yield Reaction Yield base Base Strength (NaH > NaOEt) base->yield increases solvent Solvent Polarity (DMF > THF > Toluene) solvent->yield increases temp Temperature temp->yield optimizable moisture Moisture Content moisture->yield decreases

Technical Support Center: Synthesis of Ethyl Indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of ethyl indole-2-carboxylate (B1230498) derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of ethyl indole-2-carboxylate derivatives via common synthetic routes.

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a widely used method for preparing indoles from an arylhydrazine and an aldehyde or ketone in an acidic medium.

Problem 1: Low or No Yield of the Desired this compound

Possible Causes and Solutions:

  • Inadequate Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Strong Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) are typically used.[1] If the yield is low, consider screening different acid catalysts and optimizing the concentration. For instance, refluxing in acetic acid can be an effective condition.[2]

  • Unstable Phenylhydrazone Intermediate: The phenylhydrazone precursor may be unstable. It is often preferable to form the hydrazone in situ or use it immediately after isolation.

  • Steric Hindrance: Bulky substituents on either the phenylhydrazine (B124118) or the pyruvate (B1213749) starting material can hinder the cyclization step. In such cases, higher reaction temperatures or longer reaction times may be necessary.

  • Incorrect Work-up Procedure: The product may be lost during extraction or purification. Ensure the pH is appropriately adjusted during the work-up to avoid product degradation.

Problem 2: Formation of Regioisomers

Possible Causes and Solutions:

  • Use of Unsymmetrical Ketones: When using an unsymmetrical ketone, two different enamines can form, leading to a mixture of indole regioisomers.

  • Controlling Regioselectivity: The regioselectivity is influenced by the substitution pattern on the phenylhydrazine and steric effects.[3] Electron-withdrawing groups on the phenylhydrazine can disfavor certain cyclization pathways.[3] Careful selection of starting materials and reaction conditions is necessary to favor the desired isomer. Computational studies can help predict the favored regioisomer.[3]

Reissert Indole Synthesis

The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylate.

Problem 1: Low Yield in the Condensation Step

Possible Causes and Solutions:

  • Incorrect Base: The choice of base is critical for the initial condensation. Potassium ethoxide is generally more effective than sodium ethoxide.[4]

  • Moisture in the Reaction: The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous.

Problem 2: Formation of Quinolone Byproducts

Possible Causes and Solutions:

  • Reduction Conditions: Certain reduction conditions can favor the formation of quinolones instead of indoles. This is more prevalent with specific substrates, such as 7-substituted indoles, and catalysts like PtO₂ in ethanol. Alternative reducing agents like zinc in acetic acid are commonly used to favor indole formation.[4]

Hemetsberger Indole Synthesis

This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.

Problem 1: Low Yield of Indole Product

Possible Causes and Solutions:

  • Decomposition of Starting Material: The azido (B1232118) starting materials can be unstable.[5] It is often recommended to use them without extensive purification.[6]

  • Suboptimal Thermolysis Temperature: The temperature for the thermal decomposition is crucial. Higher temperatures and shorter reaction times generally give better yields for azaindoles.[7] However, for some substrates, a minimum temperature may be required to avoid decomposition.[7]

Problem 2: Formation of Regioisomers with Meta-Substituted Aryl Groups

Possible Causes and Solutions:

  • Cyclization at Two Possible Positions: When a meta-substituted aryl group is used, cyclization can occur at two different positions, leading to a mixture of 5- and 7-substituted indoles. The 5-regioisomer is often slightly favored.[6] Separation of these isomers may require careful chromatography.

Japp-Klingemann Reaction (for Hydrazone Precursor Synthesis)

The Japp-Klingemann reaction is used to synthesize the arylhydrazone precursors required for the Fischer indole synthesis from β-keto-esters and aryl diazonium salts.[8]

Problem 1: Low Yield of Hydrazone

Possible Causes and Solutions:

  • Instability of the Azo Intermediate: The initial azo compound formed can be unstable.[8][9] In some cases, this intermediate has been isolated, but it often hydrolyzes in situ.[8][10]

  • Suboptimal pH and Temperature: Increasing the temperature or pH can lead to the formation of numerous side products.[9] Careful control of reaction conditions is essential.

Problem 2: Unwanted Cleavage of the Acyl or Carboxyl Group

Possible Causes and Solutions:

  • Reaction Conditions Dictate Cleavage: The group that is cleaved (acyl or carboxyl) depends on the reaction conditions. Saponification of the β-keto-ester followed by coupling with the diazonium salt typically leads to the loss of the carboxylic group.[11]

Bischler-Möhlau Indole Synthesis

This synthesis produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline (B41778) derivative.

Problem 1: Low Yields and Harsh Reaction Conditions

Possible Causes and Solutions:

  • Traditional High-Temperature Conditions: The classical Bischler-Möhlau synthesis often requires harsh conditions, leading to poor yields and unpredictable regioselectivity.[12]

  • Milder, Modern Alternatives: The use of microwave irradiation has been shown to significantly improve yields and shorten reaction times.[12][13][14][15] For example, a one-pot microwave-assisted, solvent-free method can provide 2-arylindoles in good yields (52-75%).[14][15] The use of lithium bromide as a catalyst has also been reported as a milder alternative.[12][13]

Problem 2: Formation of Regioisomeric Products

Possible Causes and Solutions:

  • Complex Reaction Mechanism: The reaction can proceed through different mechanistic pathways, leading to the formation of both 2-aryl and 3-aryl indole regioisomers.[16] The use of an excess of the aniline reactant generally favors the formation of the 2-aryl indole.[16]

Data Summary

Table 1: Comparison of Catalysts in Fischer Indole Synthesis

CatalystTypical ConditionsYieldReference
Brønsted Acids (HCl, H₂SO₄)VariesModerate to Good[1]
Polyphosphoric Acid (PPA)High TemperatureGood to Excellent[1][17]
Lewis Acids (ZnCl₂, BF₃)VariesModerate to Good[1]
Acetic AcidRefluxSatisfactory[2]

Table 2: Conditions for Bischler-Möhlau Synthesis

MethodConditionsYieldReference
Conventional HeatingHigh Temperature, HarshLow, Unpredictable[12]
Microwave Irradiation540 W, 45-60 s, Solvent-free52-75%[14][15]
Lithium Bromide CatalystMilder ConditionsImproved[12][13]

Experimental Protocols

General Protocol for Fischer Indole Synthesis of this compound
  • Hydrazone Formation (optional): In a round-bottom flask, dissolve the arylhydrazine (1 equivalent) and ethyl pyruvate (1 equivalent) in a suitable solvent (e.g., ethanol). Stir the mixture at room temperature until the reaction is complete (monitor by TLC). The resulting phenylhydrazone can be isolated or used directly.

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid or a solution of a Brønsted/Lewis acid) to the phenylhydrazone. Heat the mixture to the appropriate temperature (e.g., reflux) and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into ice water. Neutralize the solution with a suitable base (e.g., NaOH solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Reissert Indole Synthesis
  • Condensation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of potassium ethoxide in anhydrous ethanol. Cool the solution and add diethyl oxalate, followed by o-nitrotoluene. Stir the reaction mixture at room temperature.

  • Isolation of the Intermediate: The potassium salt of ethyl o-nitrophenylpyruvate will precipitate. Filter the salt and wash it with anhydrous ether.

  • Reductive Cyclization: Dissolve the isolated salt in glacial acetic acid. Add a reducing agent (e.g., zinc dust or platinum catalyst for hydrogenation).[4]

  • Work-up and Purification: After the reduction is complete, filter off the catalyst. Precipitate the product by adding water to the filtrate. Collect the solid by filtration, wash with water, and dry. The crude this compound can be purified by recrystallization.

Visualizations

Reaction Pathways

Fischer_Indole_Synthesis cluster_main Fischer Indole Synthesis cluster_side Potential Side Reaction A Arylhydrazine + Ethyl Pyruvate B Phenylhydrazone A->B Condensation C Enamine Intermediate B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H Regioisomer Formation (with unsymmetrical ketone) C->H Alternative tautomerization E Di-imine Intermediate D->E F Cyclization E->F G Ethyl Indole- 2-carboxylate F->G -NH3

Caption: Fischer Indole Synthesis Pathway and a Common Side Reaction.

Reissert_Indole_Synthesis cluster_main Reissert Indole Synthesis cluster_side Potential Side Reaction A o-Nitrotoluene + Diethyl Oxalate B Ethyl o-nitrophenyl- pyruvate A->B Base (K-ethoxide) C Reductive Cyclization B->C e.g., Zn/HOAc E Quinolone Byproduct B->E Alternative reduction pathway D Ethyl Indole- 2-carboxylate C->D

Caption: Reissert Indole Synthesis Pathway and a Potential Side Reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Reaction Failure CheckCatalyst Verify Acid/Base Catalyst & Purity Start->CheckCatalyst CheckConditions Optimize Temp. & Reaction Time CheckCatalyst->CheckConditions CheckReagents Check Reagent Purity & Stability CheckConditions->CheckReagents CheckWorkup Review Work-up & Purification Protocol CheckReagents->CheckWorkup SideProducts Side Product Formation? CheckWorkup->SideProducts IdentifyProducts Characterize Side Products (NMR, MS) SideProducts->IdentifyProducts Yes Failure Consider Alternative Synthetic Route SideProducts->Failure No, still low yield ModifyConditions Modify Conditions to Minimize Side Reactions IdentifyProducts->ModifyConditions Success Successful Synthesis ModifyConditions->Success ModifyConditions->Failure

Caption: A General Troubleshooting Workflow for Indole Synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing a specific substituted this compound?

A1: The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern.

  • The Fischer indole synthesis is versatile but can lead to regioisomers with unsymmetrical ketones.

  • The Reissert synthesis is suitable for derivatives substituted on the benzene (B151609) ring, starting from the corresponding o-nitrotoluene.[18]

  • The Hemetsberger synthesis is effective for a range of substituted indoles, but the synthesis of the azido precursors can be challenging.[5]

  • The Bischler-Möhlau synthesis is primarily for 2-arylindoles.[12]

Q2: How can I improve the regioselectivity of the Fischer indole synthesis?

A2: To improve regioselectivity, you can:

  • Use a symmetrical ketone if possible.

  • Choose a phenylhydrazine with electronic-directing groups that favor cyclization at the desired position.[3]

  • Carefully select the acid catalyst and reaction conditions, as these can influence the ratio of regioisomers.

Q3: What are some "greener" alternatives to traditional indole synthesis methods?

A3: Microwave-assisted, solvent-free methods, such as for the Bischler-Möhlau synthesis, offer a more environmentally friendly approach by reducing solvent waste and energy consumption.[14][15]

Q4: How can I avoid the formation of tarry side products, especially in the Bischler-Möhlau synthesis?

A4: Tarry side products often result from the harsh, high-temperature conditions of the classical method. Employing milder conditions, such as using microwave irradiation or a lithium bromide catalyst, can significantly reduce the formation of these byproducts and improve the overall yield.[12][13]

Q5: What is the role of the Japp-Klingemann reaction in the synthesis of ethyl indole-2-carboxylates?

A5: The Japp-Klingemann reaction is not a direct synthesis of indoles but is a crucial method for preparing the arylhydrazone precursors needed for the Fischer indole synthesis.[8] It allows for the synthesis of these precursors from readily available β-keto-esters and aryl diazonium salts.

References

Technical Support Center: Optimizing the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Fischer indole (B1671886) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components required for a Fischer indole synthesis?

A1: The Fischer indole synthesis is a classic organic reaction that requires three primary components:

  • An arylhydrazine: This can be substituted to produce a variety of indole derivatives.

  • An aldehyde or a ketone: A crucial requirement is that the carbonyl compound must possess at least two alpha-hydrogens to facilitate the formation of the necessary enamine intermediate.

  • An acid catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used to drive the reaction.[1]

Q2: What are the key mechanistic steps of the Fischer indole synthesis?

A2: The reaction proceeds through several key stages:

  • Phenylhydrazone Formation: The arylhydrazine reacts with the aldehyde or ketone to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine tautomer.

  • [2][2]-Sigmatropic Rearrangement: This is the critical bond-forming step that establishes the basic bicyclic indole structure.

  • Aromatization: The intermediate loses a molecule of ammonia (B1221849) (NH₃) to form the stable, aromatic indole ring.[1][3]

Q3: Can the Fischer indole synthesis be performed as a one-pot reaction?

A3: Yes, a significant advantage of this synthesis is that it can be conducted in a single pot. The intermediate arylhydrazone does not need to be isolated, and an equimolar mixture of the arylhydrazine and the carbonyl compound can be directly subjected to the indolization conditions.[3]

Q4: How do substituents on the arylhydrazine ring affect the reaction?

A4: The electronic properties of substituents on the arylhydrazine ring play a significant role. Electron-donating groups (EDGs) tend to increase the electron density in the ring, which accelerates the key[2][2]-sigmatropic rearrangement and can lead to higher yields. Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the reaction more difficult and often resulting in lower yields.

Q5: What is the impact of substituents on the aldehyde or ketone component?

A5: Substituents on the carbonyl compound are critical. While EDGs on the phenylhydrazine (B124118) are beneficial, strong EDGs on the enamine intermediate (derived from the carbonyl) can cause the reaction to fail. These groups can stabilize a competing reaction pathway involving the cleavage of the N-N bond, preventing the desired cyclization.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Indole
Potential Cause Troubleshooting Strategy
Inappropriate Acid Catalyst The choice of acid catalyst is crucial. Screen a variety of Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The optimal catalyst is often substrate-dependent. For sensitive substrates, a milder Lewis acid may be preferable to avoid side reactions.
Suboptimal Temperature and Time The Fischer indole synthesis typically requires elevated temperatures. However, excessive heat can lead to decomposition and polymerization. Systematically optimize the reaction temperature and time, starting with milder conditions and gradually increasing the temperature while monitoring the reaction by TLC or LC-MS.
Poor Quality of Starting Materials Impurities in the arylhydrazine or carbonyl compound can significantly impede the reaction. Arylhydrazines can degrade over time. Ensure the purity of starting materials by recrystallization or distillation if necessary. Using freshly prepared or purified arylhydrazine is recommended.
Strong Electron-Withdrawing Groups on Phenylhydrazine Consider using stronger acid catalysts or higher reaction temperatures, though this may increase side product formation. If feasible, modifying the synthetic route to incorporate a hydrazine (B178648) with less deactivating substituents is a good alternative.
Strong Electron-Donating Groups on Carbonyl Component This can promote a competing N-N bond cleavage reaction.[2] Try using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid. If the reaction continues to fail, an alternative synthetic route to the target indole may be necessary.[4]
Problem 2: Formation of Side Products
Side Product Troubleshooting Strategy
Regioisomers (from unsymmetrical ketones) When using an unsymmetrical ketone, a mixture of two regioisomeric indoles can be formed. The regioselectivity is influenced by the acidity of the medium, steric effects, and substituents on the hydrazine. Careful selection of the acid catalyst and solvent is necessary to favor the desired isomer. In some cases, using an ionic liquid like choline (B1196258) chloride·2ZnCl₂ can lead to the exclusive formation of 2,3-disubstituted indoles from alkyl methyl ketones.[5]
Products from N-N Bond Cleavage This is often indicated by the formation of aniline (B41778) and other byproducts. To minimize N-N bond cleavage, consider using a milder Lewis acid and lower reaction temperatures. This side reaction is particularly problematic when synthesizing 3-aminoindoles.
Polymerization The formation of polymeric tars is common, especially under harsh acidic conditions and high temperatures. Use milder acid conditions and lower the reaction temperature.

Data Presentation: Catalyst and Condition Comparison

The following tables provide a summary of quantitative data for the Fischer indole synthesis under various conditions.

Table 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole (B147488) from Phenylhydrazine and Cyclohexanone

CatalystConditionsYield (%)Reference
Zinc Chloride (ZnCl₂)Microwave (600 W), 3 min76[6][7]
p-Toluenesulfonic acid (p-TSA)Microwave (600 W), 3 min91[6][7]
Ceric Ammonium Nitrate (CAN)Not specified85-95[8]
K-10 Montmorillonite ClayMicrowave (600 W), 3 min, Methanol35-69[8]
Glacial Acetic AcidHeating30.79[9]
Ionic Liquid + ZnCl₂Microwave89.66[10]

Table 2: Synthesis of 2,3,3-Trimethylindolenine from Phenylhydrazine and Isopropyl Methyl Ketone

Catalyst / ConditionsYield (%)Reference
Acetic Acid, room temperature88 (mixture of isomers)[2]
Acetic Acid / HCl30[2]
Sulfuric Acid, 95°C94[11]
Microwave (800W), Acetic Acid, 20-30 min90.3[12]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylindole (B188600) using Polyphosphoric Acid (PPA)

This protocol describes the synthesis of 2-phenylindole from acetophenone (B1666503) and phenylhydrazine using PPA as the catalyst.[1]

Materials:

  • Acetophenone (6 g)

  • Phenylhydrazine (5.4 g)

  • Phosphorus pentoxide (13 g)

  • Orthophosphoric acid (7 g)

  • Cold water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Preparation of Polyphosphoric Acid: In a beaker, carefully add phosphorus pentoxide to orthophosphoric acid and stir until a homogeneous, viscous liquid forms.

  • Reaction: Add a mixture of acetophenone and phenylhydrazine to the freshly prepared PPA. Heat the mixture with stirring. The reaction is exothermic; maintain the temperature around 100°C.

  • Work-up: After the reaction is complete (monitor by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing approximately 450 mL of cold water with vigorous stirring to dissolve the PPA. The product will precipitate.

  • Purification: Filter the precipitate using a Buchner funnel and wash thoroughly with water. Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.

Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol details the rapid, one-pot synthesis of 1,2,3,4-tetrahydrocarbazole using microwave irradiation.[6][7]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • p-Toluenesulfonic acid (p-TSA)

Procedure:

  • Reaction Setup: In a microwave-safe vessel, mix phenylhydrazine, cyclohexanone, and a catalytic amount of p-TSA.

  • Microwave Irradiation: Irradiate the mixture at 600 W for 3 minutes.

  • Work-up and Purification: After cooling, the product can be isolated and purified by standard methods such as recrystallization or column chromatography. This method has been reported to yield 91% of 1,2,3,4-tetrahydrocarbazole.[6][7]

Visualizations

Fischer_Indole_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine (Ene-hydrazine) Hydrazone->Enamine Tautomerization Diimine Di-imine Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminoacetal Cyclic Aminoacetal Diimine->Aminoacetal Cyclization Indole Indole Aminoacetal->Indole Elimination of NH3 & Aromatization

Caption: Reaction mechanism of the Fischer indole synthesis.

Troubleshooting_Workflow Start Fischer Indole Synthesis Experiment CheckYield Low or No Yield? Start->CheckYield CheckPurity Side Products Present? CheckYield->CheckPurity No OptimizeCatalyst Screen Acid Catalysts (Brønsted vs. Lewis) CheckYield->OptimizeCatalyst Yes AddressRegio Optimize for Regioselectivity CheckPurity->AddressRegio Yes Successful Successful Synthesis CheckPurity->Successful No OptimizeTempTime Optimize Temperature and Reaction Time OptimizeCatalyst->OptimizeTempTime CheckMaterials Verify Starting Material Purity OptimizeTempTime->CheckMaterials CheckSubstituents Analyze Substituent Effects (EDG/EWG) CheckMaterials->CheckSubstituents CheckSubstituents->Successful MinimizeSideRxns Adjust Conditions to Minimize Side Reactions AddressRegio->MinimizeSideRxns MinimizeSideRxns->Successful

Caption: Troubleshooting workflow for the Fischer indole synthesis.

References

Technical Support Center: Purification of Crude Ethyl Indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude ethyl indole-2-carboxylate (B1230498).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude ethyl indole-2-carboxylate?

A1: Common impurities can include starting materials from the synthesis, such as o-nitrotoluene and diethyl oxalate, by-products from side reactions, and residual solvents like ethanol (B145695) or ether. The crude product often appears as a yellow or beige solid due to these impurities.[1][2][3]

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purification are recrystallization and column chromatography. Recrystallization is effective for removing smaller amounts of impurities and typically uses a solvent system like methylene (B1212753) chloride and petroleum ether or methanol.[1][2] Column chromatography is useful for separating the desired product from significant amounts of by-products and unreacted starting materials, often employing a silica (B1680970) gel stationary phase and an eluent system such as ethyl acetate (B1210297) and hexane (B92381).[4][5]

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound should be a white to off-white crystalline solid, often in the form of needles.[1] A persistent yellow or brown coloration indicates the presence of impurities.

Q4: How can I confirm the purity of my this compound sample?

A4: Purity can be assessed by several methods. Melting point determination is a straightforward technique; the reported melting point for pure this compound is in the range of 122.5–124°C.[1] Chromatographic techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can resolve the product from impurities. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the chemical structure and identify any contaminants.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated; too much solvent was used.- Concentrate the solution by evaporating some of the solvent. - Add a less polar co-solvent (an anti-solvent) dropwise until turbidity is observed, then gently warm until the solution is clear and allow it to cool again.
The product is highly soluble in the chosen solvent even at low temperatures.- Select a different solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
The presence of significant impurities is inhibiting crystallization.- Attempt to purify the crude product by column chromatography first to remove the bulk of the impurities.
Oily precipitate forms instead of crystals. The solution cooled too quickly.- Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly. - Gently scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.
The melting point of the product is below the boiling point of the solvent.- Choose a solvent with a lower boiling point.
Low recovery of purified product. The product has significant solubility in the cold recrystallization solvent.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[6] - Minimize the amount of cold solvent used to wash the crystals.
Premature crystallization occurred during hot filtration.- Use a pre-heated funnel and filter flask for hot filtration. - Add a small excess of hot solvent before filtering to prevent saturation.
Crystals are still colored after recrystallization. Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] - A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. The eluent system is not optimal.- Adjust the polarity of the mobile phase. For this compound, a common system is ethyl acetate/hexane; vary the ratio to achieve good separation (Rf value of the product ideally between 0.2-0.4).[4]
The product does not elute from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
The product elutes too quickly with the solvent front. The mobile phase is too polar.- Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).
Streaking or tailing of the product band. The column is overloaded with the crude sample.- Use a larger column or reduce the amount of sample loaded.
The sample is not fully soluble in the mobile phase.- Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column.
Cracks or channels in the silica gel bed. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from established organic synthesis procedures.[1]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot methylene chloride.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. If the solution is colored, add a spatula-tip of activated charcoal to the hot solution, swirl for a few minutes, and then perform the hot filtration.

  • Crystallization: To the hot, clear filtrate, add warm light petroleum ether (b.p. 60–80°C) dropwise until the solution becomes faintly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the white, needle-like crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol is based on common laboratory practices for the purification of indole (B1671886) derivatives.[4][5]

  • Mobile Phase Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexane (e.g., 1:9 or 1:4 v/v). The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a level and uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Maintain a constant flow rate and ensure the top of the silica gel does not run dry.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the composition of the collected fractions by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 3: Comparison of Purification Methods

Parameter Recrystallization Column Chromatography
Typical Purity Achieved High (for removing minor impurities)Very High (for complex mixtures)
Typical Yield 41-44% (based on starting material for synthesis)[1]Can be optimized for high recovery
Scale Suitable for both small and large scaleCan be scaled, but may be cumbersome for very large quantities
Time Consumption Relatively fast for a single cycleCan be time-consuming, especially for large columns
Solvent Consumption ModerateHigh

Visualizations

PurificationWorkflow Crude Crude Ethyl Indole-2-carboxylate Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Method 1 Adsorb Adsorb on Silica Gel Crude->Adsorb Method 2 Recrystallize Recrystallize Dissolve->Recrystallize Filter Filter and Dry Recrystallize->Filter Pure_Recryst Pure Product (Recrystallization) Filter->Pure_Recryst Chromatography Column Chromatography Adsorb->Chromatography Elute Elute with Solvent Gradient Chromatography->Elute Combine Combine Pure Fractions & Evaporate Elute->Combine Pure_Chroma Pure Product (Chromatography) Combine->Pure_Chroma

Caption: General purification workflow for crude this compound.

TroubleshootingRecrystallization Start No Crystals Form TooMuchSolvent Is solution supersaturated? Start->TooMuchSolvent WrongSolvent Is solvent appropriate? TooMuchSolvent->WrongSolvent Yes Concentrate Concentrate Solution TooMuchSolvent->Concentrate No Impure High impurity load? WrongSolvent->Impure Yes ChangeSolvent Select New Solvent WrongSolvent->ChangeSolvent No PrePurify Pre-purify via Chromatography Impure->PrePurify Yes

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Decarboxylation of Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the decarboxylation of indole-2-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the decarboxylation of indole-2-carboxylic acid, offering potential causes and solutions in a direct question-and-answer format.

Q1: My decarboxylation reaction is resulting in a low yield of the desired indole (B1671886). What are the likely causes and how can I improve it?

A1: Low yields in this reaction are a common challenge and can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. However, be cautious as prolonged heating can lead to product degradation.[1]

  • Product Decomposition: Indoles, especially those with certain substituents, can be sensitive to high temperatures required for thermal decarboxylation.[1] If you observe significant charring or the formation of dark, insoluble materials, decomposition is likely.

    • Solution: Employing a catalyst, such as copper or its salts, can lower the required reaction temperature and time, thus minimizing degradation.[2][3] Microwave-assisted heating can also be an effective strategy to rapidly reach the reaction temperature and reduce the overall heating time.[1]

  • Substituent Effects: The nature and position of substituents on the indole ring can significantly influence the ease of decarboxylation. Electron-withdrawing groups can sometimes hinder the reaction, while steric hindrance from bulky ortho-substituents may also lead to lower yields.[4]

  • Purity of Starting Material: Impurities in the starting indole-2-carboxylic acid, such as inorganic salts from a previous step, can interfere with the reaction.[3] Ensure your starting material is thoroughly purified.

Q2: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

A2: Byproduct formation is often linked to the harsh conditions of thermal decarboxylation. Common side reactions include:

  • Polymerization: Indoles can be susceptible to acid-catalyzed polymerization, especially at high temperatures.

  • Oxidation: If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), oxidation of the indole ring can occur.

  • Ring Opening: Under very harsh conditions, cleavage of the indole ring is possible, though less common.

To minimize byproducts:

  • Use an Inert Atmosphere: Conducting the reaction under nitrogen or argon is crucial to prevent oxidation.

  • Optimize Reaction Conditions: Carefully screen reaction temperature and time to find a balance between efficient decarboxylation and minimal byproduct formation.

  • Catalytic Methods: As mentioned, using catalysts like copper chromite or copper(I) salts can promote the reaction under milder conditions, thereby reducing side reactions.[1][2][5]

Q3: What are the recommended methods for the decarboxylation of indole-2-carboxylic acid?

A3: Several methods have been successfully employed, each with its own advantages and disadvantages. The choice of method often depends on the specific substrate and available equipment.

  • Thermal Decarboxylation: This is the simplest method, involving heating the indole-2-carboxylic acid above its melting point.[6] However, it often requires high temperatures and can lead to decomposition.

  • Copper-Catalyzed Decarboxylation: This is a widely used and often more efficient method. Common catalysts include copper powder, copper(I) oxide, copper(I) chloride, and copper chromite.[3][4][5] The reaction is typically carried out in a high-boiling solvent like quinoline (B57606) or N,N-dimethylformamide (DMF).

  • Microwave-Assisted Decarboxylation: This modern technique can significantly shorten reaction times and improve yields by providing rapid and uniform heating.[1]

  • Acid-Catalyzed Decarboxylation: In some cases, decarboxylation can be achieved under acidic conditions. The mechanism involves the formation of a protonated carbonic acid intermediate.[7][8]

Data Presentation: Comparison of Decarboxylation Methods

The following tables summarize quantitative data for different decarboxylation methods, providing a basis for comparison.

Table 1: Thermal and Copper-Catalyzed Decarboxylation of Substituted Indole-2-carboxylic Acids

EntrySubstrate (Indole-2-carboxylic acid)MethodCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
16-Methoxyindole-2-carboxylic acidThermalNoneQuinoline230-2400.545[1]
26-Methoxyindole-2-carboxylic acidCatalyticCopper ChromiteQuinoline230-2400.565[1]
37-Nitroindole-2-carboxylic acidCatalyticCopper salt of the acidN,N-DimethylacetamideReflux580[2]
43-Methyl-1H-indole-2-carboxylic acidCatalyticSilver CarbonateDimethyl Sulfoxide140671[9]
55-(2-methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acidCatalyticCopper ChromiteDiphenyl ether220-225--[5]

Table 2: Microwave-Assisted Copper-Catalyzed Decarboxylation

EntrySubstrate (Indole-2-carboxylic acid)CatalystSolventPower (W)Time (min)Yield (%)Reference
16-Methoxyindole-2-carboxylic acidCopper (I) OxideQuinoline150595[1]
25-Bromoindole-2-carboxylic acidCopper (I) OxideQuinoline150788[1]
3Indole-2-carboxylic acidCopper (I) OxideQuinoline150598[1]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Decarboxylation in Quinoline[1][3]

  • To a solution of the indole-2-carboxylic acid (1 mmol) in freshly distilled quinoline (5 mL) in a round-bottom flask is added the copper catalyst (e.g., copper chromite, 25 mol %).

  • The flask is equipped with a reflux condenser and a nitrogen inlet.

  • The mixture is heated with stirring in an oil bath to the desired temperature (typically 200-240 °C).

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • The organic layer is washed successively with 1 M HCl to remove quinoline, followed by saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Decarboxylation[1]

  • A mixture of the indole-2-carboxylic acid (0.5 mmol) and copper(I) oxide (10 mol %) in quinoline (3 mL) is placed in a sealed microwave reactor vessel.

  • The vessel is subjected to microwave irradiation at a set power (e.g., 150 W) and temperature for a specified time (typically 5-10 minutes).

  • After cooling, the reaction mixture is worked up as described in Protocol 1.

Visualizations

The following diagrams illustrate the general workflow for decarboxylation and the proposed mechanism for the copper-catalyzed reaction.

Decarboxylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Indole-2-carboxylic Acid + Solvent + Catalyst Heating Heating (Conventional or Microwave) Start->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup (Acid/Base Wash) Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Purified Indole Purification->Product

Figure 1. General experimental workflow for the decarboxylation of indole-2-carboxylic acid.

Copper_Catalyzed_Mechanism IndoleCOOH Indole-2-carboxylic Acid CopperSalt Copper(I) Indole-2-carboxylate IndoleCOOH->CopperSalt + Cu(I) IndoleAnion Indolyl Anion Intermediate CopperSalt->IndoleAnion - CO₂ - Cu(I) Indole Indole Product IndoleAnion->Indole + H⁺ CO2 CO₂ Cu_I Cu(I) H_plus H⁺

Figure 2. Simplified proposed mechanism for copper(I)-catalyzed decarboxylation.

References

Preventing transesterification during N-alkylation of ethyl indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the N-alkylation of ethyl indole-2-carboxylate (B1230498), with a specific focus on preventing the undesired transesterification side reaction.

Frequently Asked Questions (FAQs)

Q1: What is transesterification and why does it occur during the N-alkylation of ethyl indole-2-carboxylate?

A1: Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the context of N-alkylation of this compound, if the reaction is carried out in an alcohol solvent (e.g., methanol (B129727) or ethanol) with a corresponding alkoxide base (e.g., sodium methoxide (B1231860) or sodium ethoxide), the alkoxide can attack the carbonyl group of the ethyl ester. This leads to the substitution of the original ethoxy group (-OEt) with the alkoxy group from the solvent/base, resulting in a different ester (e.g., mthis compound if methanol/methoxide is used).[1][2] This side reaction is often competitive with the desired N-alkylation.

Q2: I am observing significant transesterification of my this compound. What are the likely causes?

A2: The primary cause of transesterification is the use of an alkoxide base in its corresponding alcohol as the solvent. For instance, using sodium methoxide (NaOMe) in methanol is a common condition that leads to the formation of mthis compound instead of the N-alkylated product.[1][2] Similarly, using sodium ethoxide (NaOEt) in ethanol (B145695) can also promote this side reaction, although it may also lead to the formation of the N-alkylated acid in low yields.[1][2]

Q3: How can I prevent transesterification and promote the desired N-alkylation reaction?

A3: To favor N-alkylation over transesterification, it is crucial to select appropriate reaction conditions. Key strategies include:

  • Choice of Base and Solvent: Avoid using alkoxide bases in their corresponding alcohol solvents. A successful method involves using aqueous potassium hydroxide (B78521) (KOH) in a non-alcoholic solvent like acetone (B3395972).[1][2] This system has been shown to effectively promote N-alkylation while minimizing transesterification.

  • Use of aprotic solvents: Employing aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) with a non-nucleophilic base like sodium hydride (NaH) is a classic and effective method for N-alkylation of indoles.[3][4]

  • Phase Transfer Catalysis: A biphasic system with a phase transfer catalyst (e.g., a tetraalkylammonium salt) can be an effective way to perform the alkylation without the need for strong bases like NaH or anhydrous solvents.[4]

Q4: Are there alternative methods for N-alkylation of this compound that completely avoid the risk of transesterification?

A4: Yes, several alternative methods can achieve N-alkylation while circumventing the conditions that lead to transesterification:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with alcohols under mild conditions using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][5][6][7][8][9] This method is particularly useful for synthesizing N-alkylated indoles with a defined stereocenter.[8]

  • Transition Metal Catalysis: Various transition metal-catalyzed methods, such as palladium-catalyzed allylation, have been developed for the N-alkylation of indoles.[10][11] These methods often offer high selectivity for N-alkylation.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and optimize the N-alkylation of this compound.

Problem: Predominant Formation of Transesterified Product
Potential Cause Troubleshooting Step Expected Outcome
Use of alkoxide base (e.g., NaOMe) in corresponding alcohol solvent (e.g., MeOH).[1][2]Switch to a non-alkoxide base and a non-alcoholic solvent. A recommended system is aqueous KOH in acetone.[1][2]Significant reduction or elimination of the transesterified product and formation of the desired N-alkylated product.
Reaction conditions favor nucleophilic attack on the ester carbonyl.Employ a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF to deprotonate the indole (B1671886) nitrogen selectively.[3]The indole nitrogen becomes a more potent nucleophile, favoring attack on the alkylating agent over transesterification.
Problem: Low Yield of N-Alkylated Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete deprotonation of the indole nitrogen.Increase the equivalents of base or switch to a stronger base (e.g., from K2CO3 to NaH).Improved conversion to the N-alkylated product.
Insufficient reactivity of the alkylating agent.Use a more reactive alkylating agent (e.g., switch from an alkyl chloride to an alkyl bromide or iodide).Faster and more complete reaction, leading to higher yields.
Side reaction of ester hydrolysis.[1]If using aqueous base, carefully control the reaction time and temperature to minimize hydrolysis of the ethyl ester. Alternatively, use anhydrous conditions (e.g., NaH in DMF).Preservation of the ethyl ester group and increased yield of the N-alkylated ester.

Experimental Protocols

Protocol 1: N-Alkylation using Aqueous KOH in Acetone[1]

This protocol is designed to favor N-alkylation while minimizing transesterification.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in acetone.

  • Base Addition: Add a solution of potassium hydroxide (KOH, 1.5-3.0 eq.) in a minimal amount of water.

  • Alkylating Agent: Add the alkylating agent (e.g., allyl bromide or benzyl (B1604629) bromide, 1.1 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, remove the acetone under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Reactant Base Solvent Temperature Time Product Yield
This compoundaq. KOHAcetone20 °C2hEthyl 1-allyl-1H-indole-2-carboxylateExcellent
This compoundaq. KOHAcetone20 °C2hEthyl 1-benzyl-1H-indole-2-carboxylateExcellent

Table based on data from Boraei et al., 2016.[1]

Protocol 2: N-Alkylation using Sodium Hydride in DMF[3][4]

This is a classic and highly effective method for N-alkylation.

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add dry dimethylformamide (DMF).

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to the DMF and cool the suspension to 0 °C.

  • Indole Addition: Slowly add a solution of this compound (1.0 eq.) in dry DMF to the NaH suspension. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation.

  • Alkylating Agent: Add the alkylating agent (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Visual Guides

Reaction_Pathway cluster_start Starting Materials cluster_desired Desired Pathway cluster_side Side Reaction This compound This compound N-Alkylation N-Alkylation This compound->N-Alkylation Good Conditions (e.g., aq. KOH/acetone) Transesterification Transesterification This compound->Transesterification Bad Conditions (e.g., NaOMe/MeOH) Alkyl Halide Alkyl Halide Alkyl Halide->N-Alkylation Base + Solvent Base + Solvent Base + Solvent->N-Alkylation Base + Solvent->Transesterification N-Alkylated Product N-Alkylated Product Transesterified Product Transesterified Product N-Alkylation->N-Alkylated Product Transesterification->Transesterified Product

Caption: Reaction pathways for N-alkylation of this compound.

Troubleshooting_Workflow start Start: N-Alkylation of This compound check_product Analyze Product Mixture: Transesterification Observed? start->check_product yes Yes check_product->yes Yes no No check_product->no No change_conditions Change Reaction Conditions: - Use aq. KOH/acetone - Use NaH/DMF yes->change_conditions check_yield Desired Product Formed? no->check_yield change_conditions->check_yield low_yield Low Yield check_yield->low_yield Low Yield good_yield Good Yield check_yield->good_yield Good Yield optimize Optimize: - Stronger Base - More Reactive Alkylating Agent - Control Temperature/Time low_yield->optimize end End: Successful N-Alkylation good_yield->end optimize->check_yield

Caption: Troubleshooting workflow for preventing transesterification.

References

Technical Support Center: Purification of Indole Derivatives Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of indole (B1671886) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the column chromatography of this important class of compounds.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of indole derivatives and provides practical solutions.

Problem 1: My compound is streaking or tailing on the TLC plate and column.

This is a frequent issue with indoles, often due to the basicity of the indole nitrogen or the presence of other polar functional groups that interact strongly with the acidic silica (B1680970) gel.[1][2]

  • Possible Cause 1: Interaction with Acidic Silica Gel. The slightly acidic nature of silica gel can protonate basic indoles, leading to strong, non-uniform interactions that result in tailing.[1]

    • Solution: Add a basic modifier to your eluent. Incorporating a small amount of triethylamine (B128534) (0.5-2%) or a few drops of ammonia (B1221849) in your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper bands.[2]

  • Possible Cause 2: Compound Instability. Some indole derivatives can be unstable and degrade on the acidic surface of silica gel.[1][2]

    • Solution: Test for stability by running a 2D TLC (see Experimental Protocols). If degradation is observed, consider deactivating the silica gel with triethylamine before use or switching to a less acidic stationary phase like neutral or basic alumina.[1][2]

  • Possible Cause 3: Sample Overload. Applying too much sample to the column can exceed the stationary phase's capacity, causing streaking.

    • Solution: Use an appropriate ratio of sample to silica gel, typically ranging from 1:30 to 1:100 by weight.[1]

Problem 2: My compound is not eluting from the column, or the recovery is very low.

  • Possible Cause 1: Insufficiently Polar Eluent. The mobile phase may not be strong enough to move your compound through the column.

    • Solution: Gradually increase the polarity of the mobile phase (gradient elution).[1] If your compound is still retained, you can try flushing the column with a more polar solvent system, such as 5-10% methanol (B129727) in dichloromethane (B109758), to recover it.[1]

  • Possible Cause 2: Irreversible Adsorption or Decomposition. The compound may be highly polar and binding irreversibly to the acidic sites on the silica gel, or it may be decomposing.[1]

    • Solution: First, test the stability of your compound on a TLC plate.[1] If it is acid-sensitive, use deactivated silica gel or alumina.[1][2] For highly polar compounds that still won't elute, consider reverse-phase chromatography.

  • Possible Cause 3: Poor Solubility. The crude sample may not be fully soluble in the eluent, causing it to precipitate at the top of the column.[1]

    • Solution: Dissolve your sample in a minimal amount of a slightly more polar solvent before loading it onto the column, or use the dry loading method (see Experimental Protocols).[3]

Problem 3: The separation between my target compound and impurities is poor.

  • Possible Cause 1: Suboptimal Mobile Phase. The chosen solvent system may not provide enough selectivity for the separation.

    • Solution: Optimize the solvent system by trying different solvent combinations. For instance, switching from an ethyl acetate (B1210297)/hexane (B92381) system to a dichloromethane/methanol system can significantly alter the separation.[1] Running a shallow gradient of increasing polarity can also help resolve compounds with close Rf values.[1]

  • Possible Cause 2: Column Was Packed Poorly. Air bubbles, cracks, or an uneven silica bed will lead to band broadening and poor separation.[1]

    • Solution: Ensure the column is packed carefully and uniformly. Allow the silica slurry to settle completely and do not let the solvent level drop below the top of the silica bed.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying indole derivatives?

The choice of stationary phase depends on the polarity and stability of your indole derivative.

  • Silica Gel: This is the most common stationary phase for normal-phase chromatography. However, its acidic nature can cause degradation or strong adsorption of certain indoles, particularly those that are electron-rich.[1]

  • Alumina: A good alternative for acid-sensitive indoles. It is available in neutral, basic, or acidic forms, allowing you to match it to your compound's properties.[1][2]

Q2: How do I choose the right mobile phase for my indole derivative purification?

The ideal mobile phase should provide good separation of your target compound from impurities, with an Rf value for your compound of around 0.25-0.35 on a TLC plate.[5]

  • Start with TLC: Use thin-layer chromatography (TLC) to test different solvent systems. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[6][7]

  • Solvent Polarity: Adjust the ratio of the solvents to achieve the desired Rf value. Increasing the proportion of the polar solvent will increase the Rf values of your compounds.

  • Use Modifiers: If you observe streaking on your TLC plate, add a small amount of a modifier to your eluent as discussed in the troubleshooting section.[1]

Q3: My indole derivative is colorless. How can I visualize it on a TLC plate and monitor the column fractions?

Several methods are available for visualizing otherwise invisible indole derivatives:

  • UV Light (Non-destructive): Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[1]

  • Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will stain most organic compounds, including many indoles, a temporary yellow-brown color.[1]

  • Chemical Stains (Destructive): These stains react with the compounds to produce colored spots, often requiring heating.

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, which typically yields blue or purple spots.[1]

    • Potassium Permanganate (KMnO4): A universal stain that reacts with compounds that can be oxidized, appearing as yellow/brown spots on a purple background.[1]

    • p-Anisaldehyde or Vanillin Stains: General stains for a wide range of functional groups.[1]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Indole Derivatives

Solvent System Components (v/v)Typical ApplicationPolarity
Hexane / Ethyl AcetateGeneral purpose for many indole derivatives of intermediate polarity.[4][8]Low to Medium
Dichloromethane / MethanolGood for more polar indole derivatives.[1][7]Medium to High
Toluene / Ethyl Acetate / Formic AcidUsed for polar, potentially acidic indole derivatives.Medium to High
Hexane / AcetoneAlternative to Hexane/Ethyl Acetate, offers different selectivity.Low to Medium
Chloroform (B151607) / MethanolCan be effective but chloroform is often avoided due to toxicity.Medium to High

Table 2: Typical Rf Values for Indole Derivatives in Selected Solvent Systems

Compound TypeSolvent System (v/v)Approximate Rf Value
Simple, non-polar indoles10-20% Ethyl Acetate in Hexane0.3 - 0.5
Indoles with polar substituents30-50% Ethyl Acetate in Hexane0.2 - 0.4
Nitroindole derivativesHexane:Ethyl Acetate (4:1)0.3 - 0.5[4]
Aminoindole derivatives5% Methanol in Dichloromethane (+1% Triethylamine)0.2 - 0.4

Note: Rf values are approximate and can vary depending on the specific indole derivative, the exact solvent ratio, the type of TLC plate, and experimental conditions.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel

This procedure reduces the acidity of silica gel, preventing the degradation of sensitive indoles.

  • Prepare a solvent system containing your chosen eluent (e.g., ethyl acetate/hexane) plus 1-3% triethylamine.[1]

  • Pack the column using this solvent system.

  • Flush the column with one full column volume of this solvent mixture.

  • Discard the eluent that passes through. The silica is now deactivated.

  • You can now run the column using your standard eluent (with or without triethylamine, as determined by TLC).[1]

Protocol 2: Dry Loading of Sample

This method is useful for samples that are not very soluble in the column eluent.

  • Dissolve your crude sample in a minimal amount of a suitable volatile solvent (e.g., dichloromethane or acetone).[1]

  • Add a small amount of silica gel (2-3 times the mass of your sample) to the solution.

  • Thoroughly evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[3]

  • Carefully add this powder to the top of your packed column.

  • Gently add a protective layer of sand on top of the sample-silica mixture before beginning elution.[1]

Protocol 3: 2D TLC for Compound Stability Analysis

This method helps determine if your indole derivative is stable on silica gel.

  • Obtain a square TLC plate.

  • Lightly spot your compound in one corner, about 1 cm from the edges.

  • Develop the plate using your chosen eluent system.

  • Remove the plate and thoroughly dry it.

  • Rotate the plate 90 degrees so that the line of separated spots is now the baseline.

  • Develop the plate again in the same eluent system.

  • Visualize the plate. If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates decomposition.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Indole Derivative Evaporate->Product

Caption: General workflow for purification of indole derivatives.

troubleshooting_streaking Start Problem: Streaking/Tailing on TLC/Column Cause1 Acidic Silica Interaction? Start->Cause1 Solution1 Add Basic Modifier (e.g., Triethylamine) Cause1->Solution1 Yes Cause2 Compound Instability? Cause1->Cause2 No Solution2a Perform 2D TLC for Stability Check Cause2->Solution2a Unsure Cause3 Sample Overload? Cause2->Cause3 No Solution2b Use Deactivated Silica or Alumina Solution2a->Solution2b Degradation Confirmed Solution3 Reduce Sample Load (1:30 to 1:100 ratio) Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting spot streaking.

References

Storage conditions to prevent degradation of ethyl indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper storage and handling of ethyl indole-2-carboxylate (B1230498) to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of ethyl indole-2-carboxylate, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Change in physical appearance (e.g., color change from off-white to yellow/brown, clumping) 1. Oxidation: Exposure to air can cause oxidation of the indole (B1671886) ring. 2. Hydrolysis: Exposure to moisture can lead to the hydrolysis of the ester group. 3. Photodegradation: Exposure to light can induce degradation.1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the container is tightly sealed and stored in a desiccator. 3. Store in a light-resistant container (e.g., amber vial) in a dark place.[1]
Inconsistent experimental results or loss of potency 1. Degradation of stock solutions: The compound may be unstable in certain solvents over time. 2. Formation of degradation products: The presence of impurities can interfere with assays.1. Prepare fresh solutions before each experiment. If storage is necessary, aliquot and store at ≤ -20°C for short periods. 2. Assess the purity of the material using a suitable analytical method like HPLC.
Poor solubility after storage 1. Formation of less soluble degradation products: Hydrolysis to indole-2-carboxylic acid can alter solubility.1. Confirm the identity and purity of the material. 2. If hydrolysis is suspected, consider purification by recrystallization if a high-purity standard is not available.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored at refrigerated temperatures (0-8°C)[2], protected from light[1], and in a tightly sealed container to prevent moisture ingress. For extended storage, consider flushing the container with an inert gas like nitrogen or argon.

Q2: How should I store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh for each use. If you need to store a stock solution, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at or below -20°C[3]. The stability in solution is solvent-dependent, so it is advisable to perform a preliminary stability test in your chosen solvent system.

Q3: My this compound has turned slightly yellow. Can I still use it?

A3: A slight color change may indicate a degree of degradation. It is recommended to assess the purity of the material using an analytical technique such as HPLC or TLC to determine if it is still suitable for your application. The primary degradation product is often indole-2-carboxylic acid[4].

Q4: What are the main degradation pathways for this compound?

A4: The most common degradation pathway is hydrolysis of the ethyl ester to form indole-2-carboxylic acid. This can be catalyzed by acidic or basic conditions. Oxidation of the indole ring is another potential degradation pathway, especially with prolonged exposure to air and light.

Experimental Protocols

Protocol for Stability Indicating HPLC Method Development

This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity of this compound and separate it from its potential degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the UV maximum of this compound (typically around 290 nm).

  • Injection Volume: 10 µL

3. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

4. Method Validation:

  • Analyze the stressed samples using the developed HPLC method.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

troubleshooting_flowchart Troubleshooting Degradation of this compound start Observed Degradation Issue check_appearance Is there a change in physical appearance? start->check_appearance check_results Are experimental results inconsistent? start->check_results check_appearance->check_results No improper_storage Potential Cause: Improper Storage (Air/Light/Moisture) check_appearance->improper_storage Yes solution_degradation Potential Cause: Stock Solution Degradation check_results->solution_degradation Yes end_good Compound is stable. Proceed with experiment. check_results->end_good No recommend_storage Solution: Store at 0-8°C, inert atmosphere, protect from light and moisture. improper_storage->recommend_storage recommend_fresh_solutions Solution: Prepare fresh solutions. Aliquot and store at -20°C if necessary. solution_degradation->recommend_fresh_solutions assess_purity Assess purity using HPLC/TLC recommend_storage->assess_purity recommend_fresh_solutions->assess_purity assess_purity->end_good Purity is acceptable end_bad Compound has degraded. Consider purification or new batch. assess_purity->end_bad Purity is compromised

Caption: Troubleshooting flowchart for this compound degradation.

degradation_pathway Primary Degradation Pathway of this compound parent This compound degradation_product Indole-2-carboxylic Acid parent->degradation_product Hydrolysis conditions Conditions: - Moisture (Hydrolysis) - Acidic or Basic pH conditions->parent

Caption: Hydrolysis degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to the Fischer and Reissert Syntheses of Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indole (B1671886) scaffold is a cornerstone of many therapeutic agents. The synthesis of specifically substituted indoles, such as indole-2-carboxylates, is a critical step in the creation of new molecular entities. Among the classical methods, the Fischer and Reissert indole syntheses offer distinct pathways to this important structural motif. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most appropriate synthetic route.

Executive Summary

The choice between the Fischer and Reissert syntheses for preparing indole-2-carboxylates hinges on factors such as the availability of starting materials, desired substitution patterns, and reaction conditions. The Fischer indole synthesis is a versatile and widely used method that involves the acid-catalyzed reaction of an arylhydrazine with an α-keto acid or its ester, such as ethyl pyruvate (B1213749).[1] It is a robust one-pot reaction but can be limited by the stability of the starting hydrazine (B178648) and the potential for side reactions under harsh acidic conditions.

The Reissert indole synthesis, on the other hand, is a two-step process that begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264), followed by a reductive cyclization.[2] This method is particularly well-suited for the synthesis of indole-2-carboxylic acids, which can then be esterified.[3] It avoids the use of potentially unstable hydrazines and can be advantageous when the corresponding o-nitrotoluene is readily available.

Data Presentation: Fischer vs. Reissert Synthesis

The following table summarizes key quantitative data for the Fischer and Reissert syntheses of indole-2-carboxylates, offering a comparative overview of their typical performance.

ParameterFischer Indole SynthesisReissert Indole Synthesis
Starting Materials Arylhydrazine, Ethyl Pyruvateo-Nitrotoluene, Diethyl Oxalate
Key Reagents Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂)Base (e.g., NaOEt, KOEt), Reducing agent (e.g., Zn/AcOH, Fe/HCl)
Typical Yield 60-80%40-60% (overall for two steps)
Reaction Temperature Elevated temperatures (often reflux)Room temperature to reflux for condensation; various for reduction
Reaction Time 2-15 hours2-12 hours for condensation; variable for reduction
Number of Steps Typically one potTwo distinct steps
Product Indole-2-carboxylate (B1230498)Indole-2-carboxylic acid (requires subsequent esterification)

Experimental Protocols

Fischer Indole Synthesis of Ethyl Indole-2-carboxylate

This protocol describes the synthesis of this compound from phenylhydrazine (B124118) and ethyl pyruvate.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Ethyl pyruvate (1.0 eq)

  • Ethanol (B145695)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • A solution of phenylhydrazine in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Ethyl pyruvate is added dropwise to the solution with stirring.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated crude product is collected by filtration and washed with cold water.

  • The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

Reissert Indole Synthesis of Indole-2-carboxylic Acid

This protocol outlines the synthesis of indole-2-carboxylic acid from o-nitrotoluene and diethyl oxalate, which can be subsequently esterified.

Step 1: Condensation of o-Nitrotoluene and Diethyl Oxalate

Materials:

  • o-Nitrotoluene (1.0 eq)

  • Diethyl oxalate (1.0 eq)

  • Potassium ethoxide (or Sodium ethoxide) (1.0 eq)

  • Anhydrous Ethanol

Procedure:

  • A solution of potassium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • A mixture of o-nitrotoluene and diethyl oxalate is added dropwise to the stirred ethoxide solution at room temperature.

  • The reaction mixture is stirred for several hours at room temperature or gently heated to reflux to drive the condensation to completion (monitored by TLC).

  • After the reaction is complete, the mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the ethyl o-nitrophenylpyruvate.

  • The precipitate is collected by filtration, washed with water, and dried.

Step 2: Reductive Cyclization

Materials:

  • Ethyl o-nitrophenylpyruvate (from Step 1)

  • Zinc dust (excess)

  • Glacial Acetic Acid

Procedure:

  • The ethyl o-nitrophenylpyruvate is dissolved in glacial acetic acid in a round-bottom flask.

  • Zinc dust is added portion-wise to the stirred solution. The reaction is exothermic and may require cooling to maintain a moderate temperature.

  • After the addition of zinc is complete, the mixture is stirred for an additional period until the reduction and cyclization are complete (monitored by TLC).

  • The reaction mixture is filtered to remove excess zinc and other insoluble materials.

  • The filtrate is diluted with water to precipitate the crude indole-2-carboxylic acid.

  • The product is collected by filtration, washed with water, and purified by recrystallization.

Mandatory Visualizations

Logical Workflow: Choosing Between Fischer and Reissert Synthesis

Synthesis_Choice start Start: Need Indole-2-carboxylate hydrazine_check Is the corresponding arylhydrazine readily available and stable? start->hydrazine_check nitrotoluene_check Is the corresponding o-nitrotoluene readily available? hydrazine_check->nitrotoluene_check No fischer Fischer Indole Synthesis hydrazine_check->fischer Yes reissert Reissert Indole Synthesis nitrotoluene_check->reissert Yes consider_alt Consider alternative synthesis routes nitrotoluene_check->consider_alt No

Caption: Decision tree for selecting a synthesis method.

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials A Arylhydrazine C Hydrazone Formation A->C + H⁺, -H₂O B Ethyl Pyruvate B->C + H⁺, -H₂O D [3,3]-Sigmatropic Rearrangement C->D Tautomerization + H⁺ E Rearomatization D->E F Cyclization and Elimination of NH₃ E->F G This compound F->G - H⁺

Caption: Mechanism of the Fischer Indole Synthesis.

Reissert Indole Synthesis Mechanism

Reissert_Indole_Synthesis cluster_start_reissert Starting Materials H o-Nitrotoluene J Condensation H->J + Base (e.g., KOEt) I Diethyl Oxalate I->J + Base (e.g., KOEt) K Ethyl o-Nitrophenylpyruvate J->K L Reductive Cyclization K->L + Reducing Agent (e.g., Zn/AcOH) M Indole-2-carboxylic Acid L->M

Caption: Mechanism of the Reissert Indole Synthesis.

References

A Comparative Analysis of 3-Substituted vs. 5-Substituted Indole-2-Carboxylates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of substituted indole-2-carboxylates reveals that the position of substitution on the indole (B1671886) ring profoundly influences their biological activity. This guide provides a comparative analysis of 3-substituted and 5-substituted indole-2-carboxylates, drawing on experimental data from recent studies to inform researchers and drug development professionals in their quest for novel therapeutics.

The indole-2-carboxylate (B1230498) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The functionalization of this core at the C3 and C5 positions has been a key strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide synthesizes findings from various studies to offer a comparative overview of how substitution at these two critical positions impacts the biological activity of indole-2-carboxylates.

Anticancer Activity: A Tale of Two Positions

In the realm of oncology, both 3- and 5-substituted indole-2-carboxylates have demonstrated significant potential as antiproliferative agents, often by targeting key players in cancer cell signaling such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

A study on indole-2-carboxamides as dual EGFR/CDK2 inhibitors revealed that substitutions at the 5-position of the indole ring have a significant impact on antiproliferative efficacy. For instance, a 5-chloro substitution coupled with a 4-piperidin-1-yl phenethyl tail at the amide nitrogen resulted in a compound with potent activity. However, the study also highlighted that the interplay between substituents at different positions is complex. For example, a 5,7-dichloro substituted derivative showed lower potency than a singly substituted 5-chloro derivative, suggesting that simply increasing the number of halogen atoms does not guarantee enhanced activity[1].

Another investigation into multi-target antiproliferative agents found that 5-substituted indole-2-carboxamides exhibited potent activity against various human cancer cell lines, with GI50 values in the nanomolar range. Specifically, a 5-chloro-3-(hydroxymethyl) substituted compound demonstrated significant inhibitory activity against EGFR[2].

Comparative Antiproliferative and Kinase Inhibitory Activity
Compound ClassSubstitution PatternCell LineActivity MetricValueTarget KinaseIC50Reference
Indole-2-carboxamide5-Chloro, 3-MethylMCF-7GI501.05 µMEGFR89 nM[1]
Indole-2-carboxamide5,7-Dichloro, 3-MethylMCF-7GI501.50 µMCDK227 µM[1]
Indole-2-carboxamide5-Chloro, 3-HydroxymethylVariousGI5026-86 nMEGFR71 nM[2]

Antimicrobial and Antiviral Activity: Diverse Mechanisms of Action

The versatility of the indole-2-carboxylate scaffold is further underscored by its application in developing agents against infectious diseases. Substitutions at both the 3- and 5-positions have been explored to optimize activity against various pathogens.

In the fight against tuberculosis, novel indole-2-carboxamides have been designed and evaluated for their growth inhibition of Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies indicated a preference for substitution at certain positions on the indole ring, with 5- and 6-substituted analogs showing promising activity[3].

As inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle, indole-2-carboxylic acid derivatives have been systematically optimized. The introduction of substituents at the C3, C5, and C6 positions was investigated. While a simple indole-2-carboxylic acid showed initial inhibitory activity, structural modifications, including the addition of substituted anilines at the C3-position and halogenated phenyl groups at the C5 and C6 positions, led to significant enhancements in potency[4][5][6]. One of the most potent compounds, with an IC50 of 3.11 µM, featured a halogenated benzene (B151609) ring at the C6 position, highlighting the importance of substitution on the benzene portion of the indole ring[5][6].

Comparative Anti-HIV-1 Integrase Activity
Compound ClassSubstitution PatternActivity MetricValueReference
Indole-2-carboxylic acidUnsubstitutedIC5032.37 µM[4]
Indole-2-carboxylic acid3-((4-chlorophenoxy)methyl)IC5010.55 µM[4]
Indole-2-carboxylic acid6-(4-chlorobenzamido)IC503.11 µM[5][6]

Modulating Cannabinoid Receptors

Substituted 1H-indole-2-carboxamides have also been identified as allosteric modulators of the cannabinoid receptor 1 (CB1). SAR studies revealed that potency was enhanced by the presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position. This demonstrates a synergistic effect between substitutions at both the C3 and C5 positions in this particular biological context[7].

Experimental Protocols

A summary of the key experimental methodologies cited in the referenced studies is provided below.

Cell Viability Assay (MTT Assay)

To determine the antiproliferative activity of the synthesized compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed. Cancer cell lines are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is then calculated.[1]

Kinase Inhibition Assay (EGFR/CDK2)

The inhibitory activity of compounds against specific kinases such as EGFR and CDK2 is determined using in vitro kinase assay kits. These assays typically involve incubating the kinase enzyme with a specific substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or fluorescence-based detection. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined from the dose-response curve.[1]

HIV-1 Integrase Strand Transfer Assay

The inhibitory effect of compounds on the strand transfer activity of HIV-1 integrase can be evaluated using commercially available assay kits. This assay measures the integration of a donor DNA substrate into a target DNA substrate, a process catalyzed by the integrase enzyme. The assay is typically performed in the presence of Mg2+ ions, which are essential for the enzyme's catalytic activity. The inhibition of this process by the test compounds is quantified, and the IC50 values are calculated.[4][5][6]

Visualizing the Synthesis and Action

To better understand the relationships and processes described, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening Indole-2-carboxylic acid Indole-2-carboxylic acid Substitution Substitution at C3 and/or C5 Indole-2-carboxylic acid->Substitution Purification & Characterization Purification & Characterization Substitution->Purification & Characterization In vitro assays In vitro Assays (e.g., Kinase, Antiviral) Purification & Characterization->In vitro assays Test Compounds Cell-based assays Cell-based Assays (e.g., MTT) Purification & Characterization->Cell-based assays Test Compounds Data Analysis Data Analysis (IC50/GI50 Determination) In vitro assays->Data Analysis Cell-based assays->Data Analysis SAR Analysis SAR Analysis Data Analysis->SAR Analysis Structure-Activity Relationship

Caption: General experimental workflow for the synthesis and biological evaluation of substituted indole-2-carboxylates.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle EGF EGF EGF->EGFR Indole_EGFR 5-Substituted Indole-2-carboxamide Indole_EGFR->EGFR Indole_CDK2 5-Substituted Indole-2-carboxamide Indole_CDK2->CDK2

Caption: Simplified signaling pathway showing the inhibition of EGFR and CDK2 by 5-substituted indole-2-carboxamides.

Conclusion

The biological activity of indole-2-carboxylates is intricately linked to the substitution pattern on the indole core. While both 3- and 5-substituted derivatives have shown significant promise in various therapeutic areas, the optimal substitution is highly dependent on the specific biological target. For anticancer activity targeting EGFR and CDK2, substitutions at the 5-position appear to be particularly crucial. In the context of antiviral and antimicrobial applications, modifications at both the 3- and 5- (or other benzene ring) positions have led to potent inhibitors. The development of future indole-2-carboxylate-based drugs will undoubtedly rely on a continued and detailed exploration of the structure-activity relationships at these and other positions of this versatile scaffold.

References

Spectroscopic analysis (NMR, MS) for structure confirmation of synthesized indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized indole (B1671886) derivatives is a critical step in the research and development pipeline. This guide provides a comparative overview of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the structural elucidation of these vital heterocyclic compounds. Detailed experimental protocols and data interpretation are presented to aid in the robust characterization of indole-based molecules.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its diverse biological activities are often dictated by the nature and position of substituents on the indole ring.[1] Therefore, precise structural verification after synthesis is paramount. This guide focuses on the application of ¹H NMR, ¹³C NMR, and mass spectrometry for the comprehensive analysis of synthesized indole derivatives.

Comparative Spectroscopic Data Analysis

Spectroscopic data for indole derivatives can vary significantly depending on the substitution pattern on both the pyrrole (B145914) and benzene (B151609) rings.[1][2] The following tables summarize typical ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns for representative indole derivatives.

¹H NMR Spectroscopic Data Comparison

The proton NMR spectra of indole derivatives are characterized by distinct signals for the protons on the indole core. The chemical shift of the N-H proton, when present, is typically observed as a broad singlet in the downfield region (δ 8.0-12.0 ppm), though its position and appearance can be solvent-dependent.[3][4] Protons on the five-membered pyrrole ring (H2 and H3) and the six-membered benzene ring (H4, H5, H6, and H7) exhibit characteristic chemical shifts and coupling patterns that are highly informative for structure determination.[3]

CompoundH1 (NH) (ppm)H2 (ppm)H3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)Other Protons (ppm)
Indole 8.10 (br s)7.29 (t)6.48 (t)7.58 (d)7.13 (t)7.05 (t)7.26 (d)-
7-Fluoro-1H-indole --------
4,6-dimethoxy-2,3-diphenyl-1H-indole -------3.90 (s, 6H, 2x OCH₃)
N-n-pentylindole-3-carbaldehyde -8.23 (s)-7.99 (d)7.25 (t)7.25 (t)7.47 (d)4.15 (t, 2H, N-CH₂), 1.85 (m, 2H), 1.30 (m, 4H), 0.88 (t, 3H)

Note: Data is illustrative and chemical shifts can vary based on solvent and concentration. "br s" denotes a broad singlet, "t" a triplet, "d" a doublet, and "m" a multiplet.[1][3][5]

¹³C NMR Spectroscopic Data Comparison

Carbon-13 NMR provides complementary information, revealing the carbon framework of the indole derivative. The chemical shifts of the carbon atoms are sensitive to the electronic environment, making ¹³C NMR a powerful tool for identifying substitution patterns.[3][6]

CompoundC2 (ppm)C3 (ppm)C3a (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C7 (ppm)C7a (ppm)Other Carbons (ppm)
Indole 124.2104.8126.4122.0122.9113.3122.0136.0-
4,6-dimethoxy-2,3-diphenyl-1H-indole 136.0113.5-123.0121.0122.0--56.5 (OCH₃), 150.0 (C-O)
Indole-3-carbaldehyde 138.9118.9125.7124.2123.0121.7112.5137.0185.0 (C=O)

Note: Data is illustrative and chemical shifts can vary based on solvent and concentration.[3][6][7]

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides the molecular weight of the synthesized compound and valuable structural information through fragmentation analysis.[8] Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for indole derivatives. The fragmentation patterns are often characteristic of the substituent groups and their positions on the indole ring.[8]

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
Prenylated Indole Alkaloid ESI410342, 300, 132, 130Loss of an isopentene group, followed by loss of an acyl group.[8]
Deduced Analog ESI396328, 286, 132, 130Similar to the prenylated indole alkaloid, showing loss of an isopentene and an acyl group.[8]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of a synthesized indole derivative.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[4]

  • Synthesized indole derivative

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified indole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4]

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

    • Analyze coupling constants (J-values) to deduce proton-proton connectivity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger spectral width (e.g., 0-220 ppm) is required.

    • Due to the low natural abundance of ¹³C, a greater number of scans is necessary.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[7]

Mass Spectrometry (LC-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of a synthesized indole derivative.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system with an ESI or APCI source.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water) with modifiers (e.g., formic acid, ammonium (B1175870) acetate).

  • Synthesized indole derivative.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the indole derivative (typically 1-10 µg/mL) in a solvent compatible with the mobile phase.

  • LC Separation:

    • Inject the sample onto an appropriate HPLC column (e.g., C18).

    • Develop a suitable gradient elution method to achieve good separation of the target compound from any impurities.

  • MS Detection:

    • The eluent from the LC is directed into the mass spectrometer source.

    • Set the MS to acquire data in either positive or negative ion mode, depending on the nature of the analyte.

    • Acquire full scan mass spectra to determine the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

    • Perform tandem MS (MS/MS) experiments on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.[8] This is crucial for structural confirmation and differentiation of isomers.

Visualizing the Workflow and Data Relationships

Graphical representations can clarify the logical flow of experiments and the relationships between different data types in structure confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start Synthesized Indole Derivative Purification Purification (e.g., Column Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis Structure_Confirmed Confirmed Structure Data_Analysis->Structure_Confirmed G cluster_data Spectroscopic Data cluster_info Structural Information cluster_structure Final Structure H_NMR ¹H NMR (Chemical Shifts, Couplings) Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR (Chemical Shifts, DEPT) Carbon_Framework Carbon Skeleton & Functional Groups C_NMR->Carbon_Framework MS_Data MS Data (Molecular Ion, Fragments) Molecular_Formula Molecular Formula & Substructures MS_Data->Molecular_Formula Confirmed_Structure Confirmed Indole Structure Proton_Env->Confirmed_Structure Carbon_Framework->Confirmed_Structure Molecular_Formula->Confirmed_Structure G cluster_pathway Hypothetical Signaling Pathway Indole_Derivative Synthesized Indole Derivative Receptor Target Receptor Indole_Derivative->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

References

Illuminating the Molecular Architecture of Ethyl Indole-2-Carboxylate Derivatives: A Comparative Guide to X-ray Crystallography and Alternative Structural Elucidation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for solid-state structure determination of ethyl indole-2-carboxylate (B1230498) derivatives, alongside alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The indole (B1671886) scaffold is a privileged motif in medicinal chemistry, and its ethyl indole-2-carboxylate derivatives are key intermediates and final products in a wide array of pharmacologically active compounds. Understanding the spatial arrangement of substituents on this core structure is crucial for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics.

X-ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray diffraction (SCXRD) provides an unparalleled, high-resolution snapshot of a molecule's conformation and its packing within a crystal lattice. This technique is indispensable for unambiguously determining stereochemistry, bond lengths, bond angles, and intermolecular interactions.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes key crystallographic parameters for a selection of this compound derivatives, showcasing the impact of substitution on their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factorRef.
Ethyl 1H-indole-2-carboxylateC₁₁H₁₁NO₂MonoclinicP2₁/c5.562218.8919.6524104.454982.140.049[1][2]
Ethyl 5-chloro-1H-indole-2-carboxylateC₁₁H₁₀ClNO₂MonoclinicP2₁/n10.5705.61718.091105.6811034.040.0397
Ethyl 5-bromo-spiro[indoline-3,4'-pyran]-5'-carboxylate derivativeC₁₇H₁₅BrN₂O₄MonoclinicP2₁/c16.14737.502914.3986104.3891690.684-[3]
Ethyl 3-(1-methyl-1H-indole-2-carbonyl)-1-methyl-1H-indole-2-carboxylateC₂₈H₂₂N₂O₃TriclinicP19.743112.279512.600971.4541302.3620.0655[4]
Experimental Protocol: Single-Crystal X-ray Diffraction

The successful determination of a crystal structure by X-ray diffraction is contingent on the growth of high-quality single crystals.

1. Crystal Growth:

  • Method: Slow evaporation is a common and effective method for growing crystals of small organic molecules like this compound derivatives.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near saturation in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of well-defined, transparent crystals.

2. Data Collection:

  • A suitable crystal is selected and mounted on a goniometer head in a diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial positions of the atoms are determined using direct methods or Patterson synthesis.

  • The structural model is then refined against the experimental data to obtain the final, accurate molecular structure.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Experimental workflow for X-ray crystallography.

Alternative and Complementary Structural Elucidation Methods

While X-ray crystallography is the definitive method for solid-state structure, it is not always feasible, particularly if the compound does not readily form high-quality crystals. In such cases, and for gaining insights into the molecule's behavior in solution, other techniques are invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides information about the connectivity of atoms and their spatial relationships through various one- and two-dimensional experiments.

Key NMR Experiments for Structural Elucidation:

  • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity through bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assembly of the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation in solution.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Information Static 3D structure in the solid state, packingDynamic average structure in solution, connectivity
Strengths Unambiguous determination of absolute and relative stereochemistry, bond lengths, and angles.Does not require crystallization, provides information on molecular dynamics and conformation in solution.
Limitations Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the molecule.Structure determination can be complex for larger molecules. Provides an average structure in solution, which may differ from the solid-state conformation.
Computational Modeling: Crystal Structure Prediction

Computational methods, particularly Crystal Structure Prediction (CSP), are emerging as powerful tools to complement experimental techniques. CSP aims to predict the most stable crystal structures of a molecule from its chemical diagram.

General CSP Workflow:

  • Conformational Analysis: The possible conformations of the molecule are explored.

  • Crystal Packing Generation: A large number of plausible crystal packing arrangements are generated using various algorithms.

  • Lattice Energy Calculation: The lattice energy of each generated structure is calculated using force fields or quantum mechanical methods to rank their relative stabilities.

  • Comparison with Experimental Data: The predicted stable structures can be compared with experimental powder X-ray diffraction data to identify the correct polymorph.

Advantages of CSP:

  • Can provide insights into potential polymorphs of a compound, which is critical in the pharmaceutical industry.

  • Can aid in solving crystal structures from powder diffraction data when single crystals are unavailable.

  • Offers a theoretical understanding of the intermolecular interactions that govern crystal packing.

logical_relationship cluster_methods Structural Elucidation Methods cluster_info Information Obtained Xray X-ray Crystallography Solid_State Solid-State Structure (Static) Xray->Solid_State Definitive NMR NMR Spectroscopy Solution_State Solution Structure (Dynamic) NMR->Solution_State Primary Comp Computational Modeling Predicted_Structures Predicted Polymorphs Comp->Predicted_Structures Predictive Solid_State->Predicted_Structures Validation Solution_State->Solid_State Comparison

Relationship between structural elucidation methods.

Conclusion

For the definitive determination of the three-dimensional structure of this compound derivatives in the solid state, single-crystal X-ray diffraction remains the unparalleled gold standard. It provides a wealth of precise structural information that is crucial for rational drug design and understanding intermolecular interactions. However, a comprehensive structural characterization often benefits from a multi-technique approach. NMR spectroscopy offers invaluable insights into the molecule's conformation and dynamics in solution, which may be more biologically relevant. Furthermore, computational crystal structure prediction is a rapidly advancing field that can guide experimental work, help in understanding polymorphism, and rationalize observed crystal packing. By integrating these powerful techniques, researchers can gain a holistic understanding of the structural landscape of this compound derivatives, accelerating the development of new and improved therapeutic agents.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Ethyl Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds like ethyl indole-2-carboxylate (B1230498) is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential impurities. This guide provides a comparative overview of HPLC methodologies for assessing the purity of ethyl indole-2-carboxylate, alongside alternative analytical techniques, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the nature of the compound, potential impurities, required accuracy, and the specific goals of the analysis. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and versatile method for non-volatile compounds like this compound, other techniques offer orthogonal approaches to purity determination.

Parameter Method A: RP-HPLC Method B: Normal-Phase HPLC (NP-HPLC) Alternative: Quantitative NMR (qNMR)
Principle Separation based on hydrophobicitySeparation based on polarityQuantitative determination based on nuclear magnetic resonance signals
Stationary Phase C18 (non-polar)Silica (polar)Not applicable
Mobile Phase Polar (e.g., Methanol/Water)Non-polar (e.g., Hexane/Ethyl Acetate)Deuterated solvent (e.g., DMSO-d6)
Typical Application Broad applicability for purity assessment of non-polar to moderately polar compounds.Separation of polar impurities and isomers.Absolute purity determination without the need for a specific reference standard for each impurity.[1][2]
Strengths Robust, versatile, high-resolution, widely available.Orthogonal selectivity to RP-HPLC.High precision, provides structural information, non-destructive.
Limitations May not resolve all co-eluting impurities.Sensitive to water content in the mobile phase, less robust than RP-HPLC.Lower sensitivity than HPLC, requires a high-field NMR spectrometer.

High-Performance Liquid Chromatography (HPLC) Methods

RP-HPLC is the preferred method for the routine purity analysis of this compound due to its excellent resolving power for a wide range of organic molecules.

Method A: Reversed-Phase HPLC (RP-HPLC)

This method is suitable for the routine purity analysis of this compound and is effective at separating impurities with different polarities.

Table of Chromatographic Conditions:

Parameter Condition
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm
Mobile Phase Methanol:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm (UV)
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time ~4-7 minutes

Performance Data (Typical):

Parameter Value
Resolution (Rs) > 2.0 between the main peak and closest impurity
Peak Symmetry (As) 0.9 - 1.2
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL
Method B: Normal-Phase HPLC (NP-HPLC)

This method offers an alternative selectivity to RP-HPLC and can be particularly useful for separating polar impurities or isomers that may not be well-resolved on a C18 column.

Table of Chromatographic Conditions:

Parameter Condition
Stationary Phase Silica, 5 µm, 4.6 x 250 mm
Mobile Phase Hexane:Ethyl Acetate (80:20, v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 280 nm (UV)
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time ~5-8 minutes

Experimental Protocols

RP-HPLC Method Protocol

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Reagents and Materials:

  • This compound reference standard and sample.

  • HPLC-grade methanol.

  • HPLC-grade water.

  • 0.45 µm syringe filters.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Procedure:

  • Equilibrate the C18 column with the mobile phase (Methanol:Water, 80:20 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Inject 10 µL of the standard and sample solutions.

  • Monitor the chromatogram at 280 nm.

5. Data Analysis:

  • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities in this compound Synthesis

The synthesis of this compound commonly proceeds through the Reissert indole (B1671886) synthesis, starting from o-nitrotoluene and diethyl oxalate.[3] Potential impurities may include starting materials, intermediates, and by-products. The developed HPLC method should be capable of separating these impurities from the main product peak.

  • o-Nitrotoluene: A starting material.

  • Diethyl oxalate: A starting material.

  • Ethyl o-nitrophenylpyruvate: An intermediate.

  • Indole-2-carboxylic acid: A potential hydrolysis product.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weighing Dissolution Dissolution in Mobile Phase Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection (10 µL) Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC purity assessment of this compound.

Conclusion

This guide provides a framework for the purity assessment of this compound using HPLC. The RP-HPLC method detailed here is a robust and reliable approach for routine quality control. For a comprehensive purity profile, orthogonal methods such as NP-HPLC or qNMR should be considered. Method validation in accordance with ICH guidelines is essential before implementation in a regulated environment to ensure the accuracy and reliability of the results.

References

A Comparative Analysis of Bases for N-Alkylation of Indoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The N-alkylation of indoles is a cornerstone reaction in synthetic organic chemistry, pivotal for the generation of a vast array of biologically active compounds and functional materials. The choice of base is a critical parameter that significantly influences the reaction's efficiency, selectivity, and substrate scope. This guide provides a comparative study of commonly employed bases for the N-alkylation of indoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific synthetic challenges.

Performance Comparison of Common Bases

The selection of an appropriate base for indole (B1671886) N-alkylation is a trade-off between reactivity, handling requirements, and cost. Strong bases like sodium hydride (NaH) are highly effective but demand stringent anhydrous conditions. In contrast, weaker inorganic bases such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) offer milder reaction conditions and greater functional group tolerance, albeit sometimes requiring longer reaction times or higher temperatures. The following table summarizes the performance of various bases in the N-alkylation of indoles with illustrative experimental data.

BaseAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
NaH Benzyl (B1604629) bromideDMFRoom Temp184[1]
Methyl iodideDMF0 to Room Temp12High (not specified)[2]
K2CO3 Benzyl bromideDMFReflux4-6High (not specified)[3]
Various alkyl halides[bmim][BF4]/MeCNNot specifiedNot specifiedGood[4]
Cs2CO3 Benzyl bromideAcetonitrile (B52724)RefluxNot specifiedHigh (not specified)[5]
Alkyl halides/epoxidesDMPUNot specifiedNot specifiedNot specified[5]
KOH Alkyl halidesToluene/Water (PTC)Room TempNot specifiedHigh (not specified)[3]
DBU Dimethyl carbonateDMF90584 (N-methylation)[6]
DABCO Dimethyl carbonateDMF905>99 (N-methylation)[6]

Note: Direct comparison of yields can be challenging due to variations in indole substrates, alkylating agents, and reaction conditions across different studies. The data presented aims to provide a general overview of the efficacy of each base.

Key Considerations for Base Selection

  • Sodium Hydride (NaH): A powerful, non-nucleophilic base that ensures complete deprotonation of the indole nitrogen, leading to high yields and fast reactions.[1] However, it is highly reactive, moisture-sensitive, and requires handling under an inert atmosphere in anhydrous solvents. It can also react with certain solvents like DMF at elevated temperatures.[2]

  • Potassium Carbonate (K2CO3): A milder and more cost-effective base compared to NaH.[3] It is suitable for a wide range of substrates, including those with base-sensitive functional groups. Reactions with K2CO3 often require heating to achieve reasonable reaction rates.[3]

  • Cesium Carbonate (Cs2CO3): Often provides higher yields and requires milder conditions compared to K2CO3, attributed to the "cesium effect" which involves the formation of a more reactive and soluble indolide salt.[4][5] It is a good choice for challenging alkylations or when milder conditions are necessary.

  • Potassium Hydroxide (KOH) with Phase-Transfer Catalysis (PTC): This method offers the advantage of using aqueous conditions, avoiding the need for expensive anhydrous solvents and strong, moisture-sensitive bases.[3] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is required to facilitate the reaction between the aqueous and organic phases.

  • Organic Bases (DBU, DABCO): These non-nucleophilic amidine and amine bases can be effective for N-alkylation, particularly with less reactive alkylating agents like dimethyl carbonate.[6] They offer good solubility in organic solvents.

Experimental Protocols

Below are detailed experimental protocols for the N-alkylation of a generic indole using some of the most common bases.

Protocol 1: N-Alkylation using Sodium Hydride (NaH)

Materials:

  • Indole

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Hydrogen gas evolution will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[2][3]

Protocol 2: N-Alkylation using Potassium Carbonate (K2CO3)

Materials:

  • Indole

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine the indole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture vigorously and add the alkyl halide (1.0-1.1 eq).

  • Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. If the product is an oil, extract with a suitable organic solvent.[3]

Protocol 3: N-Alkylation using Cesium Carbonate (Cs2CO3)

Materials:

  • Indole

  • Alkyl halide (e.g., benzyl bromide) or epoxide

  • Cesium carbonate (Cs2CO3)

  • Anhydrous acetonitrile or N,N-dimethylpropyleneurea (DMPU)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of the indole (1.0 eq) in anhydrous acetonitrile or DMPU, add cesium carbonate (1.5-2.0 eq).

  • Stir the suspension at room temperature for a short period.

  • Add the alkylating agent (1.1-1.2 eq) to the mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, add water to the reaction mixture.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Experimental Workflow

The general workflow for the N-alkylation of indoles can be visualized as a series of sequential steps, from reactant preparation to product purification.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Indole + Alkylating Agent Deprotonation Deprotonation of Indole N-H Reactants->Deprotonation Base_Solvent Base + Solvent Base_Solvent->Deprotonation Alkylation Nucleophilic Attack on Alkylating Agent Deprotonation->Alkylation Quenching Reaction Quenching Alkylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product N-Alkylated Indole Purification->Product

Caption: General experimental workflow for the N-alkylation of indoles.

References

In vitro GSK-3β inhibitory activity of substituted 1H-indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An essential objective in contemporary drug discovery is the development of selective and potent inhibitors for specific protein kinases, given their critical role in cellular signaling pathways. One such kinase, Glycogen Synthase Kinase-3β (GSK-3β), is a key regulator in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2][3] Dysregulation of GSK-3β activity has been implicated in the pathophysiology of numerous diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers, making it a significant therapeutic target.[2][4][5]

Among the various chemical scaffolds investigated for GSK-3β inhibition, 1H-indole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the in vitro GSK-3β inhibitory activity of several substituted 1H-indole derivatives, supported by experimental data and detailed protocols.

Comparative Inhibitory Activity of 1H-Indole Derivatives

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the in vitro GSK-3β inhibitory activities of various substituted 1H-indole and related heterocyclic derivatives, providing a basis for comparison.

Compound ClassDerivative/SubstituentGSK-3β IC50 (µM)Reference CompoundGSK-3β IC50 (µM)
1H-Indole-2-carboxylate Ethyl 2-carboxylate-5-bromo-1H-indole1.312 ± 0.165Staurosporine-
Ethyl 2-carboxylate-5-chloro-1H-indole2.069 ± 0.1098Staurosporine-
9H-pyrimido[4,5-b]indole (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2)0.480--
(R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28)0.360--
1H-indazole-3-carboxamide 5-bromo-N-((pyridin-3-yl)methyl)-1H-indazole-3-carboxamide derivative (Compound 14)0.004--
Indirubin-3ʹ-oxime Derivative 6fNot explicitly quantified in vitro, but showed highest cytotoxicity--

Data sourced from multiple studies for comparison purposes.[5][6][7][8]

Key Signaling Pathway: Wnt/β-Catenin

GSK-3β is a pivotal negative regulator in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β forms a "destruction complex" with Axin and APC, which phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][2] Wnt signaling inhibits this complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.[1][2]

G cluster_off Wnt OFF cluster_on Wnt ON Wnt_off No Wnt Signal DestructionComplex GSK-3β / Axin / APC (Active Complex) Wnt_off->DestructionComplex allows formation beta_catenin_off β-catenin DestructionComplex->beta_catenin_off phosphorylates Degradation Proteasomal Degradation beta_catenin_off->Degradation leads to Wnt_on Wnt Signal Frizzled Frizzled Receptor Wnt_on->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl activates GSK3b_on GSK-3β (Inhibited) Dvl->GSK3b_on inhibits beta_catenin_on β-catenin (Stabilized) GSK3b_on->beta_catenin_on fails to phosphorylate Nucleus Nucleus beta_catenin_on->Nucleus translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression activates

Wnt/β-catenin signaling pathway with active and inactive states.

Experimental Protocols

The determination of GSK-3β inhibitory activity is commonly performed using an in vitro kinase assay. The following is a generalized protocol based on commercially available luminescent kinase assay systems, such as the ADP-Glo™ Kinase Assay.[9][10]

Objective: To measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (substituted 1H-indole derivatives) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)[4]

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. A DMSO control (vehicle) is also prepared.

  • Reaction Setup:

    • Add 1 µL of the test compound dilution or DMSO control to the wells of a 384-well plate.[10]

    • Add 2 µL of GSK-3β enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration is typically kept near its Km value for GSK-3β to ensure sensitive detection of ATP-competitive inhibitors.[11]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).[10][11]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]

    • Convert the ADP generated during the kinase reaction to ATP by adding 10 µL of Kinase Detection Reagent. This reagent also contains luciferase and luciferin (B1168401) to produce light from the newly synthesized ATP. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescent signal using a plate-reading luminometer. The signal intensity directly correlates with the amount of ADP produced and thus, the GSK-3β activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G A Prepare Reagents: - GSK-3β Enzyme - Substrate & ATP - Indole Derivatives (Inhibitors) B Dispense Inhibitor or Vehicle (DMSO) into 384-well plate A->B C Add GSK-3β Enzyme Solution B->C D Initiate Reaction: Add Substrate/ATP Mixture C->D E Incubate at 30°C for 30-60 min D->E F Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent E->F G Incubate at RT for 40 min F->G H Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent G->H I Incubate at RT for 30 min H->I J Measure Luminescence I->J K Data Analysis: Calculate % Inhibition & IC50 J->K

References

A Comparative Guide to the Synthesis of Indolylthiazolidinones: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. Indolylthiazolidinones, a class of heterocyclic compounds, have garnered significant interest due to their diverse pharmacological activities. This guide provides a detailed comparison of conventional and microwave-assisted synthesis methods for these compounds, supported by experimental data, to inform the selection of the most appropriate synthetic strategy.

The synthesis of indolylthiazolidinones typically involves the cyclocondensation of an indole-derived Schiff base with a thiol-containing carboxylic acid, such as thioglycolic acid. Traditionally, this transformation is achieved through prolonged heating in a suitable solvent. However, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant advantages in terms of reaction time and efficiency.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data from representative syntheses of indolylthiazolidinone derivatives, highlighting the dramatic differences between conventional and microwave-assisted approaches.

DerivativeSynthesis MethodReaction TimeYield (%)Reference Compound Example
3-(4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-oneConventional (Reflux)18 hours70(E)-N-(4-fluorophenyl)-1-(1H-indol-3-yl)methanimine and thioglycolic acid in chloroform.
5-arylidene-2-thioxothiazolidin-4-one (from indole-3-carboxaldehyde)Microwave Irradiation30 minutesup to 99%Indole-3-carboxaldehyde (B46971) and rhodanine (B49660) in acetic acid with EDA catalyst.[1]
Spiro[indole-thiazolidinones]Microwave Irradiation6 minutesHighReaction of arene aldehydes and valine with excess mercaptoacetic acid in ethyl acetate.[2]
General Thiazolidin-4-onesConventional8-15 hours~60-70%General observation from multiple sources.[2]
General Thiazolidin-4-onesMicrowave Irradiation2-8 minutes>80%General observation from multiple sources.[2]

As the data indicates, microwave irradiation significantly accelerates the synthesis of thiazolidinone derivatives, reducing reaction times from many hours to mere minutes.[2] Furthermore, the yields obtained through microwave-assisted methods are consistently higher than those achieved by conventional heating.[2]

Experimental Protocols

Below are detailed methodologies for the synthesis of indolylthiazolidinone derivatives via both conventional and microwave-assisted techniques.

Conventional Synthesis Protocol: 3-(4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one

This protocol is based on the synthesis of a specific indolylthiazolidinone derivative.

Step 1: Synthesis of the Schiff Base (E)-N-(4-fluorophenyl)-1-(1H-indol-3-yl)methanimine

  • A mixture of indole-3-carboxaldehyde (1 g, 6.89 mmol) and 4-fluoroaniline (B128567) (0.77 g, 6.89 mmol) is prepared.

  • 10 drops of glacial acetic acid are added to the mixture.

  • The mixture is refluxed in a water bath for 16 hours.

  • The resulting precipitate is collected to yield the Schiff base.

Step 2: Cyclocondensation to form the Thiazolidinone

  • The Schiff base from Step 1 (1 g, 4.2 mmol) is dissolved in 15 ml of chloroform.

  • Thioglycolic acid (0.39 g, 4.2 mmol) is added to the solution.

  • The reaction mixture is refluxed with stirring for 18 hours.

  • The product precipitates out of the solution and is recrystallized from ethanol (B145695) to yield 3-(4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one.

Microwave-Assisted Synthesis Protocol: 5-arylidene-2-thioxothiazolidin-4-one from Indole-3-carboxaldehyde

This protocol describes a general and efficient microwave-assisted method for a related thiazolidinone structure.[1]

  • In a microwave reactor vessel, combine indole-3-carboxaldehyde (0.50 mmol), rhodanine (0.50 mmol), and ethylenediamine (B42938) (EDA, 0.05 mmol, 10 mol %).

  • Add acetic acid (2.50 mL) to the mixture.

  • Seal the vessel and subject it to microwave irradiation.

  • The reaction is typically complete within 30 minutes.[1]

  • After cooling, the product can be isolated by filtration and purified as necessary.

Visualizing the Process and Potential Biological Action

To better understand the experimental workflow and the potential biological relevance of indolylthiazolidinones, the following diagrams are provided.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave Synthesis A1 Indole-3-carboxaldehyde + Amine B1 Schiff Base Formation (16h reflux) A1->B1 C1 Schiff Base B1->C1 D1 Cyclocondensation with Thioglycolic Acid (18h reflux) C1->D1 E1 Indolylthiazolidinone D1->E1 A2 Indole-3-carboxaldehyde + Amine + Thioglycolic Acid B2 One-Pot Reaction (Microwave Irradiation, <30 min) A2->B2 C2 Indolylthiazolidinone B2->C2

A comparison of conventional and microwave-assisted synthesis workflows.

Indolylthiazolidinones have been investigated for various biological activities, including anti-inflammatory effects. A potential mechanism of action involves the modulation of key inflammatory signaling pathways such as NF-κB and PI3K/Akt.[3][4]

G cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Negative Regulation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Inflam_genes Inflammatory Gene Expression NFkB_nuc->Inflam_genes Indolylthiazolidinone Indolylthiazolidinone Indolylthiazolidinone->Akt Indolylthiazolidinone->IKK

Potential modulation of NF-κB and PI3K/Akt signaling by indolylthiazolidinones.

Conclusion

The evidence strongly supports the use of microwave-assisted synthesis for the preparation of indolylthiazolidinones. The significant reduction in reaction time, coupled with higher product yields, presents a compelling case for its adoption over conventional heating methods. This "green chemistry" approach not only accelerates the discovery and development of new therapeutic agents but also aligns with principles of sustainable chemical synthesis. For research and development laboratories, the initial investment in microwave technology can be rapidly offset by increased productivity and efficiency.

References

A Comparative Guide to the Diastereoselective Preparation of Indolines from Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

The diastereoselective synthesis of indolines from indole-2-carboxylates is a critical transformation in medicinal chemistry and drug development, providing access to a scaffold prevalent in numerous bioactive molecules. This guide offers a comparative overview of key methodologies, focusing on catalytic hydrogenation and copper-hydride catalyzed synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route.

Catalytic Hydrogenation of N-Acylindole-2-carboxylates

Catalytic hydrogenation is a classical and effective method for the reduction of the pyrrole (B145914) ring of indole (B1671886) derivatives. For indole-2-carboxylates, N-acylation is a crucial prerequisite to activate the indole ring towards reduction and to prevent undesired side reactions, such as reduction of the benzene (B151609) ring or the carboxylate group. This method typically affords cis-2,3-disubstituted indolines with high diastereoselectivity.

General Reaction Scheme & Mechanism

The hydrogenation of N-acylindole-2-carboxylates proceeds via the addition of hydrogen across the C2-C3 double bond of the indole nucleus. The reaction is typically catalyzed by palladium on carbon (Pd/C). The N-acyl group serves to decrease the electron density of the pyrrole ring, facilitating its reduction over the benzene ring. The cis-diastereoselectivity is generally achieved due to the catalyst surface guiding the approach of hydrogen from the less hindered face of the adsorbed substrate.

Catalytic_Hydrogenation cluster_main Indole N-Acyl-indole-2-carboxylate Indoline (B122111) cis-Indoline-2-carboxylate Indole->Indoline H₂, Pd/C EtOH, 60 psi

Caption: Catalytic hydrogenation of an N-acylindole-2-carboxylate to the corresponding cis-indoline.

Performance Data

The diastereoselectivity of the catalytic hydrogenation is highly dependent on the N-acyl protecting group and the substituents on the indole ring.

EntryN-Protecting GroupSubstrateProductYield (%)Diastereomeric Ratio (cis:trans)Reference
1BocN-Boc-3-phenyl-indole-2-carboxylateN-Boc-cis-3-phenyl-indoline-2-carboxylateHighPredominantly cis[1]
2BocN-Boc-3-carboxymethyl-indole-2-carboxylateN-Boc-cis-3-carboxymethyl-indoline-2-carboxylateHighPredominantly cis[1]
3Tri-BocN,N',O-tri-Boc-indole-2-carboxamideN,N',O-tri-Boc-cis-indoline-2-carboxamideHighPredominantly cis[1]

Note: Quantitative yields for specific substrates are often reported as "high" or "quantitative" in the literature without precise percentages.

Experimental Protocol: Synthesis of N-Boc-cis-3-substituted-indoline-2-carboxylates

The following is a general procedure for the catalytic hydrogenation of N-Boc protected indole-2-carboxylates.[1]

  • N-Protection: To a solution of the 3-substituted indole-2-carboxylate (B1230498) in a suitable solvent (e.g., THF), add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), triethylamine (B128534) (TEA), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then dried and concentrated to yield the N-Boc protected indole-2-carboxylate.

  • Hydrogenation: The N-Boc protected indole-2-carboxylate is dissolved in ethanol (B145695) (EtOH).

  • 10% Palladium on carbon (Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (e.g., 60 psi) in a hydrogenation apparatus.

  • The reaction is stirred at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford the crude cis-indoline-2-carboxylate.

  • Purification is performed by chromatography if necessary.

Copper-Hydride (CuH)-Catalyzed Diastereo- and Enantioselective Synthesis of 2,3-Disubstituted Indolines

A more recent and highly versatile method for the synthesis of 2,3-disubstituted indolines involves a copper-hydride catalyzed intramolecular hydroamination. This method allows for the construction of highly functionalized cis-2,3-disubstituted indolines with excellent diastereoselectivity and enantioselectivity under mild reaction conditions.[2][3][4][5][6]

General Reaction Scheme & Catalytic Cycle

The reaction proceeds via the formation of a chiral copper-hydride complex, which then undergoes migratory insertion into a tethered styrene (B11656) derivative. The resulting organocopper intermediate is then trapped intramolecularly by an imine, leading to the formation of the indoline ring.

CuH_Catalysis L_CuH LCuH Organocopper Organocopper Intermediate L_CuH->Organocopper Hydrocupration Styrene Styrene Substrate Styrene->Organocopper Imine_Cyclization Intramolecular Imine Trapping Organocopper->Imine_Cyclization Cu_N_Indoline [LCu-N-indoline] Imine_Cyclization->Cu_N_Indoline Cyclization Cu_N_Indoline->L_CuH Transmetalation Product cis-2,3-Disubstituted Indoline Cu_N_Indoline->Product Protonation Silane (B1218182) R₃SiH Silane->L_CuH tBuOH t-BuOH tBuOH->Product

Caption: Proposed catalytic cycle for the CuH-catalyzed synthesis of 2,3-disubstituted indolines.

Performance Data

This method demonstrates broad substrate scope and high levels of stereocontrol, making it a powerful tool for the synthesis of complex indolines.

EntryStyrene Substituent (R¹)Aldehyde Substituent (R²)Yield (%)ee (%)Diastereomeric Ratio (cis:trans)Reference
1HPhenyl9290>20:1[2][4]
2H4-MeO-Ph9690>20:1[2][4]
3H4-CF₃-Ph8486>20:1[2][4]
4H2-Naphthyl9590>20:1[2][4]
54-MePhenyl3392>20:1[2][4]
6H2-Thienyl8594>20:1[2][4]
Experimental Protocol: General Procedure for CuH-Catalyzed Indoline Synthesis

The following is a representative experimental procedure for the copper-hydride catalyzed synthesis of cis-2,3-disubstituted indolines.[2][4]

  • Catalyst Preparation: In a glovebox, Cu(OAc)₂ (e.g., 4 mol%), a chiral bisphosphine ligand such as (S,S)-Ph-BPE (e.g., 4.4 mol%), and triphenylphosphine (B44618) (PPh₃) are added to a vial.

  • Reaction Setup: To another vial, the aminostyrene substrate (1.0 equiv) and the aldehyde (1.1 equiv) are added, followed by a suitable solvent (e.g., a mixture of MTBE/THF).

  • tert-Butanol (t-BuOH) (1.2 equiv) is then added to the reaction mixture.

  • The catalyst solution is transferred to the substrate mixture.

  • A silane reducing agent, such as dimethylethylsilane (DEMS), is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Work-up and Purification: The reaction is quenched, typically with an acidic aqueous solution, and extracted with an organic solvent. The combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography to yield the enantioenriched cis-2,3-disubstituted indoline.

Comparison Summary

FeatureCatalytic HydrogenationCuH-Catalyzed Synthesis
Starting Material N-Acylindole-2-carboxylateo-Aminostyrene derivative & Aldehyde
Key Reagents H₂, Pd/CCu(OAc)₂, Chiral Ligand, Silane
Diastereoselectivity Generally high for cisExcellent for cis (>20:1)
Enantioselectivity Not inherently enantioselective (requires chiral catalyst/auxiliary)Excellent (up to 94% ee reported)
Reaction Conditions Elevated H₂ pressureMild, room temperature
Functional Group Tolerance Moderate (sensitive groups may be reduced)High (tolerates heterocycles, olefins)
Substrate Scope Primarily for reduction of the indole coreBroad scope for 2,3-disubstitution
Advantages Well-established, simple reagentsHigh stereoselectivity, mild conditions, broad scope
Limitations Requires N-protection, potential for over-reductionRequires synthesis of aminostyrene precursor

Conclusion

Both catalytic hydrogenation and copper-hydride catalyzed synthesis are valuable methods for the diastereoselective preparation of indolines from indole-2-carboxylate precursors or related structures.

  • Catalytic hydrogenation is a straightforward and effective method for producing cis-indolines, particularly when high enantioselectivity is not a primary concern or when coupled with a resolution step. The necessity of N-protection is a key consideration.

  • The CuH-catalyzed approach offers a state-of-the-art solution for the synthesis of complex and highly functionalized cis-2,3-disubstituted indolines with excellent control over both diastereoselectivity and enantioselectivity. Its mild reaction conditions and broad functional group tolerance make it particularly attractive for applications in medicinal chemistry and the synthesis of complex natural products.

The choice between these methods will ultimately depend on the specific target molecule, the desired level of stereochemical purity, and the functional groups present in the starting materials.

References

Allosteric modulators for the cannabinoid CB1 receptor from indole-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Indole-2-Carboxamide Allosteric Modulators for the Cannabinoid CB1 Receptor

The cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a significant target for therapeutic intervention in various physiological processes, including pain, appetite, and mood.[1] However, the development of orthosteric ligands for the CB1 receptor has been challenged by significant psychoactive side effects.[1][2] Allosteric modulators, which bind to a topographically distinct site, offer a promising alternative by fine-tuning the receptor's response to endogenous cannabinoids, potentially mitigating adverse effects.[1][3] The indole-2-carboxamide scaffold has emerged as a robust framework for developing these modulators.[1][4][5]

This guide provides a comparative analysis of prominent indole-2-carboxamide allosteric modulators of the CB1 receptor, presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Performance Comparison of Indole-2-Carboxamide Modulators

Systematic modifications of the indole-2-carboxamide core have revealed that substitutions at the C3 and C5 positions of the indole (B1671886) ring, as well as on the phenethyl moiety, are critical for modulating binding affinity and allosteric effects.[1][6][7] The following table summarizes quantitative data for several key compounds from this class, highlighting their binding affinity (KB), binding cooperativity (α) with the agonist CP55,940, and their functional effects on G-protein signaling.

CompoundR1 (C3 of Indole)R2 (C5 of Indole)R3 (Phenethyl Moiety)KB (nM)α ValueFunctional Effect ([35S]GTPγS)Reference
ORG27569 (1) EthylCl4-piperidin-1-yl165.74.39Negative Modulator/Antagonist[6][8]
ICAM-b PentylCl4-piperidin-1-yl~230>14Negative Modulator/Antagonist[4][9]
11j PentylCl4-dimethylamino167.316.55Potent Antagonist[6][8]
ZCZ011 2-phenylindole (B188600) derivativeSee notePositive ModulatorAgo-PAM[2][10][11]
GAT211 2-phenylindole derivativeSee notePositive ModulatorAgo-PAM[2][12][13]
Compound 45 EthylCl4-diethylaminoIC50 = 79 nMNot reportedNegative Modulator[7]

Note on KB and α Values: These parameters are typically determined from radioligand binding assays, while IC50/EC50 values are from functional assays.[1] ZCZ011 and GAT211 belong to a distinct 2-phenylindole class and are characterized more by their positive allosteric modulator (PAM) and agonist-PAM (ago-PAM) activities rather than specific KB and α values in the same context as the original Organon compounds.[2][10][13] For instance, ZCZ011 enhances the binding of the agonist [3H]CP55,940 and potentiates AEA signaling.[10][11]

Key Signaling Pathways and Allosteric Modulation

The CB1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[14][15] Additionally, the receptor can signal through β-arrestin pathways, which can mediate distinct cellular responses such as the activation of mitogen-activated protein kinases (MAPKs) like ERK.[4][9][14] Allosteric modulators can exhibit "biased signaling," preferentially modulating one pathway over another. For example, ICAM-b negatively modulates G-protein coupling but induces β-arrestin-mediated ERK signaling.[4][9]

CB1_Signaling_Pathway cluster_receptor Cell Membrane cluster_ligands cluster_downstream Intracellular Signaling CB1 CB1 Receptor Ortho_Site Allo_Site G_Protein Gαi/o Protein Activation CB1->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment CB1->Beta_Arrestin Activates Agonist Orthosteric Agonist (e.g., CP55,940) Agonist->CB1 Binds Modulator Allosteric Modulator (Indole-2-carboxamide) Modulator->CB1 Binds Modulator->G_Protein Modulates (NAM effect) Modulator->Beta_Arrestin Modulates (Biased effect) AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP ERK ERK Activation Beta_Arrestin->ERK Activates

CB1 Receptor signaling pathways and points of allosteric modulation.

Experimental Protocols

The characterization of indole-2-carboxamide modulators relies on a suite of in vitro assays to determine their binding characteristics and functional effects.

Radioligand Binding Assays

These assays are used to determine the binding affinity (KB) of the allosteric modulator and its cooperativity (α) with an orthosteric ligand.

  • Objective: To quantify the modulator's interaction with the CB1 receptor.

  • Materials:

    • Cell membranes expressing the CB1 receptor (e.g., from HEK293 or CHO cells, or mouse brain).[16]

    • Radiolabeled orthosteric agonist (e.g., [3H]CP55,940).[8][16]

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).[16]

    • Varying concentrations of the indole-2-carboxamide modulator.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radiolabeled agonist in the presence of varying concentrations of the allosteric modulator.

    • Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression analysis based on the allosteric ternary complex model to determine KB and α values.[3]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation, providing a direct readout of the modulator's effect on the primary signaling pathway.

  • Objective: To assess the modulator's impact on agonist-induced G-protein coupling.

  • Materials:

    • Cell membranes expressing the CB1 receptor.[16]

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (to ensure binding is dependent on agonist activation).[1][16]

    • Orthosteric agonist (e.g., CP55,940).

    • Varying concentrations of the indole-2-carboxamide modulator.

    • Assay Buffer (similar to binding buffer but with 100 mM NaCl).[16]

  • Procedure:

    • Pre-incubate cell membranes with the orthosteric agonist and varying concentrations of the allosteric modulator.[1]

    • Add a fixed concentration of GDP.[1][16]

    • Initiate the binding reaction by adding [35S]GTPγS.[1]

    • Incubate for 60 minutes at 30°C.[1][16]

    • Terminate the reaction and process the samples as described for the radioligand binding assay.

    • Analyze the data to determine the IC50 (for negative modulators) or EC50 (for positive modulators) of the allosteric compound.[1]

GTPgS_Workflow start Start prep Prepare CB1-expressing cell membranes start->prep incubate Incubate membranes with agonist, modulator, and GDP prep->incubate add_gtp Add [35S]GTPγS to initiate reaction incubate->add_gtp incubate_30c Incubate at 30°C for 60 minutes add_gtp->incubate_30c filter Terminate reaction by rapid filtration incubate_30c->filter wash Wash filters with ice-cold buffer filter->wash quantify Quantify bound [35S]GTPγS via scintillation counting wash->quantify analyze Analyze data to determine IC50 / EC50 values quantify->analyze end End analyze->end

Experimental workflow for the [35S]GTPγS binding assay.
cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o protein activation by quantifying the inhibition of adenylyl cyclase activity.

  • Objective: To determine the modulator's effect on the downstream signaling cascade.

  • Materials:

    • Whole cells expressing the CB1 receptor (e.g., CHO-K1 or HEK-293).[17]

    • Forskolin (an adenylyl cyclase activator).[17]

    • cAMP assay kit (e.g., ELISA, HTRF, or BRET-based).[17][18]

    • Orthosteric agonist and allosteric modulator.

  • Procedure:

    • Culture CB1-expressing cells in 96-well plates.[17]

    • Pre-treat cells with the allosteric modulator.

    • Add the orthosteric agonist along with forsklin to stimulate cAMP production.[17]

    • Incubate for the time specified by the assay kit manufacturer (typically 15-30 minutes).[17]

    • Lyse the cells and measure intracellular cAMP levels.

    • Generate concentration-response curves by plotting the inhibition of forskolin-stimulated cAMP against the agonist/modulator concentration to determine EC50 or IC50 values.[17]

β-Arrestin Recruitment Assay

This assay is crucial for identifying biased signaling, as it specifically measures the recruitment of β-arrestin to the activated receptor, a process independent of G-protein coupling.

  • Objective: To assess the modulator's ability to promote or inhibit β-arrestin-mediated signaling.

  • Materials:

    • Engineered cell line co-expressing the CB1 receptor and a β-arrestin fusion protein (e.g., PathHunter assay).[19][20]

    • Assay-specific reagents and detection substrates.

    • Orthosteric agonist and allosteric modulator.

  • Procedure:

    • Plate the engineered cells in a 384-well plate.[20]

    • Add the allosteric modulator and incubate for a set period (e.g., 60 minutes).[19]

    • Add the orthosteric agonist and incubate for an additional period (e.g., 90 minutes).[19]

    • Add detection reagents according to the manufacturer's protocol.[19]

    • Measure the signal (e.g., chemiluminescence), which is proportional to β-arrestin recruitment.

    • Analyze data to determine the modulator's effect on agonist-induced β-arrestin recruitment.

Structure-Activity Relationship (SAR) Logic

The pharmacological profile of indole-2-carboxamides is highly dependent on their chemical structure. SAR studies have established several key relationships.[6][7]

SAR_Logic cluster_mods Structural Modifications cluster_effects Pharmacological Effects scaffold Indole-2-carboxamide Core Scaffold c3 C3 Position: Lengthening alkyl chain (e.g., Ethyl to Pentyl) scaffold->c3 c5 C5 Position: Electron-withdrawing group (e.g., Chloro, Fluoro) scaffold->c5 phen Phenethyl Moiety: Altering 4-position substituent (e.g., piperidinyl to dimethylamino) scaffold->phen alpha Enhanced α Value (Positive Cooperativity) c3->alpha Leads to nam Negative Modulation of G-protein Coupling c3->nam Leads to bias Induction of Biased Signaling (β-arrestin pathway) c3->bias Can lead to affinity Maintained/Improved Binding Affinity (KB) c5->affinity Critical for potency Increased Potency (Lower IC50) c5->potency Enhances phen->potency Enhances

Structure-Activity Relationships for Indole-2-Carboxamide Modulators.

Key SAR insights include:

  • C3 Position: Lengthening the alkyl chain at the C3 position, as seen when comparing ORG27569 (ethyl) to ICAM-b or 11j (pentyl), significantly enhances the positive binding cooperativity (α value) but often maintains or strengthens the negative modulation of G-protein coupling.[4][6][8]

  • C5 Position: The presence of a halogen, such as chlorine, at the C5 position is preferred for maintaining high binding affinity.[6][7]

  • Phenethyl Moiety: Substitutions at the 4-position of the phenethyl ring are critical. A dimethylamino or piperidinyl group is often found in potent modulators.[7][21] For instance, changing the substituent to a diethylamino group led to compound 45, which showed a 10-fold higher potency than ORG27569 in a calcium mobilization assay.[7]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl Indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Ethyl indole-2-carboxylate (B1230498) are paramount. This guide provides a procedural overview of the proper disposal methods, emphasizing safety and regulatory compliance.

Ethyl indole-2-carboxylate is classified as a skin and eye irritant and is harmful if swallowed.[1][2] Adherence to proper personal protective equipment (PPE) and disposal protocols is crucial to mitigate risks in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁NO₂[1][2][3]
Molecular Weight 189.21 g/mol [1][2][3]
CAS Number 3770-50-1[1][2][3]
Melting Point 122-125 °C[3]
Purity >98.0% (GC)[4]
GHS Hazard Statements H302, H315, H319, H335[1]
Storage Class 11 (Combustible Solids)[3]

Disposal Workflow

The proper disposal of this compound is a process that must be handled with care to ensure the safety of laboratory personnel and the environment. The following diagram outlines the logical workflow for its disposal.

start Start: Unused or Waste This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Prepare a Labeled, Sealable Waste Container ppe->container transfer Step 3: Carefully Transfer Waste into the Container container->transfer seal Step 4: Securely Seal the Waste Container transfer->seal storage Step 5: Store in a Designated Chemical Waste Area seal->storage disposal Step 6: Arrange for Disposal by a Licensed Waste Management Company storage->disposal end End: Compliant Disposal disposal->end

Workflow for the proper disposal of this compound.

Experimental Protocols: Disposal and Decontamination

While specific experimental protocols for the disposal of this compound are not extensively detailed in the literature, the general procedure for solid chemical waste should be followed. This involves careful collection, labeling, and disposal through a certified waste management service.

Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Hand Protection: Compatible chemical-resistant gloves.[3]

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.[1]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended.[3]

Disposal Procedure:

  • Containment: Unused or waste this compound should be collected in a designated, properly labeled, and sealable container.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and the associated hazards (e.g., "Irritant," "Combustible Solid").

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste, away from incompatible materials.

  • Professional Disposal: The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] This typically involves arranging for pickup and disposal by a licensed chemical waste management company. Do not dispose of this chemical down the drain or in regular trash.

Spill and Accidental Release Measures: In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup: Carefully sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Reporting: Report the incident to the appropriate safety officer or supervisor.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of Ethyl indole-2-carboxylate (B1230498), ensuring a secure laboratory environment.

Chemical Identifier and Hazard Summary

Identifier Value
Product Name Ethyl indole-2-carboxylate
CAS Number 3770-50-1
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol

This compound is classified as a hazardous substance. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most detailed information.

Hazard Classification GHS Code Statement
Acute toxicity, oralH302Harmful if swallowed
Skin corrosion/irritationH315Causes skin irritation[1]
Serious eye damage/eye irritationH319Causes serious eye irritation[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation

Personal Protective Equipment (PPE)

To ensure your safety, the following personal protective equipment is mandatory when handling this compound.

PPE Category Specification
Hand Protection Chemical-resistant gloves (e.g., nitrile)[2]
Eye Protection Safety glasses with side shields or chemical safety goggles[2]
Body Protection Laboratory coat[2]
Respiratory Protection For solids/powders, a dust mask (e.g., N95 respirator) is recommended[3]

Nitrile gloves are a suitable choice for protection against a variety of chemicals and are recommended for handling this compound.[4] However, it is crucial to note that their resistance can be affected by temperature, duration of exposure, and specific chemical concentrations.[5][6] For prolonged or direct contact, consider double-gloving or consulting the glove manufacturer's resistance chart.[5]

Operational and Disposal Plans

Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_area Work in a well-ventilated area (fume hood recommended) don_ppe Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat - N95 respirator (for solids) weigh Carefully weigh the solid compound don_ppe->weigh dissolve If preparing a solution, add the solid to the solvent slowly weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate remove_ppe Remove PPE in the correct order decontaminate->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands collect_waste Collect all waste in a labeled, sealed container wash_hands->collect_waste store_waste Store in a designated hazardous waste area collect_waste->store_waste dispose Arrange for professional disposal store_waste->dispose

Caption: Workflow for handling this compound.

Spill Management Protocol

In the event of a spill, a prompt and safe response is critical.

cluster_cleanup Cleanup Procedure spill Spill Occurs evacuate Evacuate and restrict access to the area spill->evacuate notify Notify supervisor and EHS evacuate->notify ppe Don appropriate PPE for cleanup notify->ppe absorb For solids, gently cover with a damp paper towel to avoid dust. For liquids, use an inert absorbent material. ppe->absorb collect Collect absorbed material and place in a sealed container absorb->collect decontaminate Decontaminate the spill area collect->decontaminate disposal Dispose of waste as hazardous decontaminate->disposal

Caption: Spill response workflow.

Decontamination: For minor spills, the area should be dampened to avoid raising dust.[7] Clean the area from the outside in, and wash with a detergent solution.[7]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection : Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled and sealed container.

  • Storage : Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[8] Do not dispose of this chemical down the drain or in regular trash.[8]

By adhering to these procedures, you can ensure a safe and compliant laboratory environment for your critical research and development activities.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.